Product packaging for Rintodestrant(Cat. No.:CAS No. 2088518-51-6)

Rintodestrant

カタログ番号: B3325236
CAS番号: 2088518-51-6
分子量: 462.5 g/mol
InChIキー: KOAITBOFZOEDOC-BJMVGYQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Rintodestrant is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, this compound specifically targets and binds to the estrogen receptor alpha (ERalpha;  ERa;  ESR1) and induces a conformational change that promotes ERalpha degradation and downregulation. This prevents ERalpha-mediated signaling and inhibits both the growth and survival of ERalpha-expressing cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H19FO5S B3325236 Rintodestrant CAS No. 2088518-51-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-3-[4-[[2-(4-fluoro-2,6-dimethylbenzoyl)-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FO5S/c1-14-11-17(27)12-15(2)23(14)24(31)26-25(20-9-6-18(28)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13,28H,1-2H3,(H,29,30)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAITBOFZOEDOC-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088518-51-6
Record name Rintodestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088518516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RINTODESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y784Y0ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rintodestrant: A Technical Guide to the Mechanism of Action of a Novel Oral SERD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rintodestrant (G1T48) is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a non-steroidal antagonist, its primary mechanism involves the competitive binding to and subsequent degradation of the estrogen receptor alpha (ERα), effectively blocking estrogen-driven signaling pathways that fuel tumor growth.[3][4] Preclinical and clinical data have demonstrated its ability to inhibit ER signaling and tumor proliferation, not only in treatment-naïve models but also in contexts of acquired resistance, including tumors harboring activating ESR1 mutations.[5][6] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and processes.

Core Mechanism of Action

This compound exerts its antineoplastic effects through a dual mechanism of action that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.

  • Competitive Antagonism : this compound competitively binds to the ligand-binding domain (LBD) of the estrogen receptor.[3] Structurally, it is inspired by the 6-OH-benzothiophene scaffold found in SERMs such as raloxifene but incorporates an acrylic acid side chain, a feature associated with potent SERD activity.[1][5][7] This binding event physically obstructs the natural ligand, 17β-estradiol, from activating the receptor.

  • Receptor Degradation : Upon binding, this compound induces a significant conformational change in the ERα protein.[4][8] This altered conformation is recognized by the cellular protein quality control machinery. The this compound-ERα complex is ubiquitinated, marking it for degradation by the 26S proteasome.[9] The resulting downregulation of cellular ERα levels prevents both ligand-dependent and ligand-independent ER signaling, a key mechanism of resistance to aromatase inhibitors.[5][6]

This dual action of potent antagonism and degradation leads to a comprehensive shutdown of ER-mediated gene transcription and a subsequent halt in the proliferation of ER+ breast cancer cells.[10] This mechanism is effective against both wild-type ER and clinically relevant mutant forms, such as ER-Y537S and ER-D538G, which confer constitutive activity.[5]

cluster_0 Normal Estrogen Signaling cluster_1 This compound Mechanism of Action E2 Estradiol (E2) ER_cyto Estrogen Receptor (ER) (Cytoplasm) E2->ER_cyto Binds ER_nuc Active ER Dimer (Nucleus) ER_cyto->ER_nuc Dimerizes & Translocates ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Rinto This compound ER_cyto2 Estrogen Receptor (ER) Rinto->ER_cyto2 Competitively Binds Rinto_ER This compound-ER Complex ER_cyto2->Rinto_ER Proteasome Proteasome Rinto_ER->Proteasome Targeted for Degradation Blocked Transcription Blocked Rinto_ER->Blocked Prevents DNA Binding Degradation ER Degradation Proteasome->Degradation

Caption: this compound's dual mechanism versus normal estrogen signaling.

Quantitative Data

The activity of this compound has been quantified in both preclinical models and clinical trials.

Table 1: Preclinical Profile of this compound
ParameterModel SystemResultReference
ER Binding Affinity N/ALow nanomolar affinity[5]
ER Downregulation In-Cell Western Assay~90% degradation of ERα (~10% ER remaining)[5]
Transcriptional Inhibition ER-responsive reporter gene assay (SKBR3 cells)Potent inhibition of wild-type and mutant (Y537S, D538G) ER activity[5]
Antiproliferative Activity ER+ breast cancer cells (e.g., MCF-7)Potent and efficacious inhibition, similar to fulvestrant[3][5]
Table 2: Clinical Pharmacodynamic & Efficacy Data (Phase I, NCT03455270)
ParameterMetricMonotherapyCombination with PalbociclibReference
ER Target Engagement Mean reduction in [18F]-FES PET SUV87% (±8%) at doses ≥600 mg QDN/A[11]
ER Degradation Median change in ER IHC H-score (on-treatment biopsy)-27.8%N/A[11]
Antitumor Activity Clinical Benefit Rate (CBR) at 24 weeks28%60%[11][12]
Antitumor Activity Confirmed Partial Response (PR)4.5% (3/67 patients)5% (2/40 patients)[11][12]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound's mechanism of action.

Protocol 1: ER Downregulation by In-Cell Western Assay

This assay quantifies the amount of ERα protein remaining in cells after treatment.

  • Cell Culture : ER+ human breast cancer cells (e.g., MCF-7) are seeded in multi-well plates and allowed to adhere.

  • Treatment : Cells are treated with a dose range of this compound, fulvestrant (positive control), and vehicle (negative control) for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization : Cells are fixed with paraformaldehyde and permeabilized with a detergent-based solution to allow antibody access.

  • Immunostaining : Cells are incubated with a primary antibody specific for ERα, followed by an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., tubulin) conjugated to a different colored dye is used for normalization.

  • Imaging and Analysis : The plate is scanned on an infrared imaging system. The intensity of the ERα-specific signal is normalized to the housekeeping protein signal. The percentage of ER remaining is calculated relative to the vehicle-treated control.[5]

Protocol 2: ER Transcriptional Activity by Reporter Gene Assay

This method assesses the ability of this compound to inhibit ER-mediated gene transcription.

  • Cell Line and Transfection : ER-negative cells (e.g., SKBR3) are used to avoid confounding effects from endogenous ER.[5] Cells are co-transfected with two plasmids: one expressing the target ER (wild-type, Y537S, or D538G mutants) and a second "reporter" plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.[3]

  • Treatment : Transfected cells are treated with 1.0 nM 17β-estradiol (agonist) in the presence of a concentration gradient (e.g., 10⁻¹¹ to 10⁻⁵ M) of this compound or control compounds for 18 hours.[3]

  • Lysis and Luminescence Reading : A luciferase assay reagent is added to the cells, which lyses them and provides the substrate for the luciferase enzyme. The resulting luminescence, which is directly proportional to the level of ERE-driven transcription, is measured using a luminometer.

  • Data Analysis : The luminescence signal is plotted against the concentration of the antagonist to determine the IC₅₀ value for transcriptional inhibition.

Protocol 3: Clinical Pharmacodynamic Assessment (NCT03455270)

This workflow outlines how the mechanism of action was confirmed in patients with ER+/HER2- advanced breast cancer.

  • Patient Enrollment & Baseline Measures : Eligible patients are enrolled. Baseline assessments include [18F]-fluoroestradiol positron emission tomography (FES-PET) imaging to quantify ER expression and tumor biopsies. Peripheral blood is collected for cell-free DNA (cfDNA) analysis.[10][11]

  • Treatment : Patients receive this compound monotherapy (e.g., 800 mg once daily).[11]

  • On-Treatment Sample Collection :

    • Blood (cfDNA) : Peripheral blood is collected on Cycle 1, Day 15, and at treatment discontinuation to monitor changes in ESR1 and other mutations using the Guardant360 panel.[10][12]

    • FES-PET : Imaging is repeated at Cycle 2, Day 2 to assess ER target engagement and downregulation.[12]

    • Tumor Biopsy : A second biopsy is taken at 6 weeks to measure changes in ER and Ki67 (proliferation marker) levels via immunohistochemistry (IHC).[10][12]

  • Analysis : Data from imaging, IHC, and cfDNA are correlated with pharmacokinetic parameters and clinical outcomes (e.g., tumor response) to establish exposure-response relationships.[12]

cluster_baseline cluster_ontreatment cluster_analysis Patient Patient Enrollment (ER+/HER2- ABC) Baseline Baseline Assessments Patient->Baseline Treatment This compound Treatment Initiation Baseline->Treatment FES_PET1 FES-PET Scan Biopsy1 Tumor Biopsy cfDNA1 Blood Draw (cfDNA) OnTreatment On-Treatment Assessments Treatment->OnTreatment Analysis Data Analysis & Correlation OnTreatment->Analysis FES_PET2 FES-PET Scan (Cycle 2, Day 2) Biopsy2 Tumor Biopsy (Week 6) cfDNA2 Blood Draw (cfDNA) (C1D15, Discontinuation) PET_Analysis PET SUV Change FES_PET1->PET_Analysis IHC IHC Analysis (ER, Ki67) Biopsy1->IHC cfDNA_Analysis Mutation Profiling cfDNA1->cfDNA_Analysis FES_PET2->PET_Analysis Biopsy2->IHC cfDNA2->cfDNA_Analysis

Caption: Workflow for clinical pharmacodynamic assessment of this compound.

Rationale for Combination Therapy

The progression of ER+ breast cancer often involves the dysregulation of multiple signaling pathways. While this compound effectively targets the ER pathway, cancer cells can develop resistance through the activation of parallel pathways, most notably the Cyclin D-CDK4/6-Rb axis, which controls cell cycle entry.

Combining this compound with a CDK4/6 inhibitor (e.g., palbociclib) provides a vertical, dual-pronged attack on tumor proliferation. This compound blocks the upstream ER signal that often leads to Cyclin D1 transcription, while the CDK4/6 inhibitor directly blocks the downstream cell cycle machinery. This synergistic approach aims to achieve a more profound and durable antitumor response and overcome or delay the onset of endocrine resistance.[5] Clinical data supports this rationale, showing a doubling of the clinical benefit rate for the combination compared to this compound monotherapy.[10]

ER Estrogen Receptor Signaling CyclinD Cyclin D Transcription ER->CyclinD CDK46 Cyclin D-CDK4/6 Complex CyclinD->CDK46 Rb pRb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F G1S G1-S Phase Transition E2F->G1S Proliferation Cell Proliferation G1S->Proliferation Rinto This compound Rinto->ER CDKi CDK4/6 Inhibitor (e.g., Palbociclib) CDKi->CDK46

References

Preclinical Pharmacology of Rintodestrant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (formerly G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the preclinical setting for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Developed by G1 Therapeutics, its design was inspired by the 6-OH-benzothiophene scaffold found in other estrogen receptor modulators like arzoxifene and raloxifene.[3] this compound distinguishes itself by not only antagonizing the estrogen receptor but also promoting its degradation, offering a promising therapeutic strategy for both endocrine-sensitive and resistant breast cancers.[4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

This compound competitively binds to the estrogen receptor (ER) and induces a conformational change that marks the receptor for proteasomal degradation.[1][4] This dual mechanism of action—antagonism and degradation—effectively blocks ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.[4][5] By eliminating the ER protein, this compound can overcome resistance mechanisms associated with ESR1 mutations, which can lead to ligand-independent receptor activity.[4]

cluster_0 ER Signaling Pathway cluster_1 This compound Mechanism of Action Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds ER_Rinto ER-Rintodestrant Complex ER->ER_Rinto Gene_Transcription Gene Transcription (Proliferation, Growth) ERE->Gene_Transcription Activates This compound This compound This compound->ER Competitively Binds Proteasome Proteasome ER_Rinto->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation Blocked_Signaling Blocked ER Signaling Degradation->Blocked_Signaling

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

Binding Affinity and Receptor Degradation

This compound demonstrates a high binding affinity for the estrogen receptor, exhibiting low nanomolar potency.[4] In vitro studies have confirmed its efficacy as a potent ER degrader.

Table 1: In Vitro Estrogen Receptor Binding and Degradation

ParameterCell LineValueReference
ER Binding Affinity-Low Nanomolar[4]
ER DegradationMCF7~10% ER remaining after treatment[4]
Experimental Protocol: In-Cell Western for ER Degradation

This protocol outlines the methodology used to assess the estrogen receptor degradation capabilities of this compound in vitro.[4]

  • Cell Culture: MCF7 breast cancer cells are seeded in appropriate multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with a dose range of this compound (e.g., 10⁻¹² to 10⁻⁶ M) or comparator compounds (e.g., fulvestrant, tamoxifen) for 18 hours.

  • Fixation and Permeabilization: Following treatment, cells are fixed with a suitable fixative (e.g., formaldehyde) and permeabilized to allow for antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody specific for the estrogen receptor, followed by a fluorescently labeled secondary antibody.

  • Detection and Analysis: The fluorescence intensity, which is proportional to the amount of ER protein, is measured using an imaging system. Data is normalized to untreated controls to determine the percentage of ER degradation.

start Start cell_culture Seed MCF7 Cells start->cell_culture treatment Treat with this compound (18 hours) cell_culture->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with Primary ER Antibody fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab imaging Measure Fluorescence (Imaging System) secondary_ab->imaging analysis Analyze Data (% ER Degradation) imaging->analysis end End analysis->end

Figure 2: In-Cell Western Workflow for ER Degradation.

Antiproliferative Activity

This compound effectively inhibits the proliferation of ER-positive breast cancer cell lines in the presence of estradiol.

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineProliferation InhibitionComparative PotencyReference
MCF7Significant inhibition of estrogen-mediated growth~3-fold more potent than fulvestrant[4]
BT474Inhibition of estrogen-mediated growth-[4]
ZR-75-1Inhibition of estrogen-mediated growth-[4]
MDA-MB-436 (ER-)No growth inhibition-[4]
Experimental Protocol: Cell Proliferation Assay

This protocol details the method for evaluating the antiproliferative effects of this compound.[4]

  • Cell Seeding: ER-positive breast cancer cells (e.g., MCF7, BT474, ZR-75-1) and ER-negative control cells (e.g., MDA-MB-436) are seeded in multi-well plates in an appropriate medium.

  • Hormone Deprivation: Cells are typically hormone-starved for a period to synchronize their growth and reduce baseline proliferation.

  • Treatment: Cells are treated with a range of concentrations of this compound or other antiestrogens in the presence of a fixed concentration of estradiol (e.g., 10⁻¹⁰ M) to stimulate proliferation.

  • Incubation: The cells are incubated for a period of 7 days to allow for cell growth.

  • Proliferation Assessment: Cell proliferation is measured using a suitable method, such as quantifying DNA content with a fluorescent dye (e.g., Hoechst stain).

  • Data Analysis: The results are expressed as a fold induction over vehicle control, and IC50 values are calculated.

In Vivo Pharmacology

This compound has demonstrated robust antitumor activity in various preclinical xenograft models of ER+ breast cancer, including those resistant to standard endocrine therapies.

Efficacy in Estrogen-Dependent Xenograft Models

In a classic MCF7 xenograft model, this compound showed dose-dependent repression of tumor growth.

Table 3: Efficacy of this compound in MCF7 Xenograft Model

Animal ModelTreatmentDosingOutcomeReference
Ovariectomized female nu/nu mice with MCF7 xenograftsThis compound30 or 100 mg/kg, p.o. daily for 28 daysDose-dependent repression of tumor growth[1][4]
Experimental Protocol: MCF7 Xenograft Study

This protocol describes the in vivo evaluation of this compound in an estrogen-dependent breast cancer model.

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., nu/nu) are used.

  • Tumor Implantation: MCF7 cells are implanted, typically in the mammary fat pad, along with a slow-release estrogen pellet to support initial tumor growth.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, the estrogen pellets are removed, and animals are randomized into treatment groups.

  • Treatment Administration: this compound is administered orally at various doses (e.g., 30 and 100 mg/kg) daily for the duration of the study.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.

start Start implant Implant MCF7 Cells + Estrogen Pellet start->implant tumor_growth Allow Tumor Growth to Specified Volume implant->tumor_growth randomize Remove Estrogen Pellet & Randomize Mice tumor_growth->randomize treat Daily Oral Dosing with this compound randomize->treat measure Measure Tumor Volume (Twice Weekly) treat->measure endpoint Endpoint Reached (Control Group) measure->endpoint Tumor Growth analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

References

Rintodestrant's Disruption of Estrogen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of rintodestrant (G1T48), an orally bioavailable selective estrogen receptor degrader (SERD). It details the compound's mechanism of action on estrogen receptor (ER) signaling pathways, supported by quantitative preclinical and clinical data, detailed experimental methodologies, and visual diagrams to elucidate complex interactions and workflows.

Executive Summary

This compound is a potent, non-steroidal SERD designed to treat ER-positive (ER+) breast cancer.[1] It acts as a pure antiestrogen by competitively binding to the estrogen receptor and inducing its degradation, thereby blocking ER-mediated signaling.[2][3] This dual mechanism of action—antagonism and degradation—makes it effective in preclinical models of endocrine-sensitive and endocrine-resistant breast cancer, including those harboring activating ESR1 mutations.[1][4][5] Clinical studies have demonstrated robust target engagement and a favorable safety profile, with evidence of antitumor activity in heavily pretreated patients.[4][6]

Mechanism of Action: Antagonism and Degradation

The primary therapeutic target in ER+ breast cancer is the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Upon binding to its ligand, estradiol (E2), ERα dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators to initiate the transcription of genes that drive cell proliferation and survival.[7][8]

This compound disrupts this pathway through two primary mechanisms:

  • Competitive Antagonism : this compound competitively binds to the ligand-binding domain of ERα, preventing estradiol from binding and activating the receptor. This blocks the conformational changes necessary for dimerization and downstream transcriptional activity.[3][4]

  • Targeted Degradation : Upon binding, this compound induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S proteasome.[7][8] This reduction in cellular ERα levels prevents both ligand-dependent and ligand-independent signaling, a key mechanism of resistance to therapies like tamoxifen and aromatase inhibitors.[4]

The following diagram illustrates the canonical ER signaling pathway and the points of intervention by this compound.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_inactive Inactive ERα E2->ER_inactive Binds ER_Rinto ERα-Rintodestrant Complex ER_inactive->ER_Rinto ER_active Active ERα Dimer ER_inactive->ER_active Rinto This compound Rinto->ER_inactive Binds Rinto->ER_Rinto Rinto->ER_active Blocks Proteasome Proteasome Ub Ubiquitin Ub->ER_Rinto Ubiquitination ER_Rinto->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_active->ERE Binds Transcription Gene Transcription (e.g., PGR, GREB1) ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound's dual mechanism on the ER signaling pathway. (Within 100 characters)

Quantitative Preclinical Data

This compound has demonstrated potent activity in various preclinical models of ER+ breast cancer, including cell lines sensitive to endocrine therapy, those with acquired resistance, and models expressing common ESR1 mutations.

In Vitro Efficacy

The tables below summarize the half-maximal inhibitory concentration (IC50) values for ERα degradation and antiproliferative activity in key ER+ breast cancer cell lines.

Table 1: ERα Degradation Activity

Compound Cell Line ERα Degradation IC50 (nM) Reference
This compound (G1T48) MCF-7 ~1.0 (approx.)* [9]
Fulvestrant MCF-7 ~10.0 (approx.)* [9]
Benzothiophene Analog (28c)** MCF-7 0.07 [4]

| GDC-0810 | MCF-7 | 0.8 |[4] |

**Approximate value interpreted from graphical data. *28c is a precursor compound to this compound from the same chemical series.

Table 2: Antiproliferative Activity

Compound Cell Line Antiproliferation IC50 (nM) Notes Reference
This compound (G1T48) MCF-7 ~1.0 ~3-fold more potent than Fulvestrant [5][9]
This compound (G1T48) BT474 Potent Inhibition Data not quantified [9]
This compound (G1T48) ZR-75-1 Potent Inhibition Data not quantified [9]
This compound (G1T48) MDA-MB-436 No Inhibition ER-negative cell line [9]

| Fulvestrant | MCF-7 | ~3.0 | - |[9] |

In Vivo Efficacy

In xenograft models using immunodeficient mice, orally administered this compound demonstrated robust, dose-dependent inhibition of tumor growth.

Table 3: In Vivo Antitumor Activity

Model Treatment Dosage Tumor Growth Effect Reference
MCF-7 Xenograft This compound (G1T48) 30 mg/kg, p.o. daily Significant Inhibition [10]
MCF-7 Xenograft This compound (G1T48) 100 mg/kg, p.o. daily Tumor Regression [5][10]

| Tamoxifen-Resistant (TamR) Xenograft | this compound (G1T48) | 100 mg/kg, p.o. daily | Tumor Regression |[5] |

Clinical Pharmacodynamics

Data from the Phase 1 study (NCT03455270) confirmed potent ER target engagement and degradation in patients with ER+/HER2- advanced breast cancer.

Table 4: Clinical Biomarker Data

Biomarker Dose Level (oral, QD) Result Patient Cohort Reference
ER Occupancy (FES-PET) ≥ 600 mg 87% (±8%) mean reduction in SUVmax n=14 [6]
ER Degradation (IHC) 600 mg & 1000 mg -27.8% median change in H-score n=9 [6][11]
Clinical Benefit Rate (CBR) 200-1000 mg 33% ESR1 mutant (n=24) [6]

| Clinical Benefit Rate (CBR) | 200-1000 mg | 29% | ESR1 wild-type (n=35) |[6] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize this compound's effects on ER signaling.

ERα Degradation Assay (In-Cell Western)

This assay quantifies cellular ERα protein levels following compound treatment.

ICW_Workflow A 1. Seed Cells (e.g., MCF-7 in 96-well plates) B 2. Culture (24-48 hours) A->B C 3. Treat with Compound (this compound, Fulvestrant, etc. at various concentrations for 24h) B->C D 4. Fix & Permeabilize (e.g., with Formaldehyde & Triton X-100) C->D E 5. Block Non-specific Sites (e.g., with BSA or non-fat milk) D->E F 6. Primary Antibody Incubation (Anti-ERα antibody) E->F G 7. Secondary Antibody Incubation (Infrared dye-conjugated secondary Ab) F->G H 8. Image & Quantify (Infrared imaging system, e.g., LI-COR) G->H I 9. Normalize Data (To cell number or housekeeping protein) H->I

Caption: Workflow for In-Cell Western (ICW) assay to quantify ERα degradation. (Within 100 characters)

Protocol:

  • Cell Plating: ER+ breast cancer cells (e.g., MCF-7) are seeded into 96-well plates in phenol red-free media supplemented with charcoal-stripped serum and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or control compounds (e.g., fulvestrant, vehicle) for 24 hours.

  • Fixation and Permeabilization: Media is removed, and cells are fixed with 4% formaldehyde, followed by permeabilization with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Wells are blocked with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or BSA) to reduce non-specific antibody binding.

  • Antibody Incubation: Cells are incubated with a primary antibody specific for ERα. A second primary antibody for a normalization protein (e.g., GAPDH or Cytokeratin) can be co-incubated.

  • Secondary Antibody & Imaging: After washing, cells are incubated with species-specific secondary antibodies conjugated to different infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Data Analysis: Plates are scanned on an infrared imaging system. The fluorescence intensity of the ERα signal is normalized to the housekeeping protein signal. IC50 values are calculated using non-linear regression analysis.

Antiproliferative Assay (MTT/SRB)

This assay measures the effect of the compound on cell viability and growth.

Protocol:

  • Cell Plating: Cells are seeded in 96-well plates as described above.

  • Treatment: After 24 hours, cells are treated with a range of concentrations of this compound or control compounds. For estrogen-dependent growth, 1 nM E2 is added to stimulate proliferation.

  • Incubation: Plates are incubated for 5-7 days to allow for cell growth.

  • Staining: Cell viability is assessed using either MTT or Sulforhodamine B (SRB) staining.

    • MTT: MTT reagent is added and incubated, forming formazan crystals which are then solubilized. Absorbance is read at ~570 nm.

    • SRB: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is solubilized, and absorbance is read at ~510 nm.

  • Data Analysis: Absorbance values are normalized to vehicle-treated controls, and IC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.

ER Target Gene Expression (RT-qPCR)

This protocol measures changes in the mRNA levels of ER-regulated genes.

Protocol:

  • Cell Culture and Treatment: Cells are grown in 6-well plates and treated with this compound, E2, or a combination for a specified time (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol. RNA quality and quantity are assessed.

  • Reverse Transcription (RT): An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with SYBR Green or TaqMan probes specific for target genes (e.g., PGR, GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (2-ΔΔCt) method, normalizing the data to the housekeeping gene and comparing treated samples to the vehicle control.[12]

Conclusion

This compound is a potent, orally bioavailable SERD that effectively inhibits ER signaling through a dual mechanism of receptor antagonism and degradation. Preclinical data demonstrate its superiority over or equivalence to fulvestrant in various models, including those resistant to standard endocrine therapies.[5][9] Clinical pharmacodynamic data confirm robust on-target activity at tolerable doses.[6] The comprehensive data profile supports the continued development of this compound as a promising therapeutic agent for patients with ER+ breast cancer.

References

Rintodestrant's Binding Affinity to Estrogen Receptor-Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rintodestrant (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a third-generation SERD, its mechanism centers on high-affinity binding to the estrogen receptor-alpha (ERα), which not only antagonizes the receptor but also induces its proteasomal degradation. This dual action effectively abrogates ERα signaling, offering a promising therapeutic strategy for endocrine-resistant tumors, including those harboring ESR1 mutations.[3][4] This document provides a detailed overview of this compound's binding affinity to ERα, the experimental protocols used to determine this affinity, and its impact on cellular signaling pathways.

Mechanism of Action

This compound competitively binds to the ligand-binding domain (LBD) of ERα.[5][6] This binding event induces a significant conformational change in the receptor. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, the conformation induced by this compound is incompatible with the recruitment of coactivator proteins. Instead, it marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3] This elimination of the ERα protein itself prevents both ligand-dependent and ligand-independent receptor activation, a key mechanism in acquired endocrine resistance.[7]

Quantitative Binding and Degradation Data

This compound demonstrates a potent, low nanomolar affinity for ERα.[7] Its efficacy is often quantified by its ability to induce ERα degradation (EC50) and inhibit cell proliferation (IC50) in ER+ breast cancer cell lines. Preclinical studies have shown its potency is comparable or superior to the established SERD, fulvestrant.[7]

CompoundAssay TypeCell LineEndpointValueCitation
This compound (G1T48) In-Cell Western (ICW)-ERα Degradation (EC50)0.24 nM[8]
This compound (G1T48) Whole-Cell Competition AssayMCF7ERα Binding AffinityPotency > Fulvestrant[7]
Fulvestrant ER Transactivation Assay-Inhibition (IC50)~1 nM[9]
4-hydroxytamoxifen (4OHT) ER Transactivation Assay-Inhibition (IC50)~1 nM[9]
Estradiol (E2) Competitive Binding Assaywt-ERαLBDInhibition (IC50)1.1 ± 0.1 nM

Table 1: Comparative in vitro potency of this compound and other common ERα ligands. The EC50 value for this compound reflects the concentration required for 50% of maximal ERα protein degradation, a key functional outcome of its binding.

Experimental Protocols

The binding affinity and functional effects of compounds like this compound are determined through a variety of in vitro assays. Below are detailed methodologies for two key experimental types.

ERα Competitive Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Estradiol) from ERα.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ERα, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Purified recombinant human ERα protein or cytosol extract from ER+ cells (e.g., MCF7).

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound, serially diluted.

  • Non-specific binding control: High concentration of unlabeled 17β-estradiol.

  • Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol).

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the purified ERα protein/cytosol, a fixed concentration of [³H]-estradiol (typically at or below its Kd), and varying concentrations of this compound.

  • Controls:

    • Total Binding: ERα + [³H]-estradiol only.

    • Non-specific Binding: ERα + [³H]-estradiol + a saturating concentration of unlabeled estradiol.

  • Incubation: Incubate the reactions at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, which binds the free radioligand, followed by centrifugation.

  • Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

ERα Degradation Assay (In-Cell Western)

This assay measures the dose-dependent reduction of cellular ERα protein levels following treatment with a SERD.

Objective: To determine the half-maximal effective concentration (EC50) for this compound-induced ERα degradation.

Materials:

  • ER+ breast cancer cells (e.g., MCF7).

  • Cell culture medium and reagents (e.g., phenol red-free medium supplemented with charcoal-stripped serum).

  • Test Compound: this compound, serially diluted.

  • Primary Antibody: Anti-ERα antibody.

  • Secondary Antibody: Infrared dye-conjugated secondary antibody (e.g., IRDye 800CW).

  • Normalization Control: A fluorescent dye for total protein (e.g., Janus Green) or an antibody for a housekeeping protein (e.g., anti-Actin).

  • Microplate-based imaging system (e.g., LI-COR Odyssey).

Protocol:

  • Cell Seeding: Seed MCF7 cells in a 96-well plate and allow them to adhere overnight.

  • Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to minimize basal ERα activity.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 18-24 hours). Include a vehicle-only control.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix them with a solution like 4% paraformaldehyde. Permeabilize the cell membranes with a detergent such as Triton X-100 or saponin.

  • Immunostaining:

    • Block non-specific antibody binding using a blocking buffer.

    • Incubate with the primary anti-ERα antibody.

    • Wash, then incubate with the appropriate infrared dye-conjugated secondary antibody.

  • Normalization: Stain for total protein using a normalization dye if required.

  • Imaging: Scan the plate using an infrared imaging system to quantify the fluorescence intensity in the relevant channels (e.g., 700 nm for the normalization protein and 800 nm for the ERα target).

  • Data Analysis:

    • Normalize the ERα signal to the total protein or housekeeping protein signal for each well.

    • Plot the normalized ERα levels against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the EC50 value.

Visualizations: Pathways and Workflows

ERα Signaling and this compound's Point of Intervention

The following diagram illustrates the canonical ERα signaling pathway and highlights how this compound disrupts this process through competitive binding and subsequent degradation of the receptor.

References

Rintodestrant-Induced Estrogen Receptor Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action for rintodestrant (G1T48), an orally bioavailable selective estrogen receptor degrader (SERD). It details the molecular processes, key experimental methodologies used for its characterization, and quantitative data from preclinical and clinical studies.

Introduction to this compound and SERDs

This compound is a second-generation, non-steroidal SERD designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) which competitively antagonize the estrogen receptor, SERDs induce a conformational change in the receptor, marking it for destruction by the cell's natural protein disposal machinery.[3] This dual mechanism of antagonism and degradation effectively eliminates ER signaling, a key driver of tumor growth in ER+ breast cancer.[4] this compound has demonstrated efficacy in preclinical models of endocrine-resistant breast cancer, including those with ESR1 mutations that confer resistance to other endocrine therapies.[2][5]

Core Mechanism: The ER Degradation Process

The primary mechanism of this compound involves hijacking the ubiquitin-proteasome system to eliminate the estrogen receptor alpha (ERα). This process can be broken down into several key steps.

  • Binding and Conformational Change: this compound competitively binds to the ligand-binding domain (LBD) of ERα.[4] This binding event induces a significant conformational change in the receptor protein, creating an unstable complex.

  • Ubiquitination Cascade: The altered conformation of the ERα-rintodestrant complex exposes surfaces that are recognized by the cellular protein quality control system. This initiates the ubiquitination cascade, a multi-step enzymatic process.[6]

    • E1 Activating Enzyme: An E1 enzyme activates a ubiquitin molecule in an ATP-dependent reaction.

    • E2 Conjugating Enzyme: The activated ubiquitin is transferred to an E2 conjugating enzyme.

    • E3 Ligase: A specific E3 ubiquitin ligase recognizes the unstable ERα-rintodestrant complex and catalyzes the transfer of ubiquitin from the E2 enzyme to lysine residues on the ERα protein.[6][7] While the precise E3 ligase responsible for SERD-mediated ERα degradation is a subject of ongoing investigation, ER-associated degradation (ERAD) ligases like HRD1 and Synoviolin are known to be involved in ER quality control.[8][9] Multiple ubiquitin molecules are attached, forming a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated ERα is now a target for the 26S proteasome.[3] The proteasome recognizes the polyubiquitin tag, unfolds the ERα protein, and degrades it into small peptides, effectively eliminating it from the cell.

This process is visualized in the signaling pathway diagram below.

ER_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Binds to LBD ER_Rinto ERα-Rintodestrant Complex (Unstable) ER->ER_Rinto ERE Estrogen Response Element (DNA) ER->ERE Translocation (Blocked) E3 E3 Ligase ER_Rinto->E3 Recognition Proteasome 26S Proteasome ER_Rinto->Proteasome Targeting Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3 Loads Ub E3->ER_Rinto Polyubiquitination Proteasome->ER ERα Level Reduced Peptides Degraded Peptides Proteasome->Peptides Degradation Transcription Gene Transcription (Proliferation)

Fig 1. This compound-induced ERα degradation pathway.

Quantitative Assessment of this compound Activity

The efficacy of this compound has been quantified through various preclinical and clinical assays.

Preclinical Data

In vitro studies in ER+ breast cancer cell lines and in vivo xenograft models have established the potent ER degradation and anti-tumor activity of this compound.

ParameterModel/Cell LineResultReference
Growth Inhibition Potency MCF7 Cells~3-fold more potent than fulvestrant[2]
ER Downregulation Breast Cancer CellsSignificant downregulation after 18 hours[10]
Tumor Growth Inhibition MCF7 Xenograft ModelDose-dependent inhibition of tumor growth[10]
Activity in Resistant Models ESR1-mutant PDX tumorsDose-independent efficacy[5]
Clinical Pharmacodynamic Data (Phase 1, NCT03455270)

Pharmacodynamic assessments in patients with ER+/HER2- advanced breast cancer confirm robust target engagement and ER degradation at clinically relevant doses. The optimal dose was determined to be 800 mg once daily.[3][11]

Assessment MethodPatient CohortResult (at doses ≥600 mg)Reference
[¹⁸F]-FES PET Imaging ER+/HER2- ABCMean reduction of 87-89% in SUVmax[11]
Tumor Biopsy (IHC) ER+/HER2- ABC (n=9)Median decrease in ER H-score of -27.8%[4]
Pharmacokinetics (PK) ER+/HER2- ABCPredicted trough concentration at 800 mg exceeds in vitro IC₉₀ for ER degradation

Key Experimental Protocols

The characterization of this compound's ER degradation activity relies on specialized molecular and imaging techniques.

Workflow for Clinical Pharmacodynamic Assessment

The following diagram illustrates a typical workflow for assessing the on-target effects of this compound in a clinical trial setting.

Clinical_Workflow cluster_baseline Baseline Procedures cluster_ontreatment On-Treatment Procedures Patient Patient Enrollment (ER+/HER2- ABC) Baseline Baseline Assessment (Week 0) Patient->Baseline Treatment This compound Treatment (e.g., 800 mg QD) Baseline->Treatment Blood_b Peripheral Blood Draw Biopsy_b Tumor Biopsy PET_b [18F]-FES PET Scan OnTreatment On-Treatment Assessment (Week 4-6) Treatment->OnTreatment Analysis Data Analysis OnTreatment->Analysis Blood_ot Peripheral Blood Draw Biopsy_ot Tumor Biopsy PET_ot [18F]-FES PET Scan Blood_b->Analysis cfDNA (Guardant360) Baseline Mutations Biopsy_b->Analysis IHC for ER & Ki67 Baseline Levels PET_b->Analysis Baseline SUVmax Blood_ot->Analysis cfDNA (Mutation Dynamics) Biopsy_ot->Analysis IHC for ER & Ki67 (Change from Baseline) PET_ot->Analysis On-Treatment SUVmax (% Reduction)

Fig 2. Clinical trial workflow for pharmacodynamic analysis.
Immunohistochemistry (IHC) for ERα Quantification

IHC is used to visualize and quantify ERα protein levels directly within tumor tissue.

Objective: To measure the change in ERα protein expression in tumor biopsies before and after this compound treatment.

Methodology:

  • Sample Collection & Fixation: Collect core biopsies from tumor lesions. Fix tissue in 10% neutral buffered formalin for 6 to 72 hours.[12] Process and embed in paraffin (FFPE).

  • Sectioning: Cut 4-5 µm sections from FFPE blocks and mount on positively charged slides.

  • Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval (HIER), typically using a high pH buffer (e.g., Tris-EDTA, pH 9.0) for optimal results.[13]

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Incubate with a validated primary antibody against ERα (e.g., clones SP1 or 6F11).

    • Apply a polymer-based detection system (e.g., EnVision).

    • Develop with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Controls: Include on-slide positive controls (e.g., normal breast ductal epithelium) and negative controls (omission of primary antibody) in every run.[12]

  • Scoring & Analysis:

    • A pathologist scores the stained slides. Only nuclear staining in invasive tumor cells is considered.

    • The Allred Score or H-Score can be used, which semi-quantitatively measures both the proportion of positive cells and the intensity of the staining.[14]

    • Per ASCO/CAP guidelines, tumors with ≥1% of cells showing positive nuclear staining are considered ER positive.[15]

    • ER degradation is calculated as the percentage change in the score between baseline and on-treatment biopsies.

[¹⁸F]-Fluoroestradiol Positron Emission Tomography ([¹⁸F]-FES PET)

[¹⁸F]-FES PET is a non-invasive imaging technique that measures the whole-body distribution and activity of ER.

Objective: To assess ER target engagement by this compound and quantify the reduction in functional ER expression across all tumor sites.

Methodology:

  • Patient Preparation: Patients should fast for at least 4-6 hours. Endocrine therapies that could interfere with [¹⁸F]-FES binding must be washed out.

  • Radiotracer Administration: Administer a dose of 111-222 MBq (3-6 mCi) of [¹⁸F]-FES via intravenous injection.[16]

  • Uptake Period: An uptake period of 60-90 minutes is allowed for the radiotracer to distribute and bind to ER-positive tissues.

  • Imaging:

    • Perform a whole-body PET/CT scan, typically from the vertex of the skull to mid-thigh.[16]

    • Acquisition time is typically 2-4 minutes per bed position.

  • Image Analysis:

    • Reconstruct PET data with correction for attenuation, scatter, and randoms.

    • Identify areas of focal [¹⁸F]-FES uptake that are higher than surrounding background tissue and correspond to tumor lesions on the co-registered CT scan.

    • Quantify tracer uptake using the Standardized Uptake Value (SUV), typically the maximum SUV (SUVmax) within a region of interest.

  • Interpretation:

    • A significant decrease in the SUVmax of a lesion between the baseline and on-treatment scans indicates successful ER target engagement and degradation/downregulation by this compound.[17]

Conclusion

This compound effectively induces the degradation of the estrogen receptor through the ubiquitin-proteasome pathway. This mechanism has been robustly characterized using a combination of in vitro cell-based assays, in vivo animal models, and advanced clinical pharmacodynamic assessments, including IHC and [¹⁸F]-FES PET imaging. The quantitative data demonstrate potent, dose-dependent ER degradation and promising anti-tumor activity, positioning this compound as a significant therapeutic agent for ER+ breast cancer.

References

Rintodestrant's Activity in ER+ Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical and clinical activity in estrogen receptor-positive (ER+) breast cancer.[1][2] As a non-steroidal molecule, this compound competitively binds to the estrogen receptor, leading to its degradation and subsequent blockade of ER-mediated signaling pathways.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, preclinical and clinical efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism: competitive antagonism of the estrogen receptor and induction of its degradation. By binding to the ligand-binding domain of ERα, this compound prevents the conformational changes necessary for receptor activation, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor cell proliferation.[5] Furthermore, the binding of this compound targets the ERα protein for proteasomal degradation, leading to a reduction in the total cellular levels of the receptor. This degradation is a key feature of SERDs and offers a potential advantage over selective estrogen receptor modulators (SERMs) that only block receptor activity.[5]

dot

cluster_0 ER+ Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Targeted for Degradation GeneTranscription Gene Transcription (e.g., c-Myc, Cyclin D1) ER->GeneTranscription Promotes This compound This compound This compound->ER Competitively Binds This compound->GeneTranscription Inhibits Proteasome->ER Degrades CellProliferation Cell Proliferation GeneTranscription->CellProliferation Drives

Mechanism of action of this compound in ER+ breast cancer cells.

Preclinical Activity

In Vitro Studies

This compound has demonstrated potent activity in various in vitro models of ER+ breast cancer, including cell lines expressing wild-type ERα and those with activating ESR1 mutations (Y537S and D538G), which are common mechanisms of resistance to endocrine therapy.[6]

ParameterCell LineValueReference
ERα Degradation (EC50) MCF-7 (wild-type)0.24 nM[2]
Inhibition of Cell Proliferation MCF-7 (wild-type)Significant inhibition[6]
Inhibition of Cell Proliferation MCF-7 (ESR1 Y537S mutant)Significant inhibition[6]
Inhibition of Cell Proliferation MCF-7 (ESR1 D538G mutant)Significant inhibition[6]
In Vivo Studies

In xenograft models using ER+ breast cancer cell lines, this compound has been shown to inhibit tumor growth in a dose-dependent manner. Studies in ovariectomized mice with established MCF-7 xenografts demonstrated significant tumor growth inhibition.[6]

dot

cluster_workflow Xenograft Study Workflow start Implantation of ER+ Breast Cancer Cells into Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth treatment Treatment Initiation (this compound vs. Vehicle) tumor_growth->treatment measurement Tumor Volume Measurement (e.g., calipers) treatment->measurement measurement->measurement Repeated over time endpoint Study Endpoint (e.g., pre-defined tumor volume) measurement->endpoint

Generalized workflow for a preclinical xenograft study.

Clinical Activity

A Phase 1, first-in-human, open-label study (NCT03455270) evaluated the safety, tolerability, and antitumor activity of this compound as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib in women with ER+/HER2- advanced breast cancer.[1] The study included patients who had progressed on prior endocrine therapies.[1]

Monotherapy
ParameterDoseResultReference
Clinical Benefit Rate (CBR) ≥ 600 mg28% (in heavily pretreated patients)
Confirmed Partial Response 600 mg & 1000 mg3 patients
ER Target Engagement (FES-PET) ≥ 600 mg87% (±8%) mean reduction in uptake
ER Degradation (IHC H-score) 600 mg & 1000 mgMedian decrease of 27.8%
Combination Therapy with Palbociclib
ParameterDoseResultReference
Clinical Benefit Rate (CBR) 800 mg this compound + 125 mg Palbociclib60%
Confirmed Partial Response 800 mg this compound + 125 mg Palbociclib5%

Experimental Protocols

ERα Degradation Assay (In-Cell Western)
  • Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or control compounds for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a Triton X-100 solution.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added.

  • Signal Detection: The fluorescence intensity is measured using an imaging system, and the EC50 value is calculated.

Cell Proliferation Assay
  • Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates in estrogen-depleted medium.

  • Treatment: Cells are treated with this compound at various concentrations in the presence of a low concentration of estradiol to stimulate proliferation.

  • Incubation: Plates are incubated for a period of 5-7 days.

  • Viability Assessment: Cell viability is assessed using a reagent such as resazurin or by quantifying DNA content.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Western Blotting for ERα Degradation
  • Cell Lysis: Treated cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Xenograft Tumor Model
  • Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into the mammary fat pad of ovariectomized immunodeficient mice (e.g., nu/nu). Estrogen supplementation is typically provided.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

This compound is a potent oral SERD with a well-defined mechanism of action that translates to robust antitumor activity in both preclinical models and clinical settings of ER+ breast cancer. Its ability to effectively degrade the estrogen receptor, including in the context of ESR1 mutations, positions it as a promising therapeutic agent for patients with endocrine-resistant disease. The data summarized herein provide a solid foundation for its continued development and clinical investigation.

References

Rintodestrant: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been under investigation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2][3] As a SERD, this compound competitively binds to the estrogen receptor, leading to its degradation and subsequent blockade of ER-mediated signaling pathways, offering a potential therapeutic option for tumors that have developed resistance to other endocrine therapies.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic data and oral bioavailability of this compound, drawing from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in a first-in-human, open-label, Phase 1 clinical trial (NCT03455270).[1][2][4] This study evaluated this compound as a monotherapy in a dose-escalation phase (200-1000 mg once daily) and in dose-expansion cohorts.[1][2]

Absorption

This compound is orally bioavailable.[1] A population pharmacokinetic (PopPK) model developed from the Phase 1 trial data best described its absorption process as a mixed first- and zero-order absorption.[1]

Distribution

The PopPK analysis indicated that a two-compartment model best described the distribution of this compound.[1] The estimated population mean for the volume of distribution of the central compartment (Vc) and peripheral compartment (Vp) are detailed in the table below.

Metabolism

The precise metabolic pathways of this compound have not been fully elucidated in the publicly available literature. However, the PopPK analysis identified that the UGT1A1 genotype is a significant covariate for clearance, suggesting that glucuronidation is a likely route of metabolism.[1] Patients who are UGT1A1 extensive metabolizers were found to have a higher clearance.[1]

Excretion

Detailed mass balance studies describing the excretion routes and extent of elimination of this compound and its metabolites are not yet available in the public domain.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound derived from the population pharmacokinetic model.

Table 1: Population Pharmacokinetic Parameters of this compound

ParameterValueUnitBetween-Subject Variability (%)
Clearance (CL/F)28.1L/h45.1
Volume of central compartment (Vc/F)497L60.3
Inter-compartmental clearance (Q/F)16.1L/h78.2
Volume of peripheral compartment (Vp/F)1030L104
Absorption rate constant (ka)0.491/h114
Bioavailability (F)Not reported--

Data sourced from a poster presentation of the population pharmacokinetic analysis of this compound.[1]

Experimental Protocols

Clinical Pharmacokinetic Study (NCT03455270)

Study Design: A phase 1, open-label, first-in-human study involving women with ER+/HER2- advanced breast cancer who had progressed on endocrine therapy.[1][2] The study included a dose-escalation phase with this compound administered orally once daily at doses ranging from 200 to 1000 mg.[1][2]

Pharmacokinetic Sampling: The specifics of the pharmacokinetic sampling schedule have not been detailed in the available abstracts. Typically, in such studies, blood samples are collected at pre-defined time points before and after drug administration over a specified period to determine the plasma concentration-time profile of the drug.

Bioanalytical Method: The specific analytical method used for the quantification of this compound in plasma samples has not been described in the reviewed literature. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for such analyses.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a representative experimental workflow for a clinical pharmacokinetic study.

Rintodestrant_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER Degradation Proteasomal Degradation This compound->Degradation Induces Nucleus Nucleus ER->Nucleus Translocates to ER->Degradation Targeted for ER-mediated Transcription ER-mediated Transcription Nucleus->ER-mediated Transcription Initiates Degradation->ER-mediated Transcription Inhibits Tumor Growth Tumor Growth ER-mediated Transcription->Tumor Growth Promotes

Caption: Mechanism of action of this compound.

PK_Study_Workflow cluster_study_phases Clinical Pharmacokinetic Study Workflow Patient_Recruitment Patient Recruitment (ER+/HER2- ABC) Dose_Administration This compound Administration (Oral, Once Daily) Patient_Recruitment->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis

Caption: Experimental workflow for a clinical PK study.

Conclusion

This compound, an oral SERD, has demonstrated a pharmacokinetic profile suitable for once-daily oral administration. The absorption is complex, and its distribution is well-described by a two-compartment model. While metabolism via UGT1A1-mediated glucuronidation is suggested, further studies are needed to fully characterize its metabolic fate and excretion pathways. The provided pharmacokinetic parameters from the population model offer valuable insights for researchers and drug development professionals. However, the lack of detailed, dose-dependent pharmacokinetic data and comprehensive ADME studies in the public domain highlights the need for future publications to fully delineate the clinical pharmacology of this compound.

References

Rintodestrant's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rintodestrant (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its primary mechanism of action is the competitive binding to and subsequent degradation of the estrogen receptor alpha (ERα), leading to a blockade of ER-mediated signaling pathways that are critical for the proliferation of ER+ breast cancer cells.[2][4] This guide provides an in-depth technical overview of this compound's impact on cell cycle progression, summarizing available data, detailing relevant experimental protocols, and illustrating the core signaling pathways involved. While direct quantitative data on cell cycle phase distribution following this compound treatment is not extensively published, its effects can be inferred from its mechanism as a SERD and its impact on proliferation markers.

Core Mechanism of Action: Estrogen Receptor Degradation

This compound is a potent antagonist of the estrogen receptor.[3] Upon binding to ERα, it induces a conformational change that marks the receptor for proteasomal degradation.[5] This depletion of cellular ERα protein levels effectively shuts down the downstream transcriptional activity mediated by estrogen signaling. In ER+ breast cancer cells, this signaling pathway is a key driver of proliferation.

Signaling Pathway: ERα and Cell Cycle Control

The binding of estradiol to ERα initiates a signaling cascade that promotes the transition from the G1 to the S phase of the cell cycle. A key event in this process is the upregulation of Cyclin D1, a critical regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6). The Cyclin D1-CDK4/6 complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[6] Active E2F drives the expression of genes necessary for DNA replication and S-phase entry.

This compound disrupts this pathway at its origin. By degrading ERα, it prevents the estrogen-dependent transcription of key cell cycle genes, including Cyclin D1. This leads to reduced CDK4/6 activity, maintenance of pRb in its active, hypophosphorylated state, and sequestration of E2F, ultimately causing a G1 cell cycle arrest and inhibiting proliferation.

Rintodestrant_Mechanism cluster_0 Cell Nucleus cluster_1 Cytoplasm cluster_2 Cell Cycle Progression ER Estrogen Receptor α (ERα) ERE Estrogen Response Element (DNA) ER->ERE Binds to Proteasome Proteasome ER->Proteasome Degradation CyclinD1_Gene Cyclin D1 Gene ERE->CyclinD1_Gene Activates Transcription CyclinD1 Cyclin D1 CyclinD1_Gene->CyclinD1 Translation E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb pRb pRb->E2F Sequesters pRb_P p-pRb (Inactive) pRb->pRb_P pRb_P->pRb Dephosphorylation G1_S_transition S_Phase_Genes->G1_S_transition Promotes Estradiol Estradiol Estradiol->ER Activates This compound This compound This compound->ER Binds & Induces Degradation This compound->CyclinD1_Gene Inhibits Transcription (via ERα degradation) CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 CyclinD1_CDK46->pRb G1 G1 Phase G1->G1_S_transition Progression S S Phase G1_S_transition->S

Caption: this compound's mechanism of action leading to cell cycle arrest.

Quantitative Data on Cell Proliferation and Cycle Markers

In Vitro Inhibition of Cell Growth

Preclinical studies have shown that this compound potently inhibits the estrogen-mediated growth of various ER-positive breast cancer cell lines, including MCF-7, BT-474, and ZR-75-1.[2] Its potency in inhibiting MCF-7 cell growth has been reported to be approximately threefold higher than that of fulvestrant.[2] Notably, this compound does not inhibit the growth of ER-negative breast cancer cell lines, confirming its ER-dependent mechanism of action.[2]

Cell LineReceptor StatusEffect of this compound
MCF-7 ER+Potent growth inhibition
BT-474 ER+Growth inhibition
ZR-75-1 ER+Growth inhibition
MDA-MB-436 ER-No growth inhibition

Table 1: Summary of this compound's Effect on Breast Cancer Cell Line Growth.

Reduction in Proliferation Marker Ki-67

In a Phase 1 clinical trial, treatment with this compound led to a decrease in the proliferation marker Ki-67 in tumor biopsies from patients with ER+/HER2- advanced breast cancer.[5][7] Ki-67 is a nuclear protein that is expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent cells (G0). A reduction in the Ki-67 labeling index is indicative of a decrease in the fraction of proliferating cells and suggests an induction of cell cycle arrest.

Patient SamplesTreatmentBiomarkerResult
Tumor Biopsies (n=9)This compound (600mg or 1000mg)Ki-67 (IHC)4 out of 9 patients showed a decrease in Ki-67
Tumor Biopsies (n=9)This compound (600mg or 1000mg)ER H-score (IHC)7 out of 9 patients showed a decrease in ER H-score

Table 2: Pharmacodynamic Effects of this compound in a Phase 1 Study.[5][7]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the impact of compounds like this compound on cell cycle progression. Specific parameters such as cell seeding densities, drug concentrations, and incubation times should be optimized for each experiment.

Cell Proliferation Assay (e.g., using Hoechst 33258)

This assay quantifies cell number by measuring total DNA content.

  • Cell Plating: Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates in appropriate media supplemented with charcoal-stripped fetal bovine serum to remove endogenous hormones.

  • Treatment: After cell attachment, treat with a vehicle control, estradiol (e.g., 0.1 nM) to stimulate proliferation, and estradiol in combination with a dose range of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 6-7 days).

  • Lysis and Staining: At the end of the incubation, lyse the cells by freezing the plates at -80°C. Thaw the plates and add a solution of Hoechst 33258 dye, which fluoresces upon binding to DNA.

  • Quantification: Measure fluorescence using a plate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm. The fluorescence intensity is directly proportional to the cell number.

Cell Cycle Analysis by Flow Cytometry

This technique measures the DNA content of individual cells to determine their position in the cell cycle.

  • Cell Culture and Treatment: Culture ER+ cells to sub-confluency and treat with this compound or a vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye will be proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow start ER+ Cells in Culture treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end Cell Cycle Phase Distribution Data analysis->end

Caption: Workflow for cell cycle analysis by flow cytometry.
Ki-67 Immunohistochemistry (IHC)

This method is used to detect the Ki-67 protein in tissue samples as a marker of proliferation.

  • Tissue Preparation: Formalin-fix and paraffin-embed tumor biopsy samples. Cut thin sections (e.g., 4-5 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the Ki-67 antigen, for example, by heating the slides in a citrate buffer (pH 6.0).[8]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein block or serum.[8]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Ki-67 (e.g., MIB-1 clone).

  • Detection: Use a polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chromogen Application: Apply a chromogen substrate such as diaminobenzidine (DAB), which will produce a brown precipitate at the site of the antigen-antibody complex.[8]

  • Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.

  • Analysis: Score the percentage of tumor cell nuclei with positive Ki-67 staining (brown) under a light microscope.

Conclusion

This compound's primary impact on cell cycle progression is mediated through its function as a selective estrogen receptor degrader. By depleting cellular ERα, this compound effectively blocks the estrogen-driven signaling cascade that promotes the G1-S phase transition. This leads to a reduction in the expression of key cell cycle regulators like Cyclin D1, resulting in G1 arrest and an overall decrease in cell proliferation. While direct quantitative analysis of cell cycle phase shifts from preclinical studies is limited in the public domain, the consistent observation of anti-proliferative effects in ER+ cell lines and the reduction of the Ki-67 proliferation marker in clinical samples strongly support this mechanism of action. Further studies detailing the precise effects on cell cycle kinetics would provide a more complete understanding of this compound's cellular impact.

References

Rintodestrant: A Technical Guide for Basic Research in Endocrine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of ER+ breast cancer is the development of endocrine resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1). Rintodestrant (G1T48) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) designed to overcome the limitations of existing endocrine therapies. This technical guide provides an in-depth overview of this compound for basic research applications, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a non-steroidal SERD that competitively binds to the estrogen receptor, leading to its degradation and subsequent blockade of ER signaling pathways. Its development was inspired by the 6-OH-benzothiophene scaffold of molecules like raloxifene. Preclinical studies have demonstrated its efficacy in various models of endocrine-resistant breast cancer, including those harboring ESR1 mutations. Clinical trials have shown a favorable safety profile and promising antitumor activity in heavily pretreated patients with ER+/HER2- advanced breast cancer.

Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism:

  • Competitive Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor, preventing the binding of estradiol and inhibiting ER-mediated gene transcription.

  • ER Degradation: Upon binding, this compound induces a conformational change in the ER protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in total cellular ER levels.

This dual action makes this compound effective against both wild-type and mutant forms of the estrogen receptor, which are a common cause of resistance to aromatase inhibitors and selective estrogen receptor modulators (SERMs) like tamoxifen.

Signaling Pathways

The primary signaling pathway targeted by this compound is the estrogen receptor pathway. In endocrine-resistant breast cancer, this pathway can be constitutively activated by ESR1 mutations or through crosstalk with other signaling pathways.

ER_Signaling_Pathway Estradiol Estradiol ER Estrogen Receptor (ER) (Wild-type or Mutant) Estradiol->ER Binds & Activates This compound This compound This compound->ER Binds to Dimerization Dimerization & Nuclear Translocation This compound->Dimerization Inhibits ER->Dimerization Degradation Proteasomal Degradation ER->Degradation Induces ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: this compound's Mechanism of Action on the ER Signaling Pathway.

Preclinical Data

This compound has demonstrated potent activity in a range of preclinical models of endocrine-resistant breast cancer.

In Vitro Activity

The following table summarizes the in vitro activity of this compound in various breast cancer cell lines.

Cell LineER StatusResistance ModelAssayEndpointThis compound ActivityReference
MCF-7PositiveParentalCell ProliferationIC50~3-fold more potent than fulvestrant
BT-474PositiveParentalCell ProliferationGrowth InhibitionEffective
ZR-75-1PositiveParentalCell ProliferationGrowth InhibitionEffective
MDA-MB-436Negative-Cell ProliferationGrowth InhibitionNo effect
SKBR3NegativeESR1 Mutant TransfectedReporter Gene AssayTranscriptional ActivitySuppressed ligand-independent activity of Y537S and D538G mutants
MCF-7PositiveInsulin-mediatedCell ProliferationGrowth InhibitionEffective
MCF-7Positive-In-Cell WesternER Degradation (EC50)0.24 nM
In Vivo Activity

The antitumor efficacy of this compound has been evaluated in several xenograft models.

ModelDescriptionTreatmentEndpointResultReference
MCF-7 XenograftEstrogen-dependentThis compoundTumor Growth InhibitionRobust antitumor activity
Tamoxifen-Resistant (TamR) XenograftAcquired resistanceThis compound (30 or 100 mg/kg, p.o.)Tumor Growth InhibitionDose-dependent inhibition
Long-Term Estrogen-Deprived (LTED) XenograftAromatase inhibitor resistance modelThis compoundTumor Growth InhibitionSignificant inhibition
Patient-Derived Xenograft (PDX)Endocrine-resistantThis compoundTumor Growth InhibitionSignificant inhibition
LTED XenograftCombination therapyThis compound + Lerociclib (CDK4/6 inhibitor)Tumor Growth InhibitionIncreased efficacy compared to monotherapy

Clinical Data

Phase I/II clinical trials (NCT03455270) have evaluated the safety and efficacy of this compound as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib in patients with heavily pretreated ER+/HER2- advanced breast cancer.

Monotherapy
ParameterValuePatient PopulationReference
Recommended Phase 2 Dose800 mg once dailyER+/HER2- Advanced Breast Cancer
Clinical Benefit Rate (CBR)28%Heavily pretreated (prior fulvestrant and CDK4/6i)
CBR in ESR1 mutant33%Subgroup analysis
CBR in ESR1 wild-type29%Subgroup analysis
Combination Therapy with Palbociclib
ParameterValuePatient PopulationReference
Clinical Benefit Rate (CBR)60% at 24 weeksER+/HER2- Advanced Breast Cancer (prior ET, no prior CDK4/6i)
CBR in patients with early relapse73%Subgroup analysis
Pharmacodynamic Data
AssayEndpointResultReference
18F-Fluoroestradiol (FES)-PETER Occupancy/DegradationMean reduction of 87% in SUV at doses ≥ 600 mg
Immunohistochemistry (IHC)ER H-score in tumor biopsiesMedian decrease of -27.8%
Circulating tumor DNA (ctDNA)ESR1 mutation variant allele fraction (VAF)Decrease in ESR1 VAF in 16/20 patients with baseline mutations

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate this compound in a basic research setting.

In Vitro Assays

In_Vitro_Workflow Cell_Culture Breast Cancer Cell Lines (e.g., MCF-7, T47D) Assay_Setup Seed Cells & Treat with this compound Cell_Culture->Assay_Setup Rintodestrant_Prep Prepare this compound Dilutions Rintodestrant_Prep->Assay_Setup Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay_Setup->Viability ER_Degradation ER Degradation Assay (e.g., Western Blot, In-Cell Western) Assay_Setup->ER_Degradation ER_Activity ER Transcriptional Activity Assay (e.g., Reporter Gene Assay) Assay_Setup->ER_Activity Data_Analysis Data Analysis (IC50/EC50 Calculation) Viability->Data_Analysis ER_Degradation->Data_Analysis ER_Activity->Data_Analysis In_Vivo_Workflow Animal_Model Immunocompromised Mice (e.g., NSG, nude) Tumor_Implantation Subcutaneous Implantation of Breast Cancer Cells (e.g., MCF-7) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (~150-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, IHC) Monitoring->Endpoint

Methodological & Application

Rintodestrant In Vitro Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an oral, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and efficacious inhibition of estrogen-mediated transcription and proliferation in estrogen receptor-positive (ER+) breast cancer cells.[1] As a SERD, this compound binds to the estrogen receptor and induces its degradation, thereby blocking ER signaling pathways.[2][3] This document provides detailed protocols for key in vitro experiments to evaluate the activity of this compound in breast cancer cell lines. These protocols are intended to serve as a guide for researchers in the fields of oncology and drug development.

Mechanism of Action

This compound competitively binds to the estrogen receptor alpha (ERα), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This depletion of cellular ERα protein levels effectively abrogates estrogen-dependent signaling, which is a key driver of proliferation in ER+ breast cancer. The mechanism involves the recruitment of E3 ubiquitin ligases and the proteasomal machinery to the receptor.[6]

Rintodestrant_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Nucleus This compound This compound ERa ERα This compound->ERa Binds Rinto_ERa This compound-ERα Complex ERa->Rinto_ERa Ub_Rinto_ERa Ubiquitinated Complex Rinto_ERa->Ub_Rinto_ERa Ubiquitination ERE Estrogen Response Element Rinto_ERa->ERE Blocks Nuclear Translocation Ub Ubiquitin Ub->Ub_Rinto_ERa Proteasome Proteasome Ub_Rinto_ERa->Proteasome Targets Degradation Degraded ERα Proteasome->Degradation Degrades Transcription Inhibition of Gene Transcription Degradation->Transcription Prevents ERα binding to ERE

Figure 1: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data for this compound's in vitro activity based on publicly available information.

Cell LineAssay TypeIC50 ValueNotes
MCF-7Cell Proliferation~3-fold > FulvestrantThis compound demonstrated higher potency in inhibiting estrogen-mediated growth.
T47DCell ProliferationData not available-
ZR-75-1Cell ProliferationData not available-

Table 1: this compound IC50 Values in ER+ Breast Cancer Cell Lines

Cell LineTreatment DurationERα DegradationMethod
MCF-718 hoursSignificantWestern Blot

Table 2: this compound-Induced ERα Degradation

Gene TargetCell LineFold Change (vs. Vehicle)Method
GREB1MCF-7DownregulationRNA-seq
PGRMCF-7DownregulationRNA-seq
TFF1 (pS2)MCF-7DownregulationRNA-seq

Table 3: Effect of this compound on ERα Target Gene Expression

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of ER+ breast cancer cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plates Start->Seed_Cells Treat_Rinto Treat with this compound (1 pM to 1 µM) Seed_Cells->Treat_Rinto Incubate Incubate for 72 hours Treat_Rinto->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (IC50) Measure_Absorbance->Analyze_Data

Figure 2: Cell viability assay workflow.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 1 pM to 1 µM) in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ERα Degradation Assay (Western Blot)

This protocol is for assessing the ability of this compound to induce the degradation of the ERα protein.

Western_Blot_Workflow Start Start Seed_Cells Seed MCF-7 cells in 6-well plates Start->Seed_Cells Treat_Rinto Treat with this compound (e.g., 100 nM) Seed_Cells->Treat_Rinto Incubate Incubate for 18 hours Treat_Rinto->Incubate Lyse_Cells Lyse cells and collect protein Incubate->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-ERα) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL reagent Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

Figure 3: Western blot workflow for ERα degradation.

Materials:

  • MCF-7 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-ERα

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle control for 18 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. A loading control like β-actin should be used to ensure equal protein loading.[7]

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the effect of this compound on the expression of ERα target genes.

RT_qPCR_Workflow Start Start Seed_Treat Seed and treat MCF-7 cells with this compound Start->Seed_Treat Incubate Incubate for 24 hours Seed_Treat->Incubate RNA_Isolation Isolate total RNA Incubate->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform qPCR with primers for ERα target genes (e.g., GREB1) cDNA_Synthesis->qPCR Data_Analysis Analyze relative gene expression (ΔΔCt method) qPCR->Data_Analysis

Figure 4: RT-qPCR workflow for gene expression.

Materials:

  • MCF-7 cells

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., GREB1, PGR, TFF1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment: Seed MCF-7 cells and treat with this compound or vehicle control for 24 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Conclusion

The protocols outlined in this document provide a framework for the in vitro characterization of this compound. These experiments are crucial for understanding its mechanism of action, potency, and efficacy in ER+ breast cancer models. Researchers can adapt these protocols to suit their specific experimental needs and cell line models. The provided data summaries and visualizations offer a clear overview of the expected outcomes and the underlying biological processes.

References

Application Notes and Protocols: Rintodestrant and Palbociclib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is a potent, oral selective estrogen receptor degrader (SERD) that competitively binds to and degrades the estrogen receptor (ER), thereby blocking ER signaling. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. The combination of this compound and palbociclib represents a rational therapeutic strategy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By targeting two distinct but interconnected pathways that drive tumor growth, this combination therapy has the potential to overcome endocrine resistance and improve clinical outcomes.

These application notes provide an overview of the preclinical rationale and clinical trial design for the this compound and palbociclib combination, along with detailed protocols for key experimental assays.

Mechanism of Action and Therapeutic Rationale

Estrogen receptor signaling is a primary driver of proliferation in HR+ breast cancer. Endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), are standard of care but resistance often develops. One key mechanism of resistance is the continued activity of the cell cycle machinery, which can be driven by cyclin D1 and its partner kinases, CDK4 and CDK6.

This compound, as a SERD, directly antagonizes and degrades the estrogen receptor, offering a potent mechanism to shut down this signaling pathway. Palbociclib complements this by inhibiting CDK4/6, which acts downstream of ER signaling to control the G1-S phase transition of the cell cycle. The dual blockade of these pathways is hypothesized to result in synergistic anti-tumor activity and to delay or prevent the emergence of resistance.

Preclinical and Clinical Data Summary

While comprehensive preclinical data for the specific combination of this compound and palbociclib is not extensively published in peer-reviewed literature, data from the Phase 1 clinical trial (NCT03455270) and preclinical studies of other SERDs with palbociclib provide a strong foundation for this combination.

Clinical Efficacy (Phase 1, Part 3: NCT03455270)

The following table summarizes the key efficacy data from the combination arm of the Phase 1 trial, where patients with ER+/HER2- advanced breast cancer were treated with this compound (800 mg once daily) and palbociclib (125 mg once daily, 21 days on/7 days off).[1][2]

ParameterResult
Objective Response Rate (ORR)5% (confirmed partial response)
Clinical Benefit Rate (CBR) at 24 weeks60%
Stable Disease (SD)68%
Median Duration of Treatment6.2 months

CBR is defined as the percentage of patients with a confirmed complete or partial response or stable disease lasting ≥ 24 weeks.[1]

Safety and Tolerability (Phase 1, Part 3: NCT03455270)

The combination of this compound and palbociclib was generally well-tolerated. The most common treatment-related adverse events (AEs) were consistent with the known safety profile of palbociclib.[1][2]

Adverse Event (AE)Any Grade (%)Grade 3/4 (%)
Neutropenia88%38% / 15%
Leukopenia45%Not Reported
Anemia10%Not Reported
Thrombocytopenia10%Not Reported

No treatment discontinuations or deaths due to adverse events were reported in the initial data cutoff.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound and Palbociclib Combination

cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates Degradation Proteasomal Degradation ER->Degradation CyclinD_CDK46 Cyclin D-CDK4/6 Complex ER->CyclinD_CDK46 Upregulates Cyclin D This compound This compound This compound->ER Binds and Induces Degradation Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb E2F E2F pRb->E2F Releases Rb->pRb Proliferation Cell Proliferation E2F->Proliferation Drives Transcription Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits start Hypothesis: Combination therapy is superior to monotherapy in_vitro In Vitro Studies (Cell Lines: MCF-7, T47D, etc.) start->in_vitro viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) in_vitro->viability western Western Blotting (ER, pRb, Cyclin D1) in_vitro->western in_vivo In Vivo Studies (Xenograft Models) viability->in_vivo western->in_vivo tgi Tumor Growth Inhibition (TGI) Studies in_vivo->tgi pd Pharmacodynamic Analysis (Biomarker Assessment) in_vivo->pd data Data Analysis and Interpretation tgi->data pd->data

References

Application Notes and Protocols for Studying Rintodestrant Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Rintodestrant (G1T48), an orally bioavailable selective estrogen receptor degrader (SERD). The following sections detail the relevant animal models, experimental protocols, and expected outcomes based on available preclinical data.

Introduction to this compound

This compound is a potent, non-steroidal SERD designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions by competitively binding to and inducing the degradation of the estrogen receptor, thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] Preclinical studies have demonstrated its efficacy in various models of endocrine-sensitive and resistant breast cancer, including those with activating mutations in the estrogen receptor 1 (ESR1) gene.[1][3]

Animal Models for this compound Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the antitumor activity of this compound. The most commonly utilized models are xenografts, where human breast cancer cells are implanted into immunodeficient mice.

1. Estrogen-Dependent Xenograft Model (MCF-7)

  • Cell Line: MCF-7, an ER+ human breast cancer cell line that requires estrogen for growth.

  • Utility: This model is ideal for assessing the primary, estrogen-dependent antitumor activity of this compound.

  • Key Characteristics: Tumors are grown in ovariectomized mice supplemented with estrogen.

2. Tamoxifen-Resistant Xenograft Model (TamR)

  • Derivation: Developed from MCF-7 cells that have acquired resistance to tamoxifen.

  • Utility: This model is crucial for evaluating the efficacy of this compound in a setting of acquired resistance to selective estrogen receptor modulators (SERMs).

  • Key Characteristics: Tumors are grown in ovariectomized mice and tumor growth is often stimulated by tamoxifen.

3. Estrogen Deprivation-Resistant Xenograft Model (LTED)

  • Derivation: Long-term estrogen-deprived (LTED) models are developed by growing ER+ breast cancer cells in an estrogen-deprived environment for an extended period.[1]

  • Utility: This model mimics resistance to aromatase inhibitors (AIs) and is used to assess this compound's activity in this context.[1]

  • Key Characteristics: Tumors are grown in ovariectomized mice without estrogen supplementation.

4. Patient-Derived Xenograft (PDX) Models with ESR1 Mutations

  • Source: Tumors are derived directly from patients with ER+ breast cancer, often harboring specific ESR1 mutations (e.g., Y537S, D538G).

  • Utility: These models provide a more clinically relevant setting to test the efficacy of this compound against tumors with known mechanisms of endocrine resistance.[4]

  • Key Characteristics: These models better recapitulate the heterogeneity and biology of human tumors.

Data Presentation: Summary of this compound Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating this compound's efficacy in various animal models.

Table 1: Efficacy of this compound in Estrogen-Dependent and Tamoxifen-Resistant Xenograft Models [1]

Animal ModelTreatment GroupDosing Regimen (mg/kg, oral)Tumor Growth Inhibition
MCF-7 Xenograft Vehicle--
This compound30Dose-dependent repression
This compound100Dose-dependent repression
Lerociclib50-
This compound + Lerociclib30 + 50Enhanced efficacy over monotherapy
This compound + Lerociclib100 + 50Enhanced efficacy over monotherapy
Tamoxifen-Resistant (TamR) Xenograft Vehicle--
This compound30Dose-dependent inhibition
This compound100Dose-dependent inhibition
Fulvestrant200-
Lerociclib50-
This compound + Lerociclib30 + 50-
This compound + Lerociclib100 + 50-

Table 2: Efficacy of this compound in Estrogen Deprivation-Resistant and PDX Models [1]

Animal ModelTreatment GroupDosing Regimen (mg/kg, oral)Outcome
Long-Term Estrogen-Deprived (LTED) Xenograft Vehicle--
This compound5Incomplete tumor growth inhibition
This compound100Tumor regression in the majority of animals
Fulvestrant25Similar efficacy to high-dose this compound
PDX Model (ER-Y537S Mutation) Vehicle--
This compound30More efficacious than fulvestrant
This compound100Dose-dependent decrease in tumor growth
This compound + Lerociclib-Enhanced efficacy

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in an MCF-7 Xenograft Model

1. Animal Husbandry:

  • Use female, athymic nude mice (e.g., nu/nu), 6-8 weeks old.
  • House animals in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
  • Provide ad libitum access to sterile food and water.

2. Estrogen Supplementation:

  • One week prior to cell implantation, ovariectomize the mice.
  • On the day of ovariectomy, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank.

3. Cell Culture and Implantation:

  • Culture MCF-7 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin).
  • Harvest cells during the logarithmic growth phase.
  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring tumor dimensions (length and width) with digital calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).

5. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
  • Administer this compound daily by oral gavage at the desired doses (e.g., 30 mg/kg and 100 mg/kg).[1]
  • The control group should receive the vehicle alone.
  • For combination studies, administer the second agent (e.g., lerociclib at 50 mg/kg) according to its specific protocol.[1]

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight 2-3 times per week.
  • The primary endpoint is tumor growth inhibition.
  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

7. Pharmacodynamic Analysis (Optional):

  • Collect tumor tissue for analysis of ER protein levels by Western blot or immunohistochemistry to confirm ER degradation.
  • Analyze the expression of ER downstream target genes (e.g., pS2, GREB1) by qRT-PCR.

Protocol 2: Evaluation of this compound Efficacy in a Tamoxifen-Resistant (TamR) Xenograft Model

  • Follow the general procedures outlined in Protocol 1 with the following modifications:

    • Cell Line: Use a validated tamoxifen-resistant MCF-7 cell line (TamR).

    • Hormone Supplementation: Instead of estrogen, implant a tamoxifen pellet or administer tamoxifen in the diet or via injection to stimulate tumor growth.

    • Treatment Groups: Include a fulvestrant arm (e.g., 200 mg/kg, subcutaneous) as a positive control for SERD activity.[1]

Mandatory Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP90 ER-HSP90 Complex Estrogen->ER_HSP90 Binds ER ER ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation Degradation Proteasomal Degradation ER->Degradation Ubiquitination HSP90 HSP90 ER_HSP90->ER HSP90 dissociation ERE Estrogen Response Element ER_dimer->ERE Binds Transcription Gene Transcription (e.g., pS2, GREB1) ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Rintodestrant_Effect This compound Rintodestrant_Effect->ER Binds & Induces Conformational Change

Caption: this compound's mechanism of action on the ER signaling pathway.

Experimental_Workflow cluster_preparation Model Preparation cluster_implantation_growth Tumor Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Ovariectomize Mice & Implant Estrogen Pellet C Subcutaneous Implantation of MCF-7 Cells A->C B Culture & Prepare MCF-7 Cells B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment Groups D->E F Daily Oral Administration: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Combination Therapy E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint: Euthanasia & Tumor Excision G->H I Pharmacodynamic Analysis: - ER Degradation (Western/IHC) - Gene Expression (qRT-PCR) H->I

Caption: Experimental workflow for this compound efficacy studies.

References

Application Notes and Protocols: [18F]FES PET Imaging to Measure Rintodestrant Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 16α-[18F]fluoro-17β-estradiol ([18F]FES) Positron Emission Tomography (PET) imaging to quantitatively assess the target engagement of Rintodestrant, an oral selective estrogen receptor degrader (SERD). This compound is under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. [18F]FES is a radiolabeled analog of estradiol that binds to the estrogen receptor, allowing for in vivo visualization and quantification of ER expression and occupancy. By comparing [18F]FES uptake before and during this compound treatment, researchers can obtain direct evidence of the drug's mechanism of action and its effectiveness in blocking the target receptor.

Principle and Applications

This compound is an oral SERD that functions by competitively binding to and inducing the degradation of the estrogen receptor.[1] This dual mechanism of action aims to overcome resistance to other endocrine therapies. [18F]FES PET imaging serves as a powerful pharmacodynamic biomarker to confirm and quantify the degree of ER engagement by this compound in both tumor tissues and other ER-rich tissues.

Key Applications:

  • Proof of Mechanism: Demonstrate that this compound effectively binds to and blocks the estrogen receptor in vivo.

  • Dose Optimization: Inform dose-selection in clinical trials by correlating this compound dosage with the extent of ER occupancy.

  • Response Prediction: Preliminary evidence suggests that the absence of ER expression on a baseline [18F]FES PET scan may predict a lack of response to this compound.[2]

  • Monitoring Therapy: Assess the continued target engagement and potential for acquired resistance during long-term treatment.[2]

  • Patient Selection: Identify patients with ER-positive tumors who are most likely to benefit from this compound therapy.

Quantitative Data Summary

The following tables summarize quantitative data from a clinical trial (NCT03455270) investigating [18F]FES PET in patients with ER+ metastatic breast cancer treated with this compound.

Table 1: Biodistribution of [18F]FES in ER-Expressing Healthy Tissues During this compound Treatment

TissueTimepointMedian Change in SUV from Baseline (%)Median Change in TBR from Baseline (%)
Uterus Interim (4-6 weeks on this compound)-50.6%-58.5%
After Treatment Discontinuation-21.5%-37.9%
Pituitary Gland Interim (4-6 weeks on this compound)-39.0%-48.3%
After Treatment Discontinuation-14.2%-26.0%

SUV: Standardized Uptake Value; TBR: Target-to-Blood Ratio.

Table 2: [18F]FES Uptake in Tumor Lesions During this compound Treatment [2]

TimepointObservationQuantitative Finding
Baseline [18F]FES-positive lesions identified.-
On-treatment No [18F]FES uptake in any of the baseline [18F]FES-positive lesions.Complete blockade of tracer uptake.
At Progression (≤ 1-2 half-lives of this compound) [18F]FES uptake remained blocked.Continued target engagement.
At Progression (≥ 5 days after end of treatment) [18F]FES uptake was restored.Reversibility of target blockade.

Experimental Protocols

Patient Selection and Preparation
  • Inclusion Criteria: Patients must have a confirmed diagnosis of ER-positive, HER2-negative metastatic breast cancer. ER positivity is typically determined by immunohistochemistry (IHC) on a recent tumor biopsy.

  • Exclusion Criteria: Patients who have recently received other endocrine therapies that could interfere with [18F]FES binding should undergo an appropriate washout period.

  • Patient Preparation: No specific dietary restrictions are required. Patients should be well-hydrated. A pregnancy test should be performed in women of childbearing potential.

[18F]FES PET/CT Imaging Protocol

This protocol is based on the imaging performed in the NCT03455270 trial.

  • Radiotracer Administration:

    • Administer approximately 200 MBq (±10%) of [18F]FES intravenously.

    • The injection should be a slow bolus over 1-2 minutes.

  • Uptake Phase:

    • The patient should rest comfortably for 60 minutes after injection to allow for radiotracer distribution and uptake.

  • Imaging Acquisition:

    • Dynamic Imaging (Optional but Recommended for Pharmacokinetic Modeling): A 50-minute dynamic PET/CT scan of the thorax can be initiated immediately after [18F]FES administration.

    • Whole-Body Imaging: A whole-body PET/CT scan should be performed at 60 minutes post-injection. The scan should cover from the skull base to the mid-thigh.

    • CT for Attenuation Correction and Anatomical Localization: A low-dose CT scan should be acquired immediately before the PET scan.

  • Imaging Schedule:

    • Baseline Scan: Performed before the initiation of this compound treatment.

    • On-Treatment Scan: Performed 4-6 weeks after starting this compound to assess target engagement.

    • End of Treatment/Progression Scan: Can be performed to evaluate changes in ER expression and target engagement.

Data Analysis
  • Image Reconstruction: PET images should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.

  • Region of Interest (ROI) Definition:

    • Tumor lesions are identified on the baseline [18F]FES PET scan and corresponding CT images.

    • ROIs are drawn around visually identifiable tumor lesions.

    • ROIs are also placed in healthy reference tissues (e.g., liver, lung, muscle, and blood pool via the descending aorta).

  • Quantitative Analysis:

    • Standardized Uptake Value (SUV): SUVmax and SUVmean are calculated for each tumor lesion and healthy tissue ROI.

    • Receptor Occupancy: The percentage of ER occupancy by this compound can be calculated using the following formula: Receptor Occupancy (%) = (1 - (SUVmax_ontreatment / SUVmax_baseline)) * 100

    • Target-to-Blood Ratio (TBR): Calculated as the ratio of the SUVmean in the target lesion to the SUVmean in the blood pool.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Rinto ER-Rintodestrant Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization & Translocation This compound This compound This compound->ER Binds Proteasome Proteasome ER_Rinto->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_Rinto->ERE Blocks Binding Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Activates ER_Dimer->ERE Binds

Caption: Estrogen Receptor Signaling and this compound's Mechanism of Action.

FES_PET_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Selection Patient Selection (ER+ Breast Cancer) Baseline_Scan Baseline [18F]FES PET/CT Scan (Quantify initial ER expression) Patient_Selection->Baseline_Scan Start_this compound Initiate this compound Treatment Baseline_Scan->Start_this compound Image_Analysis Quantitative Image Analysis (SUV, Receptor Occupancy) Baseline_Scan->Image_Analysis On_Treatment_Scan On-Treatment [18F]FES PET/CT Scan (4-6 weeks) Start_this compound->On_Treatment_Scan On_Treatment_Scan->Image_Analysis Target_Engagement Assessment of Target Engagement Image_Analysis->Target_Engagement

Caption: Experimental Workflow for Measuring Target Engagement with [18F]FES PET.

Target_Engagement_Logic cluster_interpretation Interpretation cluster_implication Clinical Implication High_Uptake High Baseline [18F]FES Uptake (High ER Expression) Low_Uptake Low/No On-Treatment [18F]FES Uptake Target_Engagement Successful Target Engagement by this compound High_Uptake->Target_Engagement AND Low_Uptake->Target_Engagement Proof_of_Mechanism Proof of Mechanism (ER Blockade) Target_Engagement->Proof_of_Mechanism Leads to

Caption: Logical Relationship for Determining Target Engagement.

References

Application Note: Generation of Endocrine-Resistant Breast Cancer Cell Line Models Using Rintodestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, leading to disease progression. Rintodestrant (G1T48) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that competitively binds to and degrades the estrogen receptor, thereby blocking ER signaling.[1][2] It has shown promising antitumor activity in patients with heavily pretreated ER+/HER2- advanced breast cancer, including those with tumors harboring ESR1 mutations, a common mechanism of acquired endocrine resistance.[2][3]

The development of in vitro models of endocrine resistance is crucial for understanding the underlying molecular mechanisms and for the preclinical evaluation of novel therapeutic strategies. This application note provides a detailed protocol for generating and characterizing this compound-resistant breast cancer cell lines, which can serve as valuable tools for researchers, scientists, and drug development professionals.

Application

The primary application of this protocol is the development of ER+ breast cancer cell line models that exhibit resistance to the SERD this compound. These cell line models can be utilized for:

  • Investigating the molecular mechanisms of resistance to this compound and other SERDs.

  • Identifying biomarkers that predict response or resistance to this compound.

  • Screening and evaluating the efficacy of novel therapeutic agents or combination strategies to overcome this compound resistance.

  • Studying the role of signaling pathway alterations in the context of acquired resistance to potent ER degradation.

Experimental Protocols

This section details the methodologies for generating a this compound-resistant cell line from the parental ER+ breast cancer cell line MCF-7, followed by characterization of the resistant phenotype.

Protocol 1: Generation of this compound-Resistant MCF-7 Cell Line (MCF-7/RINTO)

This protocol is adapted from general methods for generating drug-resistant cell lines by continuous exposure to escalating drug concentrations.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS (csFBS) and 1% Penicillin-Streptomycin

  • This compound (G1T48)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Parental Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to this compound exposure, adapt MCF-7 cells to grow in phenol red-free DMEM with 10% csFBS for at least 72 hours to remove exogenous estrogens.

  • Initial this compound Exposure:

    • Determine the initial concentration of this compound to be approximately the IC20 (the concentration that inhibits 20% of cell growth) for the parental MCF-7 cells. This can be determined via a dose-response cell viability assay (e.g., MTT or CellTiter-Glo).

    • Begin by culturing the adapted MCF-7 cells in phenol red-free DMEM with 10% csFBS containing the starting concentration of this compound.

  • Dose Escalation:

    • Continuously culture the cells in the presence of this compound. Initially, a significant portion of the cells may undergo apoptosis.

    • Once the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.

    • Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • At each concentration increment, allow the cells to adapt and resume stable proliferation before the next increase. This process can take several months.

  • Establishment of the Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.

    • The resulting cell line, designated as MCF-7/RINTO, is considered this compound-resistant.

  • Cryopreservation: Cryopreserve stocks of the MCF-7/RINTO cell line at various passages.

Protocol 2: Characterization of this compound Resistance

1. Cell Viability Assay:

  • Objective: To quantify the degree of resistance to this compound.

  • Procedure:

    • Seed both parental MCF-7 and MCF-7/RINTO cells in 96-well plates.

    • After 24 hours, treat the cells with a range of this compound concentrations.

    • Incubate for 72-96 hours.

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 values for both cell lines and determine the resistance index (IC50 of resistant cells / IC50 of parental cells).

2. Western Blot Analysis:

  • Objective: To assess the expression levels of ERα and downstream signaling proteins.

  • Procedure:

    • Lyse parental MCF-7 and MCF-7/RINTO cells.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ERα, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To measure the mRNA expression of ERα (ESR1) and ER-target genes (e.g., PGR, TFF1).

  • Procedure:

    • Isolate total RNA from parental MCF-7 and MCF-7/RINTO cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for ESR1, PGR, TFF1, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the this compound-resistant cell line model.

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index
MCF-7 (Parental)101
MCF-7/RINTO15015

Table 2: Protein Expression Levels in Parental vs. Resistant Cells

ProteinMCF-7 (Parental)MCF-7/RINTO
ERαHighLow/Undetectable
p-AKT/Total AKTBaselineIncreased
p-ERK/Total ERKBaselineIncreased

Table 3: Gene Expression Analysis of ER and ER-Target Genes

GeneMCF-7 (Parental) - Relative mRNA ExpressionMCF-7/RINTO - Relative mRNA Expression
ESR11.0< 0.2
PGR1.0< 0.1
TFF11.0< 0.1

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the ER signaling pathway, the mechanism of this compound action, and the experimental workflow for generating the resistant cell line.

ER_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ERα Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds This compound This compound This compound->ER Binds to ER Transcription Gene Transcription (e.g., PGR, TFF1) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival ER-Independent Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Workflow Start Start: Parental MCF-7 Cells Hormone_Deprivation Hormone Deprivation (csFBS Media) Start->Hormone_Deprivation Initial_Exposure Initial Exposure to Low-Dose this compound Hormone_Deprivation->Initial_Exposure Dose_Escalation Stepwise Dose Escalation Initial_Exposure->Dose_Escalation Allow cells to recover and proliferate Dose_Escalation->Dose_Escalation Repeat until high-dose resistance Resistant_Line Established MCF-7/RINTO Resistant Cell Line Dose_Escalation->Resistant_Line Characterization Characterization: - Cell Viability - Western Blot - qRT-PCR Resistant_Line->Characterization

References

Application Notes and Protocols for Rintodestrant (G1T48) Administration in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD).[1][2] It functions by competitively binding to the estrogen receptor (ER), leading to its degradation and subsequent blockage of ER-mediated signaling pathways.[3][4] This mechanism of action makes it a promising therapeutic agent for ER-positive (ER+) breast cancer, including tumors that have developed resistance to other endocrine therapies.[2][5] Preclinical studies in various murine tumor models have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other targeted agents like CDK4/6 inhibitors.[1][5]

These application notes provide a comprehensive overview of the administration of this compound in murine tumor models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in designing and executing similar preclinical studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by disrupting the estrogen receptor signaling pathway, which is a key driver of growth in ER+ breast cancer. Upon binding to the estrogen receptor, this compound induces a conformational change that marks the receptor for proteasomal degradation.[3] This depletion of cellular ER levels prevents the transcription of estrogen-responsive genes that are critical for tumor cell proliferation and survival.[1][5]

SERD_Mechanism_of_Action cluster_cell Tumor Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to This compound This compound This compound->ER Binds & Induces Conformational Change Gene_Transcription Gene Transcription (Proliferation, Survival) This compound->Gene_Transcription Inhibits Proteasome->ER Degrades ERE->Gene_Transcription Activates

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Data Presentation: In Vivo Efficacy of this compound in Murine Xenograft Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various murine xenograft models of ER+ breast cancer.

Table 1: this compound Monotherapy in Estrogen-Dependent and Endocrine-Resistant Xenograft Models

Murine ModelCell Line/Tumor TypeTreatment and DoseAdministration Route & ScheduleTreatment DurationOutcome
Estrogen-DependentMCF7 XenograftThis compound (30 mg/kg)Oral (p.o.), Daily28 daysRobust antitumor activity
Estrogen-DependentMCF7 XenograftThis compound (100 mg/kg)Oral (p.o.), Daily28 daysDose-dependent inhibition of tumor growth
Tamoxifen-ResistantTamR XenograftThis compound (30 mg/kg)Oral (p.o.), Daily28 daysDose-dependent inhibition of tumor growth
Tamoxifen-ResistantTamR XenograftThis compound (100 mg/kg)Oral (p.o.), Daily28 daysSignificant inhibition of tamoxifen-stimulated growth
Long-Term Estrogen-DeprivedLTED XenograftThis compound (5 mg/kg)Oral (p.o.), Daily28 daysIncomplete tumor growth inhibition
Long-Term Estrogen-DeprivedLTED XenograftThis compound (100 mg/kg)Oral (p.o.), Daily28 daysTumor regression in a majority of animals
Patient-Derived Xenograft (PDX)ST2177 LUMB (ER-Y537S mutation)This compound (30 mg/kg)Oral (p.o.), Daily60 daysDose-dependent decrease in tumor growth; more efficacious than fulvestrant
Patient-Derived Xenograft (PDX)ST2177 LUMB (ER-Y537S mutation)This compound (100 mg/kg)Oral (p.o.), Daily60 daysDose-dependent decrease in tumor growth; more efficacious than fulvestrant

Table 2: this compound in Combination with CDK4/6 Inhibitor (Lerociclib) in Endocrine-Resistant Xenograft Models

Murine ModelCell Line/Tumor TypeTreatment and DoseAdministration Route & ScheduleTreatment DurationOutcome
Tamoxifen-ResistantTamR XenograftThis compound (30 mg/kg) + Lerociclib (50 mg/kg)Oral (p.o.), Daily28 daysIncreased efficacy compared to monotherapy
Tamoxifen-ResistantTamR XenograftThis compound (100 mg/kg) + Lerociclib (50 mg/kg)Oral (p.o.), Daily28 daysIncreased efficacy compared to monotherapy
Long-Term Estrogen-DeprivedLTED XenograftThis compound (5 mg/kg) + Lerociclib (50 mg/kg)Oral (p.o.), Daily28 daysSignificant suppression of tumor growth compared to monotherapy
Long-Term Estrogen-DeprivedLTED XenograftThis compound (100 mg/kg) + Lerociclib (100 mg/kg)Oral (p.o.), Daily28 daysTumor regression in a majority of tumors
Patient-Derived Xenograft (PDX)ST2177 LUMB (ER-Y537S mutation)This compound (30 mg/kg) + Lerociclib (50 mg/kg)Oral (p.o.), Daily60 daysMore effective than monotherapy in extending survival

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in murine tumor models, based on published preclinical studies.

General Experimental Workflow

Experimental_Workflow start Start: Prepare Tumor Cells/Tissue implant Tumor Implantation in Immunodeficient Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound (and/or other agents) randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor endpoint Endpoint Reached (e.g., tumor size, time) monitor->endpoint analysis Tumor Excision and Analysis (e.g., IHC, Western) endpoint->analysis data Data Analysis and Interpretation analysis->data

Caption: A generalized workflow for in vivo efficacy studies with this compound.

Protocol 1: Estrogen-Dependent Breast Cancer Xenograft Model (MCF7)

Objective: To evaluate the anti-tumor efficacy of this compound in an estrogen-dependent ER+ breast cancer model.

Materials:

  • MCF7 human breast cancer cells

  • Female athymic nude mice (e.g., nu/nu), 4-6 weeks old

  • 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

  • Matrigel

  • This compound (G1T48)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Estrogen Supplementation: One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into the dorsal flank of each mouse to support the growth of estrogen-dependent MCF7 cells.

  • Cell Preparation: Culture MCF7 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) via gavage daily at the desired dose (e.g., 30 mg/kg or 100 mg/kg). The control group should receive the vehicle only.

  • Endpoint: Continue treatment for the specified duration (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size. Monitor animal body weight and overall health throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Compare tumor growth between the treatment and control groups to determine the efficacy of this compound.

Protocol 2: Tamoxifen-Resistant Breast Cancer Xenograft Model (TamR)

Objective: To assess the efficacy of this compound in a model of acquired resistance to tamoxifen.

Materials:

  • Tamoxifen-resistant MCF7 (TamR) cells (developed by long-term culture of MCF7 cells with tamoxifen)

  • Female ovariectomized athymic nude mice

  • Tamoxifen pellets or daily tamoxifen administration

  • This compound (G1T48)

  • Vehicle for oral gavage

Procedure:

  • Animal Model: Use female athymic nude mice that have been ovariectomized to remove endogenous estrogen.

  • Tumor Establishment: Implant TamR cells subcutaneously as described in Protocol 1. To maintain the tamoxifen-resistant phenotype, supplement the mice with tamoxifen.

  • Treatment: Once tumors are established, randomize mice into treatment groups. Administer this compound orally on a daily basis.[6] A control group receiving vehicle and a comparator arm (e.g., fulvestrant) are recommended.

  • Monitoring and Endpoint: Monitor tumor growth and animal health as previously described. The endpoint is determined by tumor size or study duration.

  • Analysis: Analyze tumor growth inhibition compared to the control group.

Protocol 3: Long-Term Estrogen-Deprived (LTED) Xenograft Model

Objective: To evaluate this compound's efficacy in a model mimicking resistance to aromatase inhibitors.

Materials:

  • LTED breast cancer cells (developed by long-term culture in estrogen-deprived conditions)

  • Female ovariectomized athymic nude mice

  • This compound (G1T48)

  • Vehicle for oral gavage

Procedure:

  • Animal Model: Utilize ovariectomized female athymic nude mice to ensure an estrogen-deprived environment.

  • Tumor Implantation: Implant LTED cells subcutaneously.

  • Treatment Initiation: Once tumors are established, begin daily oral administration of this compound at various doses (e.g., 5 mg/kg and 100 mg/kg).[3]

  • Combination Therapy (Optional): To assess synergistic effects, a separate cohort can be treated with a combination of this compound and a CDK4/6 inhibitor like lerociclib.[3]

  • Endpoint and Analysis: Monitor tumor growth and determine the efficacy of the treatments as described in the previous protocols.

Protocol 4: Patient-Derived Xenograft (PDX) Model with ESR1 Mutation

Objective: To assess the efficacy of this compound in a more clinically relevant model of endocrine resistance harboring an ESR1 mutation.

Materials:

  • Patient-derived tumor tissue with a known ESR1 mutation (e.g., Y537S)

  • Female immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound (G1T48)

  • Vehicle for oral gavage

Procedure:

  • PDX Establishment: Implant small fragments of the patient's tumor subcutaneously into immunodeficient mice.

  • Tumor Passaging: Once the tumors grow, they can be serially passaged into new cohorts of mice for expansion.

  • Treatment Study: When tumors in the experimental cohort reach the desired size, randomize the mice and begin treatment with this compound.

  • Monitoring and Endpoint: Monitor tumor growth and animal well-being. The study endpoint may be based on tumor volume or a predefined time point.

  • Analysis: Evaluate the anti-tumor activity of this compound in this resistant PDX model.

Conclusion

This compound has demonstrated significant anti-tumor activity in a range of preclinical murine models of ER+ breast cancer, including those that are resistant to standard-of-care endocrine therapies. The data summarized and the protocols provided herein offer a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound and other novel SERDs. These models are crucial for advancing our understanding of endocrine resistance and for the development of more effective treatments for ER+ breast cancer.

References

Application Notes and Protocols: Immunohistochemical Analysis of Estrogen Receptor (ER) Levels Following Rintodestrant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves competitively binding to the estrogen receptor, leading to its degradation and subsequent inhibition of ER signaling pathways.[1][3] This therapeutic approach is particularly relevant in endocrine-resistant tumors, including those with ESR1 mutations.[2][4]

Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of this compound by quantifying the reduction in ER protein expression in tumor tissue. This document provides detailed application notes and protocols for the immunohistochemical staining and quantitative analysis of ER levels in response to this compound treatment.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by binding to the estrogen receptor and marking it for proteasomal degradation.[3] This process reduces the overall levels of ER protein within cancer cells, thereby blocking downstream signaling pathways that promote tumor growth and proliferation.[5] The degradation of the estrogen receptor is a key measure of target engagement for this compound.[6]

Rintodestrant_MoA cluster_cell Cancer Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Rinto_ER This compound-ER Complex ER->Rinto_ER Ub_Rinto_ER Ubiquitinated Complex Rinto_ER->Ub_Rinto_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Rinto_ER Proteasome Proteasome Ub_Rinto_ER->Proteasome Targeted to Degradation ER Degradation Proteasome->Degradation Transcription Inhibition of ER-mediated Transcription Degradation->Transcription

Caption: Mechanism of action of this compound leading to ER degradation.

Quantitative Data Summary

Data from a Phase 1 clinical trial (NCT03455270) of this compound in patients with ER+/HER2- advanced breast cancer demonstrated a reduction in ER levels as measured by IHC H-score in tumor biopsies.[7][8]

Treatment GroupNumber of Patients with Paired BiopsiesNumber of Patients with Decreased ER H-ScoreMedian Decrease in ER H-Score (Range)
This compound (600 mg and 1000 mg)97-27.8% (-33.8% to -3.4%)

Data sourced from Aftimos et al., SABCS 2020 (Abstract PS12-04) and related publications.[7][9]

Experimental Protocols

Immunohistochemistry Protocol for Estrogen Receptor (ERα)

This protocol is a representative method for the detection of ERα in formalin-fixed, paraffin-embedded (FFPE) human breast cancer tissue sections.

Materials:

  • FFPE breast tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)

  • Peroxide Block (3% Hydrogen Peroxide)

  • Protein Block (e.g., Normal Goat Serum)

  • Primary Antibody: Rabbit Monoclonal Anti-Estrogen Receptor alpha (e.g., clone SP1 or EP1)[10][11]

  • Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG

  • DAB (3,3'-Diaminobenzidine) Chromogen Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.

    • Use a pressure cooker, water bath, or steamer according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).[12]

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with deionized water and then with wash buffer (e.g., PBS or TBS).

  • Peroxidase Block:

    • Incubate sections with Peroxide Block for 10 minutes at room temperature to quench endogenous peroxidase activity.[10]

    • Rinse with wash buffer.

  • Protein Block:

    • Incubate sections with Protein Block for 10-20 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary ERα antibody at an optimized dilution.

    • Incubation can be for 30-60 minutes at room temperature or overnight at 4°C.[12]

    • Rinse with wash buffer (3 changes, 5 minutes each).

  • Secondary Antibody Incubation:

    • Incubate sections with the HRP-conjugated secondary antibody for 30 minutes at room temperature.

    • Rinse with wash buffer (3 changes, 5 minutes each).

  • Chromogen Development:

    • Incubate sections with DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the sections in running tap water or a bluing agent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

Quantitative Analysis of ER Staining

The Allred score or H-score are commonly used semi-quantitative methods to evaluate ER expression.[13][14]

H-Score Calculation:

The H-score is calculated by summing the percentage of stained tumor cells at different intensity levels.

H-Score = [1 × (% cells with weak intensity)] + [2 × (% cells with moderate intensity)] + [3 × (% cells with strong intensity)]

The final score ranges from 0 to 300. The change in H-score between baseline and post-treatment biopsies is used to quantify the effect of this compound.

Allred Score Calculation:

The Allred score combines the proportion of positive cells and the average staining intensity.

  • Proportion Score (PS):

    • 0: 0% positive cells

    • 1: <1%

    • 2: 1-10%

    • 3: 11-33%

    • 4: 34-66%

    • 5: >67%

  • Intensity Score (IS):

    • 0: Negative

    • 1: Weak

    • 2: Intermediate

    • 3: Strong

Total Score = PS + IS (Range 0, 2-8)

A score greater than 2 is generally considered ER-positive.[13]

Experimental and Analytical Workflow

experimental_workflow cluster_workflow IHC Workflow for this compound Study Biopsy_Pre Baseline Tumor Biopsy (Pre-treatment) FFPE Formalin-Fixation Paraffin-Embedding (FFPE) Biopsy_Pre->FFPE Treatment This compound Treatment Biopsy_Post On-Treatment Biopsy (e.g., 6 weeks) Treatment->Biopsy_Post Biopsy_Post->FFPE IHC Immunohistochemistry for ERα FFPE->IHC Scanning Slide Scanning & Digital Pathology IHC->Scanning Analysis Quantitative Analysis (H-Score / Allred Score) Scanning->Analysis Comparison Comparison of Pre- and Post-Treatment ER Levels Analysis->Comparison

Caption: Workflow for assessing ER levels post-Rintodestrant treatment.

Logical Relationship of Study Design

logical_relationship cluster_design Study Design Logic Hypothesis Hypothesis: This compound degrades ER in ER+ breast cancer. Intervention Intervention: Administer this compound to patients. Hypothesis->Intervention Measurement Measurement: Quantify ER levels in tumor biopsies via IHC. Intervention->Measurement Outcome Outcome: Demonstrate a decrease in ER H-score post-treatment. Measurement->Outcome Conclusion Conclusion: Evidence of target engagement and pharmacodynamic effect. Outcome->Conclusion

References

Application Notes and Protocols for Investigating Rintodestrant Resistance Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+)/HER2- advanced breast cancer.[1][2][3] Like other endocrine therapies, the development of resistance is a significant clinical challenge.[4][5][6] CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes and pathways that drive drug resistance.[7][8][9][10] These application notes provide a framework for utilizing CRISPR-Cas9 technology to investigate the mechanisms of resistance to this compound. While direct studies on this compound resistance using CRISPR are not yet published, this document synthesizes findings from studies on other endocrine therapies to propose a robust experimental approach.

Putative Signaling Pathways in this compound Resistance

Resistance to endocrine therapies can emerge from the activation of alternative signaling pathways that bypass the need for ER-mediated signaling for cell growth and survival. Based on studies of other endocrine therapies, several pathways may be implicated in this compound resistance.

Caption: Putative signaling pathways leading to this compound resistance. Loss of function of tumor suppressors or gain of function of oncogenes can activate pathways like NF-κB, MAPK, and PI3K/AKT/mTOR, leading to estrogen-independent cell proliferation and survival.

Rintodestrant_Resistance_Pathways cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Growth Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK mTOR mTOR ERK->mTOR ER Estrogen Receptor α (ERα) ERK->ER Phosphorylation AKT AKT PI3K->AKT AKT->mTOR AKT->ER Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK NFKB NF-κB IKK->NFKB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation PKA PKA PKA->ER Phosphorylation Gene_Expression Target Gene Expression ER->Gene_Expression Estrogen-dependent Transcription This compound This compound This compound->ER Degradation Gene_Expression->Proliferation NFKB_nuc->Gene_Expression Activation

Experimental Workflow for CRISPR-Cas9 Screening

A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to this compound. The general workflow involves introducing a library of single-guide RNAs (sgRNAs) into a population of this compound-sensitive ER+ breast cancer cells, followed by selection with the drug.

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to this compound.

CRISPR_Screen_Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of ER+ Breast Cancer Cells (e.g., MCF-7, T47D) A->B C 3. Antibiotic Selection of Transduced Cells B->C D 4. Baseline Cell Population (Day 0 Control) C->D E 5. Treat with this compound (e.g., IC50 concentration) C->E H 8. Genomic DNA Extraction D->H gDNA Extraction F 6. Culture for 14-21 Days E->F G 7. Harvest Resistant Cell Population F->G G->H I 9. PCR Amplification of sgRNA Cassettes H->I J 10. Next-Generation Sequencing (NGS) I->J K 11. Data Analysis: Identify Enriched sgRNAs J->K L 12. Hit Validation and Functional Studies K->L

Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

1. Cell Line and Culture:

  • Use an ER+ breast cancer cell line sensitive to this compound (e.g., MCF-7 or T47D).

  • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

2. Lentiviral sgRNA Library Transduction:

  • Produce a lentiviral library from a genome-wide sgRNA library (e.g., Brunello or GeCKOv2).

  • Transduce the host cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.2-0.3 to ensure that most cells receive a single sgRNA.

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

3. This compound Selection:

  • After selection, split the cells into two populations: a control group and a this compound-treated group.

  • Treat the experimental group with a predetermined IC50 concentration of this compound.

  • Culture both populations for an extended period (e.g., 14-21 days), allowing for the selection of resistant clones.

4. Genomic DNA Extraction and Sequencing:

  • Harvest genomic DNA from both the control and this compound-resistant populations.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

  • Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in both populations.

5. Data Analysis:

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-resistant population compared to the control.

  • Genes targeted by these enriched sgRNAs are considered potential drivers of resistance.

Protocol 2: Validation of Candidate Resistance Genes

1. Individual Gene Knockout:

  • For each candidate gene, design 2-3 individual sgRNAs.

  • Generate stable knockout cell lines for each candidate gene in the parental sensitive cell line.

2. Cell Viability Assays:

  • Perform dose-response assays with this compound on the knockout and wild-type cell lines.

  • Calculate the IC50 values to quantify the shift in sensitivity.

3. Colony Formation Assays:

  • Plate a low density of cells and treat with this compound.

  • After 10-14 days, stain and count the colonies to assess long-term survival and proliferation.

4. Mechanistic Studies:

  • Investigate the impact of gene knockout on downstream signaling pathways using techniques like Western blotting (to assess protein expression and phosphorylation) and RT-qPCR (to measure gene expression).

Data Presentation

Quantitative data from validation experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values for this compound in Validated Gene Knockout Cell Lines

Gene KnockoutParental IC50 (nM)Knockout IC50 (nM)Fold Change in Resistance
Control (WT) 10101.0
Gene A KO 1012012.0
Gene B KO 10858.5
Gene C KO 10151.5

Table 2: Hypothetical Quantification of Western Blot Data for Downstream Signaling

Gene Knockoutp-AKT/total AKT (Fold Change)p-ERK/total ERK (Fold Change)Cyclin D1 Expression (Fold Change)
Control (WT) 1.01.01.0
Gene A KO 3.51.24.0
Gene B KO 1.14.23.7
Gene C KO 1.21.11.3

Conclusion

The application of CRISPR-Cas9 screening provides a powerful and unbiased approach to identify the genetic drivers of this compound resistance. The protocols and workflows outlined here, based on established methodologies for other endocrine therapies, offer a comprehensive guide for researchers to elucidate the complex mechanisms of resistance. Identification of these mechanisms will be crucial for the development of rational combination therapies to overcome resistance and improve patient outcomes in ER+ breast cancer.

References

Application of Rintodestrant in 3D Tumor Spheroid Cultures: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an orally bioavailable, selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] By binding to the estrogen receptor (ER), this compound induces its degradation, thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[2][3] Three-dimensional (3D) tumor spheroid cultures have emerged as a more physiologically relevant in vitro model system compared to traditional 2D cell cultures. These models better mimic the complex microenvironment of solid tumors, including gradients of nutrients, oxygen, and drug penetration, as well as intricate cell-cell and cell-matrix interactions. Consequently, 3D tumor spheroids provide a more predictive platform for evaluating the efficacy of anti-cancer therapeutics like this compound.

This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid cultures of ER+ breast cancer cells. While specific preclinical data on this compound in 3D spheroid models is not extensively published, the following protocols are synthesized from established methodologies for 3D cell culture and the known mechanism of action of SERDs.

Mechanism of Action of this compound

This compound is a pure ER antagonist that competitively binds to the estrogen receptor. This binding event leads to a conformational change in the receptor, marking it for proteasomal degradation.[3] The subsequent reduction in ER levels disrupts the downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells. This mechanism of action makes this compound a promising agent against both wild-type and mutant forms of the estrogen receptor, which can confer resistance to other endocrine therapies.[4]

cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and binds Ub Ubiquitin ER->Ub Ubiquitination Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Leads to Proteasome Proteasome Proteasome->ER Degrades Ub->Proteasome Targets for degradation Estrogen Estrogen Estrogen->ER Binds This compound This compound This compound->ER Binds and induces conformational change

Caption: Simplified signaling pathway of Estrogen and this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in comparison to other SERDs in both 2D and 3D cell culture models. This data is illustrative and intended to provide a framework for presenting experimental results.

CompoundCell LineCulture ModelIC50 (nM)ER Degradation (%)Spheroid Growth Inhibition (%)
This compound MCF-72D Monolayer0.590N/A
MCF-73D Spheroid5.28575
T-47D2D Monolayer0.888N/A
T-47D3D Spheroid8.18270
Fulvestrant MCF-72D Monolayer1.285N/A
MCF-73D Spheroid15.77865
T-47D2D Monolayer1.982N/A
T-47D3D Spheroid22.47560

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound in 3D spheroid cultures.

Experimental Protocols

Protocol 1: Formation of ER+ Breast Cancer Spheroids

This protocol describes the generation of uniform 3D tumor spheroids from ER+ breast cancer cell lines such as MCF-7 or T-47D using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T-47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture ER+ breast cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells per well).

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.

  • Monitor spheroid formation daily using an inverted microscope.

Protocol 2: this compound Treatment of 3D Tumor Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound to assess its anti-tumor activity.

Materials:

  • Pre-formed ER+ breast cancer spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • After 3-5 days of spheroid formation, carefully remove 50 µL of the medium from each well without disturbing the spheroids.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours, 7 days, or 14 days).

  • The medium containing this compound can be refreshed every 2-3 days for longer-term experiments.

Protocol 3: Assessment of Spheroid Viability and Growth

This protocol describes methods to quantify the effect of this compound on the viability and growth of 3D tumor spheroids.

Materials:

  • Treated spheroids (from Protocol 2)

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure for Viability Assay (ATP-based):

  • Equilibrate the plate containing the treated spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control.

Procedure for Growth Assessment (Image-based):

  • Capture brightfield images of the spheroids in each well at regular intervals (e.g., every 24 or 48 hours) throughout the treatment period.

  • Use image analysis software to measure the diameter or area of each spheroid.

  • Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)^3).

  • Plot the spheroid growth curves over time for each treatment condition.

  • Calculate the percentage of growth inhibition at the end of the experiment compared to the vehicle-treated control.

cluster_workflow Experimental Workflow Start Start: ER+ Breast Cancer Cell Line Spheroid_Formation 1. Spheroid Formation (3-5 days) Start->Spheroid_Formation Treatment 2. This compound Treatment (Variable duration) Spheroid_Formation->Treatment Endpoint_Analysis 3. Endpoint Analysis Treatment->Endpoint_Analysis Viability Viability Assay (ATP) Endpoint_Analysis->Viability Growth Growth Assessment (Imaging) Endpoint_Analysis->Growth ER_Degradation ER Degradation (Western Blot/IHC) Endpoint_Analysis->ER_Degradation Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis Growth->Data_Analysis ER_Degradation->Data_Analysis

Caption: General experimental workflow for testing this compound in 3D spheroids.

Conclusion

The use of 3D tumor spheroid models offers a significant advancement in the preclinical evaluation of novel anti-cancer agents like this compound. By more closely recapitulating the in vivo tumor microenvironment, these models can provide more predictive data on drug efficacy, penetration, and resistance mechanisms. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the application of this compound in 3D cultures of ER+ breast cancer. Further studies are warranted to generate specific data on the performance of this compound in these advanced in vitro systems, which will be crucial for its continued clinical development and potential to improve outcomes for patients with ER+ breast cancer.

References

Troubleshooting & Optimization

Rintodestrant In Vivo Dosing Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Rintodestrant (also known as G1T48) dosage for in vivo studies. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable selective estrogen receptor degrader (SERD).[1][2] It competitively binds to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive the proliferation of ER-positive cancers.[1][2] This mechanism of action makes it a therapeutic candidate for ER+ breast cancers, including those that have developed resistance to other endocrine therapies.[1]

Q2: What are the recommended starting doses for this compound in preclinical mouse models?

A2: Based on published preclinical studies, daily oral administration of this compound at doses of 30 mg/kg and 100 mg/kg has been shown to be effective in suppressing tumor growth in various mouse xenograft models of ER+ breast cancer.[1][2] A dose-dependent inhibition of tumor growth has been observed.[1]

Q3: What animal models have been successfully used in preclinical studies with this compound?

A3: this compound has demonstrated robust antitumor activity in several well-established xenograft models, including:

  • MCF7: An estrogen-dependent human breast cancer cell line.[1]

  • Tamoxifen-Resistant (TamR): Models of acquired resistance to tamoxifen.[1][2]

  • Long-Term Estrogen-Deprived (LTED): Models representing resistance to aromatase inhibitors.[1]

  • Patient-Derived Xenograft (PDX): Tumors derived directly from patients, which may better recapitulate human tumor biology.[1]

Troubleshooting Guide

Issue 1: Poor or variable tumor growth inhibition at a given dose.

  • Possible Cause 1: Formulation Issues. this compound is a hydrophobic molecule, and improper formulation can lead to poor solubility, precipitation, and inconsistent dosing.

    • Solution: Ensure the vehicle is prepared correctly and that this compound is fully suspended before each administration. The recommended vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. It is crucial to maintain a homogenous suspension throughout the dosing procedure.

  • Possible Cause 2: Inconsistent Oral Administration. Improper oral gavage technique can lead to inaccurate dosing or aspiration, affecting the health of the animal and the experimental outcome.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for mice. Verify the correct volume is administered based on the animal's body weight. Monitor animals for any signs of distress post-administration.

  • Possible Cause 3: Pharmacokinetic Variability. Individual animal metabolism and absorption can vary.

Issue 2: Unexpected toxicity or weight loss in treated animals.

  • Possible Cause 1: Vehicle Toxicity. While the recommended vehicle is generally well-tolerated, high concentrations or frequent administration of some components can cause adverse effects.

    • Solution: Run a vehicle-only control group to assess the tolerability of the formulation in your specific animal model and strain.

  • Possible Cause 2: Off-Target Effects. At higher doses, the compound may have off-target effects.

    • Solution: If toxicity is observed at a higher dose, consider reducing the dose or the frequency of administration. A dose de-escalation study can help determine the maximum tolerated dose (MTD) in your model.

Data Presentation

Table 1: Summary of Preclinical In Vivo Efficacy of this compound

Animal ModelDose (mg/kg, daily oral)Treatment DurationOutcome
MCF7 Xenograft304 weeksSignificant tumor growth inhibition
MCF7 Xenograft1004 weeksMore pronounced tumor growth inhibition compared to 30 mg/kg
TamR Xenograft304 weeksSignificant tumor growth inhibition
TamR Xenograft1004 weeksSignificant tumor growth inhibition

Note: The table is a summary of qualitative findings from published studies. Quantitative tumor growth inhibition (TGI) percentages are not explicitly stated in the primary preclinical publications.

Table 2: Clinical Dosage of this compound for Reference

Study PhasePopulationDose
Phase 1 (Dose Escalation)ER+/HER2- Advanced Breast Cancer200-1000 mg once daily
Recommended Phase 2 DoseER+/HER2- Advanced Breast Cancer800 mg once daily

Note: Clinical doses are provided for context and are not directly translatable to preclinical animal studies due to differences in metabolism and physiology.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Materials:

    • This compound (G1T48) powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Tween 80

    • Sterile water for injection

    • Sterile magnetic stir bar and stir plate

    • Sterile conical tubes

  • Procedure:

    • Prepare the vehicle by dissolving 0.5% (w/v) CMC and 0.1% (v/v) Tween 80 in sterile water. For example, to make 10 mL of vehicle, add 50 mg of CMC and 10 µL of Tween 80 to 10 mL of sterile water.

    • Stir the vehicle solution vigorously using a magnetic stir bar until the CMC is fully dissolved. This may take several hours.

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL solution to dose at 100 mg/kg in a 20g mouse, which receives 0.2 mL).

    • Slowly add the this compound powder to the prepared vehicle while continuously stirring.

    • Continue stirring until a homogenous suspension is formed. The suspension should be prepared fresh daily.

    • Before each administration, vortex the suspension to ensure uniformity.

Protocol 2: In Vivo Xenograft Study Workflow

  • Animal Model:

    • Use ovariectomized female immunodeficient mice (e.g., nu/nu).

    • For estrogen-dependent models like MCF7, supplement with estrogen (e.g., estradiol pellets).

  • Tumor Cell Implantation:

    • Implant tumor cells (e.g., 5 x 10^6 MCF7 cells in Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing:

    • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize animals into treatment and control groups.

    • Administer this compound or vehicle daily via oral gavage at the specified doses.

    • Monitor animal body weight and general health daily.

  • Endpoint Analysis:

    • Continue treatment for the planned duration (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for ER levels) and other relevant assays.

Visualizations

Rintodestrant_Signaling_Pathway This compound Mechanism of Action Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation This compound This compound This compound->ER Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates ER_Degradation ER Degradation Proteasome->ER_Degradation Mediates ER_Degradation->Gene_Transcription Blocks Experimental_Workflow In Vivo Dosing Study Workflow start Start: Tumor Cell Implantation tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Oral Dosing (this compound or Vehicle) randomization->dosing Tumors at 100-150 mm³ monitoring Monitor Body Weight & Tumor Volume dosing->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->dosing No analysis Tumor Collection & Pharmacodynamic Analysis endpoint->analysis Yes end End of Study analysis->end Troubleshooting_Logic Troubleshooting Logic for Poor Efficacy start Issue: Poor Tumor Growth Inhibition check_formulation Check Formulation (Homogeneity, Solubility) start->check_formulation check_gavage Review Oral Gavage Technique check_formulation->check_gavage No Issue reformulate Solution: Reformulate, Ensure Suspension check_formulation->reformulate Issue Found check_pk Consider Pharmacokinetics (PK Study) check_gavage->check_pk No Issue retrain Solution: Retrain Personnel, Verify Volume check_gavage->retrain Issue Found run_pk Solution: Run Satellite PK Study check_pk->run_pk Variability Suspected

References

Rintodestrant solubility and stability for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Rintodestrant for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD).[1] It is designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[2] this compound binds to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive the growth of ER+ cancer cells.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the product.[1]

Q3: How should this compound stock solutions be prepared and stored?

For in vitro experiments, a stock solution can be prepared by dissolving this compound in DMSO. For example, a 50 mg/mL stock solution is achievable, though ultrasonication may be necessary to fully dissolve the compound.[1] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q4: What are the recommended storage conditions for this compound?

The storage conditions for this compound depend on whether it is in powder form or in a solvent.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In DMSO-80°C6 months
In DMSO-20°C1 month
Data sourced from MedChemExpress product information.[1]

Q5: What is a typical working concentration range for this compound in cell culture?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. However, a common concentration range used in studies with MCF-7 cells is from 1 pM to 1 µM.[1] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental setup.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Potential Cause Troubleshooting Step
High final concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
Poor solubility in aqueous media: After diluting the DMSO stock solution into the cell culture medium, vortex the solution immediately and thoroughly to ensure even dispersion. Consider a serial dilution approach to gradually introduce the compound to the aqueous environment.
Interaction with media components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes contribute to the precipitation of small molecules.[5][6] If precipitation is observed, try preparing the final dilution in a serum-free medium first, and then adding the serum.
Temperature changes: Rapid changes in temperature can affect the solubility of compounds. Ensure that all solutions (media, serum, this compound dilution) are at the same temperature (e.g., 37°C) before mixing.

Issue 2: Loss of this compound Activity in Cell Culture

Potential Cause Troubleshooting Step
Degradation in aqueous solution: The stability of this compound in cell culture medium at 37°C over extended periods has not been extensively reported. For long-term experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours.
Improper storage of stock solution: Ensure that the DMSO stock solution is stored at the recommended temperature (-80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1]
Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. While no specific data is available for this compound, using low-adhesion plasticware could be considered if a loss of activity is suspected.
Cell line characteristics: The sensitivity of a cell line to this compound can change over time with continuous passaging. It is advisable to use cells with a low passage number and periodically check for consistent ER expression.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.625 mg of this compound (Molar Mass: 462.49 g/mol ) in 1 mL of DMSO.

  • Vortex the stock solution until the compound is completely dissolved. Gentle warming or sonication may be required.[1]

  • Aliquot the stock solution into single-use vials and store at -80°C.

  • On the day of the experiment, thaw a vial of the 10 mM stock solution.

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium. It is recommended to add the this compound stock solution to a small volume of medium first and mix well before adding it to the final volume.

  • Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (e.g., ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: MCF-7 Cell Proliferation Assay

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium (e.g., DMEM with 10% FBS). Allow the cells to adhere overnight.

  • Hormone Deprivation (Optional but Recommended): To enhance the estrogenic response, replace the growth medium with phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours prior to treatment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for proliferation (e.g., estradiol).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 3-5 days).

  • Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds and Activates Estrogen->ER HSP Heat Shock Proteins ER->HSP Inactive Complex ER->HSP Degradation Proteasomal Degradation ER->Degradation Targeted for Degradation ER_dimer Activated ER Dimer ER->ER_dimer Dimerization and Nuclear Translocation This compound This compound This compound->ER Binds and Induces Degradation This compound->ER ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation ER_dimer->ERE Binds to DNA Rintodestrant_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_troubleshooting Troubleshooting Stock_Solution Prepare 10 mM Stock in Anhydrous DMSO Aliquoting Aliquot into Single-Use Vials Stock_Solution->Aliquoting Storage Store at -80°C Aliquoting->Storage Thaw Thaw a Single Aliquot Storage->Thaw Dilution Prepare Working Dilutions in Cell Culture Medium Thaw->Dilution Cell_Treatment Treat Cells (e.g., MCF-7) Dilution->Cell_Treatment Precipitation Observe for Precipitation Dilution->Precipitation Incubation Incubate at 37°C, 5% CO2 Cell_Treatment->Incubation Assay Perform Assay (e.g., Proliferation, Western Blot) Incubation->Assay Loss_of_Activity Unexpected Loss of Activity Incubation->Loss_of_Activity Check_DMSO Check Final DMSO Concentration (≤0.5%) Precipitation->Check_DMSO If Yes Vortex Ensure Thorough Mixing Precipitation->Vortex If Yes Check_Storage Verify Stock Integrity (No Freeze-Thaw) Loss_of_Activity->Check_Storage If Yes Replenish_Media Replenish Media for Long-Term Experiments Loss_of_Activity->Replenish_Media If Yes

References

Troubleshooting inconsistent ER degradation with Rintodestrant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rintodestrant, a selective estrogen receptor (ER) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, particularly inconsistent ER degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with this compound.

FAQ 1: We are observing inconsistent ERα degradation with this compound in our cell line. What are the potential causes?

Inconsistent degradation of ERα (Estrogen Receptor Alpha) following treatment with this compound can stem from several experimental variables. Key factors to consider include:

  • Cell Line Variability: Different breast cancer cell lines can exhibit varied responses to SERDs due to their unique genetic backgrounds and protein expression profiles.[1][2] For instance, the expression levels of co-regulators or components of the ubiquitin-proteasome system can differ, affecting the efficiency of ERα degradation.

  • Cell Culture Conditions:

    • Cell Confluency: The density of your cell culture at the time of treatment can significantly impact drug efficacy.[3] Higher confluency may lead to reduced drug availability per cell or altered cellular signaling, potentially resulting in less efficient ERα degradation.[4]

    • Serum Variability: Components in fetal bovine serum (FBS) can vary between batches and may contain endogenous hormones or other factors that interfere with this compound's activity.

  • Experimental Protocol inconsistencies:

    • Drug Concentration and Treatment Duration: Sub-optimal concentrations of this compound or insufficient treatment times will likely result in incomplete ERα degradation.

    • Protein Extraction: Inefficient lysis of cells, particularly nuclear proteins like ERα, can lead to an underestimation of protein levels and misinterpretation of degradation.[5][6][7]

  • Proteasome Activity: this compound-mediated ERα degradation is dependent on the proteasome.[8][9] If the proteasomal activity in your cells is compromised, you may observe reduced degradation.

Troubleshooting Guide 1: How to Address Inconsistent ERα Degradation

If you are experiencing inconsistent results, we recommend a systematic approach to identify and resolve the issue.

Logical Troubleshooting Flowchart

Below is a flowchart to guide your troubleshooting process.

TroubleshootingFlow start Inconsistent ERα Degradation Observed check_cell_line 1. Verify Cell Line Integrity - Authenticate cell line (STR profiling) - Check for mycoplasma contamination start->check_cell_line check_culture 2. Standardize Cell Culture Conditions - Optimize and fix cell seeding density - Use charcoal-stripped serum - Maintain consistent passage number check_cell_line->check_culture check_protocol 3. Review Experimental Protocol - Confirm this compound concentration and treatment time - Optimize protein extraction protocol check_culture->check_protocol check_western 4. Troubleshoot Western Blot - Validate ERα antibody - Optimize blocking and antibody concentrations - Ensure complete protein transfer check_protocol->check_western check_proteasome 5. Assess Proteasome Function - Perform proteasome activity assay - Use proteasome inhibitor as a control check_western->check_proteasome resolve Consistent ERα Degradation Achieved check_proteasome->resolve ER_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis seed_cells 1. Seed Cells (e.g., MCF-7 or T47D) treat_cells 2. Treat with this compound (and controls) seed_cells->treat_cells wash_cells 3. Wash Cells with PBS treat_cells->wash_cells lyse_cells 4. Lyse Cells (RIPA buffer + protease inhibitors) wash_cells->lyse_cells quantify_protein 5. Quantify Protein (BCA assay) lyse_cells->quantify_protein sds_page 6. SDS-PAGE quantify_protein->sds_page transfer 7. Transfer to PVDF Membrane sds_page->transfer block 8. Block Membrane transfer->block primary_ab 9. Incubate with Primary Antibody (anti-ERα) block->primary_ab secondary_ab 10. Incubate with Secondary Antibody primary_ab->secondary_ab detect 11. Detect Signal (Chemiluminescence) secondary_ab->detect quantify_bands 12. Quantify Band Intensity detect->quantify_bands normalize 13. Normalize to Loading Control (e.g., β-actin or GAPDH) quantify_bands->normalize ER_Degradation_Pathway cluster_nucleus Nucleus ER ERα ER_Rinto ERα-Rintodestrant Complex This compound This compound This compound->ER Binds to E3 E3 Ligase ER_Rinto->E3 Recruits PolyUb_ER Polyubiquitinated ERα Ubiquitin Ubiquitin E1 E1 Activating Enzyme Ubiquitin->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3 Transfers Ub E3->ER_Rinto Ubiquitinates Proteasome 26S Proteasome PolyUb_ER->Proteasome Recognized by Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degrades

References

Technical Support Center: Rintodestrant Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Rintodestrant (also known as GDC-9545). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) based on preclinical and clinical data.

Frequently Asked Questions (FAQs)

FAQ 1: My ER-positive breast cancer cells have developed resistance to this compound. What are the most likely mechanisms?

Acquired resistance to endocrine therapies, including potent Selective Estrogen Receptor Degraders (SERDs) like this compound, is a significant clinical challenge.[1][2] While research is ongoing, the primary mechanisms are broadly categorized into two main areas:

  • On-Target Alterations (ESR1 Gene Mutations): The most common mechanism is the acquisition of mutations in the Estrogen Receptor 1 (ESR1) gene, which encodes for the estrogen receptor (ER).[2][3][4][5] These mutations, often found in the ligand-binding domain (LBD), can lead to a constitutively active ER protein that no longer depends on estrogen for its function.[1][4][5] This ligand-independent signaling can reduce the efficacy of drugs that target the ER.[4] While this compound is designed to be potent against tumors with common ESR1 mutations, high mutational burden or specific, less common mutations could still contribute to resistance.[6][7][8][9][10]

  • Bypass Signaling Pathways (ER-Independent Mechanisms): Cancer cells can activate alternative signaling pathways to bypass their dependency on the ER pathway for growth and survival.[11][12] This is often referred to as "bypass track" signaling.[13] Key pathways implicated in endocrine resistance include:

    • PI3K/AKT/mTOR Pathway: This is a crucial cell survival and proliferation pathway.[11][14] Aberrations such as PIK3CA mutations can drive ER-independent growth.

    • MAPK (RAS/RAF/MEK/ERK) Pathway: Activation of this pathway, often through growth factor receptor signaling (e.g., EGFR, FGFR, HER2), can also promote resistance.[11][12][14]

    • Cell Cycle Pathway (CDK4/6): Overactivation of the cyclin D-CDK4/6-Rb axis can uncouple the cell cycle from ER control. This is why combining SERDs like this compound with CDK4/6 inhibitors (e.g., palbociclib) is a common therapeutic strategy.[7][11][15][16]

FAQ 2: How can I determine if ESR1 mutations are responsible for the resistance I'm observing?

To investigate the role of ESR1 mutations, you can sequence the ESR1 gene in your resistant cell lines or patient samples and compare them to the sensitive parental cells or baseline samples.

Recommended Approach:

  • Cell-Free DNA (cfDNA) Analysis: For clinical research, analyzing cfDNA from blood samples using a panel like Guardant360 is a common method to assess mutational changes over time without invasive biopsies.[6]

  • Next-Generation Sequencing (NGS): For preclinical models, perform targeted NGS or whole-exome sequencing on DNA extracted from your sensitive and resistant cell populations. Focus on the ligand-binding domain (codons 537 and 538 are common hotspots).[17]

  • Digital Droplet PCR (ddPCR): If you suspect specific known mutations (e.g., Y537S, D538G), ddPCR offers a highly sensitive method for detecting and quantifying their allele frequency.

The diagram below illustrates a typical workflow for identifying resistance-conferring mutations.

G cluster_0 Experimental Workflow A Establish this compound Resistant Cell Line B Isolate Genomic DNA (Resistant vs. Parental) A->B C Perform Next-Generation Sequencing (NGS) of ESR1 B->C D Analyze Sequencing Data for Mutations C->D E Validate Candidate Mutations (e.g., ddPCR) D->E F Functional Analysis of Validated Mutations E->F

Workflow for identifying ESR1 mutations.
FAQ 3: My resistant cells do not have ESR1 mutations. How can I investigate bypass signaling pathways?

If ESR1 mutations are absent, the next step is to investigate the activation state of key bypass signaling pathways.

Recommended Experimental Approaches:

  • Western Blotting / Immunoassays: This is the most direct method to assess protein expression and activation (phosphorylation). Probe for key proteins in the PI3K/AKT and MAPK pathways.

  • Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays can simultaneously screen for the activation of dozens of different RTKs, providing a broad view of which upstream growth factor pathways may be activated.

  • RNA Sequencing (RNA-Seq): Compare the transcriptomes of resistant and sensitive cells to identify upregulated genes and pathways associated with resistance.

The following diagram illustrates the major bypass signaling pathways implicated in endocrine therapy resistance.

G rtk Growth Factor Receptors (RTKs) e.g., EGFR, FGFR ras RAS rtk->ras pi3k PI3K rtk->pi3k raf RAF ras->raf label_mapk MAPK Pathway akt AKT pi3k->akt label_pi3k PI3K/AKT Pathway mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk nucleus Nucleus mtor->nucleus erk->nucleus proliferation Cell Proliferation, Survival, Growth nucleus->proliferation er Estrogen Receptor er->nucleus This compound This compound This compound->er

References

Rintodestrant Efficacy and ESR1 Mutations: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the role of Estrogen Receptor 1 (ESR1) mutations in the efficacy of rintodestrant, an oral selective estrogen receptor degrader (SERD). This resource offers troubleshooting guidance and frequently asked questions in a direct question-and-answer format to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable SERD.[1] It competitively binds to the estrogen receptor (ER) and induces its degradation, thereby blocking ER-mediated signaling pathways that drive the growth of ER-positive breast cancer cells.[2][3]

Q2: How do ESR1 mutations affect the efficacy of endocrine therapies?

A2: ESR1 mutations, commonly acquired during aromatase inhibitor therapy, can lead to ligand-independent, constitutive activation of the estrogen receptor.[4] This allows cancer cells to proliferate even in the absence of estrogen, rendering therapies that target estrogen production, like aromatase inhibitors, less effective.

Q3: Is this compound effective in tumors harboring ESR1 mutations?

A3: Yes, clinical trial data suggests that this compound has promising antitumor activity in patients with heavily pretreated ER+/HER2- advanced breast cancer, including those with tumors harboring ESR1 mutations.[2][3][5]

Q4: What is the clinical benefit of this compound in patients with and without ESR1 mutations?

A4: In a phase 1 clinical trial (NCT03455270), the clinical benefit rate (CBR) for this compound was similar in patients with ESR1 mutations and those with wild-type ESR1.[5] For detailed comparative data, please refer to the data tables below.

Troubleshooting Guide

Issue 1: Difficulty in detecting ESR1 mutations in circulating tumor DNA (ctDNA).

  • Possible Cause 1: Low ctDNA input. The concentration of ctDNA in plasma can be highly variable.

    • Recommendation: Quantify the amount of cfDNA prior to mutation analysis. If the concentration is low, consider using a more sensitive detection method like droplet digital PCR (ddPCR), which can detect mutations at very low allele frequencies.

  • Possible Cause 2: Suboptimal DNA extraction. The method of blood collection and cfDNA extraction can impact the yield and quality of the DNA.

    • Recommendation: Use plasma collection tubes containing stabilizing agents to prevent the degradation of cfDNA. Ensure that the chosen DNA extraction kit is validated for cfDNA.

  • Possible Cause 3: The specific ESR1 mutation is not covered by the assay. Some targeted assays may not detect all possible ESR1 mutations.

    • Recommendation: If a specific mutation is suspected that is not covered by a targeted panel, consider using a broader method like next-generation sequencing (NGS).

Issue 2: Inconsistent results in estrogen receptor (ER) degradation experiments.

  • Possible Cause 1: Variability in immunohistochemistry (IHC) staining. IHC results can be influenced by factors such as tissue fixation, antigen retrieval methods, and antibody concentrations.

    • Recommendation: Standardize your IHC protocol. Ensure consistent fixation times and use a validated antibody for the estrogen receptor. Include positive and negative controls in each experiment to monitor staining consistency. Refer to the detailed IHC protocol below.

  • Possible Cause 2: Heterogeneity of ER expression in the tumor. Tumor heterogeneity can lead to variable ER expression across different sections of the same tumor.

    • Recommendation: When possible, analyze multiple sections from the same tumor to get a more representative assessment of ER degradation.

  • Possible Cause 3: Insufficient drug exposure. The concentration or duration of this compound treatment may not be sufficient to induce significant ER degradation in your experimental model.

    • Recommendation: Perform dose-response and time-course experiments to determine the optimal conditions for observing ER degradation in your specific cell line or animal model.

Quantitative Data Summary

The following tables summarize the clinical efficacy of this compound in patients with ER+/HER2- advanced breast cancer, with data stratified by ESR1 mutation status where available.

Table 1: Clinical Benefit Rate of this compound Monotherapy

Patient SubgroupClinical Benefit Rate (CBR)
ESR1 Mutant33%
ESR1 Wild-Type29%

Data from the NCT03455270 Phase 1 trial.[5]

Table 2: Partial Response to this compound Monotherapy

Dose LevelNumber of Patients with Confirmed Partial ResponseESR1 Mutation Status of Responding Patients
600 mg1Not specified
1000 mg21 with ESR1 mutation

Data from the NCT03455270 Phase 1 trial.[5]

Table 3: Estrogen Receptor Degradation with this compound

Dose LevelMedian Change in ER Immunohistochemistry H-score
600 mg and 1000 mg-27.8% (range: -33.8% to -3.4%)

Data from the NCT03455270 Phase 1 trial, observed in 7 of 9 patients irrespective of ESR1 mutation status.[2][5]

Experimental Protocols

Protocol 1: Detection of ESR1 Mutations in cfDNA by Droplet Digital PCR (ddPCR)

This protocol provides a general framework for the detection of common ESR1 mutations (e.g., D538G, Y537S) in cell-free DNA.

  • cfDNA Extraction:

    • Collect peripheral blood in specialized cfDNA collection tubes.

    • Separate plasma by centrifugation within the recommended timeframe.

    • Extract cfDNA from plasma using a commercially available kit optimized for cfDNA extraction, following the manufacturer's instructions.

    • Quantify the extracted cfDNA using a fluorometric method.

  • ddPCR Reaction Setup:

    • Prepare a reaction mixture containing ddPCR supermix, primers and probes specific for the ESR1 mutation of interest and the wild-type allele, and the extracted cfDNA.

    • Use commercially available and validated primer/probe sets for ESR1 mutations where possible.

    • Include positive controls (synthetic DNA with the mutation) and no-template controls in each run.

  • Droplet Generation:

    • Generate droplets using a droplet generator according to the manufacturer's protocol.

  • PCR Amplification:

    • Perform PCR amplification of the droplets in a thermal cycler with the appropriate cycling conditions for the specific primers and probes used.

  • Droplet Reading and Data Analysis:

    • Read the droplets using a droplet reader to determine the number of positive droplets for the mutant and wild-type alleles.

    • Analyze the data using the associated software to calculate the fractional abundance of the ESR1 mutation.

Protocol 2: Assessment of Estrogen Receptor Degradation by Immunohistochemistry (IHC)

This protocol outlines the key steps for evaluating ER protein levels in tumor tissue.

  • Tissue Preparation:

    • Fix fresh tumor tissue in 10% neutral buffered formalin.

    • Process the fixed tissue and embed in paraffin.

    • Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0), depending on the antibody manufacturer's recommendation.

  • Staining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific binding sites with a protein block or normal serum.

    • Incubate with a validated primary antibody against the estrogen receptor (e.g., clone SP1) at the optimal dilution.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB chromogen solution.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the slides, clear in xylene, and coverslip.

    • Image the slides using a brightfield microscope.

    • Quantify ER expression using a scoring method such as the H-score, which considers both the intensity and the percentage of stained tumor cells.

Visualizations

Rintodestrant_Mechanism cluster_cell ER+ Breast Cancer Cell cluster_nucleus This compound This compound ER Estrogen Receptor (ER) (Wild-Type or Mutant) This compound->ER Binds to Proteasome Proteasome ER->Proteasome Targeted for ERE Estrogen Response Element (ERE) ER->ERE Binding Blocked Degradation ER Degradation Proteasome->Degradation Nucleus Nucleus Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Inhibited Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibited

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Experimental_Workflow cluster_patient Patient with ER+/HER2- Advanced Breast Cancer cluster_analysis Laboratory Analysis cluster_outcome Clinical Outcome Assessment Blood_Sample Peripheral Blood Sample cfDNA_Extraction cfDNA Extraction Blood_Sample->cfDNA_Extraction Tumor_Biopsy Tumor Biopsy IHC_Staining Immunohistochemistry (IHC) Tumor_Biopsy->IHC_Staining ddPCR_NGS ddPCR / NGS Analysis cfDNA_Extraction->ddPCR_NGS ESR1_Status ESR1 Mutation Status (Mutant vs. Wild-Type) ddPCR_NGS->ESR1_Status Efficacy This compound Efficacy (CBR, ORR, PFS) ESR1_Status->Efficacy ER_Degradation ER Degradation Assessment (H-score) IHC_Staining->ER_Degradation ER_Degradation->Efficacy

Caption: Experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Troubleshooting Bypass Signaling in Rintodestrant-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues in their experiments with Rintodestrant-resistant models. The information is tailored for scientists and drug development professionals working to understand and overcome resistance to this selective estrogen receptor degrader (SERD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (G1T48) is an orally bioavailable selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), which leads to the degradation of the receptor. This disruption of ER signaling is intended to inhibit the growth of ER-positive breast cancer cells.

Q2: What are the known mechanisms of resistance to endocrine therapies like this compound?

Resistance to endocrine therapies, including SERDs, is a significant clinical challenge. While research specifically on this compound resistance is emerging, the mechanisms are likely to overlap with those observed for other endocrine therapies. Key mechanisms include:

  • ESR1 mutations: Mutations in the gene encoding the estrogen receptor can lead to a constitutively active receptor that no longer requires estrogen for its function, thereby rendering therapies that target the estrogen-ER interaction less effective.

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote their growth and survival, bypassing their dependence on the ER pathway. Common bypass pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways. Upregulation of growth factor receptor signaling, such as through FGFR, can also contribute to resistance.

Q3: My this compound-resistant cell line shows continued proliferation despite treatment. What are the potential bypass pathways involved?

If your this compound-resistant cells continue to proliferate, it is highly probable that one or more bypass signaling pathways have been activated. The most common culprits are the PI3K/AKT/mTOR and MAPK/ERK pathways. Activation of these pathways can be driven by upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, or FGFR. We recommend investigating the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK) to identify the active bypass route.

Q4: How can I confirm the activation of a specific bypass pathway in my resistant model?

To confirm the activation of a suspected bypass pathway, you can perform several key experiments:

  • Western Blotting: This is the most direct method to assess the phosphorylation status of key signaling proteins. Increased phosphorylation of proteins like AKT, mTOR, ERK, or MEK is a strong indicator of pathway activation.

  • Immunoprecipitation (IP): IP can be used to study the interaction between ER and co-activators or other signaling molecules that may be enhanced in resistant cells.

  • Gene Expression Analysis: Analyze the expression of downstream target genes of the suspected pathway (e.g., using qPCR or RNA-seq) to see if they are upregulated in your resistant model.

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in long-term cell culture.
Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response cell viability assay to compare the IC50 of this compound in your long-term culture versus the parental cell line. A significant shift in IC50 indicates acquired resistance. 2. Investigate Bypass Pathways: Use Western blotting to check for the activation of PI3K/AKT/mTOR and MAPK/ERK pathways (i.e., look for increased p-AKT, p-mTOR, p-ERK). 3. Sequence ESR1: Check for the emergence of activating mutations in the ESR1 gene.
Cell line contamination or genetic drift 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Whenever possible, use cells from a low-passage, authenticated stock to ensure consistency.
Problem 2: Inconsistent results in Western blots for phosphorylated proteins.
Possible Cause Troubleshooting Steps
Suboptimal protein extraction 1. Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your target proteins. 2. Lyse on Ice: Perform all lysis steps on ice to minimize enzymatic activity.
Poor antibody quality 1. Validate Antibody: Use positive and negative controls to validate the specificity of your phospho-antibody. For example, treat cells with a known activator or inhibitor of the pathway. 2. Optimize Antibody Dilution: Perform a titration of your primary antibody to find the optimal concentration that gives a strong signal with low background.
Issues with protein transfer 1. Check Transfer Efficiency: Use a Ponceau S stain to visualize total protein on the membrane after transfer to ensure even and complete transfer. 2. Optimize Transfer Conditions: Adjust transfer time and voltage/amperage based on the molecular weight of your target protein.

Data Presentation

Table 1: Summary of Potential Bypass Signaling Pathway Alterations in this compound-Resistant Models

Pathway Key Proteins to Analyze Expected Change in Resistant Models Potential Therapeutic Intervention
PI3K/AKT/mTOR p-PI3K, p-AKT, p-mTOR, p-S6KIncreased phosphorylationPI3K inhibitors (e.g., Alpelisib), AKT inhibitors, mTOR inhibitors (e.g., Everolimus)
MAPK/ERK p-RAF, p-MEK, p-ERKIncreased phosphorylationMEK inhibitors (e.g., Trametinib), ERK inhibitors
FGFR Signaling FGFR1/2/3/4 expression, p-FRS2Increased expression/amplification, increased phosphorylationFGFR inhibitors (e.g., Erdafitinib)

Experimental Protocols

Western Blotting for Phospho-AKT (Ser473)
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total AKT as a loading control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

Mandatory Visualizations

Bypass_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ER Estrogen Receptor (ER) AKT->ER Ligand-independent activation Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ER Ligand-independent activation ERK->Proliferation ER->Proliferation Estrogen-dependent signaling This compound This compound This compound->ER Degradation

Caption: Bypass signaling in this compound resistance.

Experimental_Workflow Start This compound-Resistant Cell Line Model Confirm Confirm Resistance (Cell Viability Assay) Start->Confirm Hypothesize Hypothesize Bypass Pathway Activation Confirm->Hypothesize Western Western Blot for Phospho-Proteins (p-AKT, p-ERK) Hypothesize->Western Inhibit Treat with Pathway Inhibitor + this compound Western->Inhibit Assess Assess Rescue of Sensitivity (Cell Viability) Inhibit->Assess Conclusion Identify Key Bypass Pathway Assess->Conclusion

Caption: Workflow for identifying bypass pathways.

Rintodestrant Preclinical Toxicity & Adverse Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rintodestrant (G1T48) in preclinical models. The information is based on available preclinical data to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential on-target toxicity?

This compound is a potent, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] It competitively binds to the estrogen receptor (ER), leading to its degradation and subsequent blockage of ER signaling pathways.[3] This mechanism is central to its anti-tumor activity in ER-positive breast cancer models.[4][5] Potential on-target toxicities would theoretically be related to estrogen deprivation, similar to effects observed with other endocrine therapies. However, preclinical studies have highlighted its favorable safety profile.[3]

Q2: What are the known adverse effects of this compound observed in preclinical animal models?

While specific, quantitative toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are not detailed in publicly available preclinical study reports, in vivo studies in mouse xenograft models have shown the compound to be well-tolerated at effective doses.[4][5] One study noted no animal weight loss or other overt signs of toxicity during treatment in a murine model. Preclinical evaluation in various animal models indicated a favorable safety profile, which supported its progression into clinical trials.[3]

Q3: In which preclinical models has this compound shown efficacy and tolerability?

This compound has demonstrated robust anti-tumor activity in multiple preclinical models of endocrine-resistant breast cancer.[4][5][6] These include:

  • In vitro: Human breast cancer cell lines, where it inhibits estrogen-mediated transcription and proliferation.[4][5][6]

  • In vivo:

    • MCF7 xenograft models (estrogen-dependent breast cancer).[4][5]

    • Tamoxifen-resistant (TamR) tumor models.[4][5]

    • Long-term estrogen-deprived (LTED) xenograft models.[4][5]

    • Patient-derived xenograft (PDX) tumors.[4]

Across these models, this compound effectively suppressed ER activity, including in models with ER mutations.[4][6]

Troubleshooting Guide

Issue 1: Unexpected toxicity or mortality in animal models.

  • Possible Cause: Incorrect dosage or formulation.

    • Troubleshooting Step: Verify the dose calculations and the stability and homogeneity of the dosing formulation. Preclinical studies have utilized doses ranging from 30 mg/kg to 100 mg/kg in mouse models.[6]

  • Possible Cause: Off-target effects in a specific animal strain.

    • Troubleshooting Step: Review the literature for any known sensitivities of the chosen animal model to SERDs. Consider using a different, well-characterized model for ER-positive breast cancer research.

  • Possible Cause: Complications related to the tumor model itself.

    • Troubleshooting Step: Ensure that the tumor burden is within ethical guidelines and that any observed morbidity is not a result of advanced disease state rather than drug toxicity.

Issue 2: Lack of efficacy in a preclinical model.

  • Possible Cause: Suboptimal drug exposure.

    • Troubleshooting Step: this compound is an orally bioavailable SERD.[6] Confirm the route of administration and vehicle are appropriate to ensure adequate absorption. Consider pharmacokinetic analysis to determine plasma concentrations of the compound.

  • Possible Cause: Model is not ER-dependent.

    • Troubleshooting Step: Confirm the ER-status of the cell line or xenograft model. This compound's mechanism of action is dependent on the presence of the estrogen receptor.

  • Possible Cause: Development of resistance.

    • Troubleshooting Step: While this compound has shown efficacy in models of acquired resistance to other endocrine therapies, it is important to characterize the specific resistance mechanisms in your model.[6]

Data Presentation

Table 1: Summary of this compound Activity in Preclinical Models

Model TypeKey FindingsReference
In Vitro
ER-Positive Breast Cancer CellsPotent inhibitor of estrogen-mediated transcription and proliferation.[4][5][6]
Models of Endocrine ResistanceEffective suppression of ER activity, including those with ER mutations.[4][6]
In Vivo
MCF7 XenograftsRobust anti-tumor activity.[4][5]
Tamoxifen-Resistant XenograftsSignificant inhibition of tumor growth.[4][5]
Long-Term Estrogen-Deprived XenograftsSignificant inhibition of tumor growth.[4][5]
Patient-Derived XenograftsInhibition of tumor growth.[4]

Note: Specific quantitative toxicity data (e.g., LD50, NOAEL) from these studies are not publicly available.

Experimental Protocols

Key Experiment: In Vivo Xenograft Efficacy Study (Generalized from available data)

  • Animal Model: Female ovariectomized athymic nude mice.

  • Cell Line Implantation: Subcutaneous injection of ER-positive breast cancer cells (e.g., MCF7) into the flank of each mouse. Tumors are allowed to establish to a predetermined size (e.g., 150-200 mm³).

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 30 mg/kg or 100 mg/kg, administered orally, once daily)

    • Positive control (e.g., Fulvestrant)

  • Dosing: Oral gavage once daily for the duration of the study (e.g., 21-28 days).

  • Monitoring:

    • Tumor volume measurements twice weekly using calipers (Volume = (length x width²)/2).

    • Body weight measurements twice weekly to monitor for general toxicity.

    • Clinical observations for signs of distress or adverse effects.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period. Tumors are then excised for further analysis (e.g., biomarker analysis).

Visualizations

Rintodestrant_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds Degradation ER Degradation (Proteasome) This compound->Degradation Induces ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer Estrogen Binding Promotes ER->Degradation Estrogen Estrogen Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Degradation->Gene_Transcription Inhibits Preclinical_Xenograft_Workflow start Start: Ovariectomized Nude Mice implant Subcutaneous Implantation of ER+ Cancer Cells (e.g., MCF7) start->implant tumor_growth Tumor Growth to 150-200 mm³ implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing (e.g., 21-28 days) randomization->treatment Vehicle, this compound, Positive Control monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis treatment->endpoint monitoring->treatment

References

Improving the therapeutic index of Rintodestrant combinations

Author: BenchChem Technical Support Team. Date: November 2025

Rintodestrant Combinations Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound and its combinations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as G1T48) is an orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1] Its primary mechanism of action is to competitively bind to the estrogen receptor (ER), which subsequently marks the receptor for proteasomal degradation.[2] This dual action of antagonizing and degrading the ER effectively blocks downstream estrogen signaling pathways that drive the proliferation of ER-positive breast cancer cells.[3][4]

Q2: How does this compound differ from other endocrine therapies like tamoxifen or fulvestrant?

Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which competitively inhibit estrogen binding to the ER, this compound actively promotes the degradation of the ER protein.[5] While fulvestrant is also a SERD, this compound is orally bioavailable, offering a potential advantage over fulvestrant which is administered via intramuscular injection and has limitations in achieving optimal receptor saturation.[6]

Q3: What is the rationale for combining this compound with a CDK4/6 inhibitor?

The combination of this compound with a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, such as palbociclib, targets two critical pathways in ER+ breast cancer. The ER signaling pathway drives cell proliferation, while the Cyclin D-CDK4/6-Rb pathway is crucial for cell cycle progression from the G1 to the S phase.[7] By inhibiting both pathways simultaneously, this combination therapy can lead to synergistic anti-tumor activity and potentially overcome or delay the development of resistance to either agent alone.[7][8]

Q4: Is this compound effective against breast cancer models with ESR1 mutations?

Yes, preclinical studies and clinical data have shown that this compound is effective in models of endocrine therapy resistance, including those harboring activating mutations in the estrogen receptor gene (ESR1).[6][9] These mutations can lead to ligand-independent ER activity, a common mechanism of resistance to aromatase inhibitors. This compound's ability to degrade the mutant ER protein makes it a promising therapeutic option in this setting.[4][6]

Q5: What is the optimal dose of this compound determined in clinical trials?

Based on Phase 1 clinical trial data (NCT03455270), the optimal dose of this compound for further study was determined to be 800 mg taken once daily.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound combinations.

In Vitro Experiments
Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability/proliferation assays - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Contamination (mycoplasma, bacterial, fungal).- Reagent variability (e.g., lot-to-lot differences in serum).- Ensure a single-cell suspension and uniform seeding.- Avoid using the outer wells of plates or fill them with sterile PBS.- Regularly test cell lines for mycoplasma contamination.- Use the same lot of reagents for the duration of an experiment.
Lower than expected ER degradation - Sub-optimal concentration of this compound.- Insufficient incubation time.- Issues with Western blot protocol (e.g., antibody quality, transfer efficiency).- Cell line may have low ER expression at baseline.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time.- Validate your ER antibody and optimize Western blot conditions.- Confirm baseline ER expression levels in your cell line.
Unexpected antagonistic effect of this compound in combination with another drug - Off-target effects of either compound.- Altered metabolism of one drug by the other.- The chosen cell line may have a unique resistance pathway.- Test a range of concentrations for both drugs in a matrix format to identify synergistic, additive, or antagonistic interactions.- Consult the literature for known drug-drug interactions or metabolic pathway overlaps.- Characterize the genomic profile of your cell line to identify potential resistance mechanisms.
In Vivo Experiments
Problem Possible Cause(s) Suggested Solution(s)
Poor oral bioavailability of this compound in animal models - Improper vehicle for drug formulation.- Incorrect gavage technique.- Rapid metabolism of the drug in the specific animal model.- Consult literature for appropriate vehicle formulations for this compound in your chosen animal model.- Ensure proper training in oral gavage techniques to minimize stress and ensure accurate dosing.- Perform pharmacokinetic studies to determine the drug's half-life and optimal dosing frequency in your model.
High toxicity or weight loss in combination therapy groups - Overlapping toxicities of the combined agents.- The dose of one or both drugs is too high for the combination.- The animal model is particularly sensitive to the drug combination.- Review the known toxicity profiles of both drugs to anticipate potential combined toxicities.- Perform a dose-ranging study for the combination to identify a well-tolerated and effective dose.- Consider using a more robust animal strain or adjusting the treatment schedule (e.g., intermittent dosing).
Tumor regression followed by rapid regrowth (acquired resistance) - Development of resistance mutations (e.g., in pathways downstream of ER and CDK4/6).- Upregulation of bypass signaling pathways (e.g., PI3K/AKT/mTOR).[10][11]- At the study endpoint, harvest tumors for genomic and proteomic analysis to identify potential resistance mechanisms.- Consider triple-combination studies by adding an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor).

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound Monotherapy vs. This compound + Palbociclib
Parameter This compound Monotherapy This compound + Palbociclib Reference
Clinical Benefit Rate (CBR) at 24 weeks 30%60%[3]
Objective Response Rate (ORR) -5%[12]
Stable Disease -68%[8]

Data from Phase 1 study (NCT03455270) in patients with ER+/HER2- advanced breast cancer.

Table 2: Common Treatment-Related Adverse Events (TRAEs) of this compound
Adverse Event This compound Monotherapy (any grade) This compound + Palbociclib (any grade) Reference
Hot Flush ≥10%-[2]
Fatigue ≥10%-[2]
Nausea ≥10%3% (this compound-related)[2]
Neutropenia -88%[9]
Leukopenia -45%[9]

Experimental Protocols

Protocol 1: In Vitro ER Degradation Assay (In-Cell Western)
  • Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Treatment: The following day, treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and/or combination agents for the desired time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against ERα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.

  • Normalization: To normalize for cell number, co-stain with a DNA dye or a housekeeping protein antibody.

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for ERα and normalize to the cell number control.

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Preparation and Implantation: Harvest ER-positive breast cancer cells (e.g., MCF-7) and resuspend in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the flank of female ovariectomized immunodeficient mice (e.g., NSG mice) supplemented with an estrogen pellet.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a pre-determined average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Palbociclib, this compound + Palbociclib).

  • Treatment Administration: Administer this compound via oral gavage daily at the determined dose (e.g., 800 mg/kg). Administer Palbociclib according to its established dosing schedule.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: The study endpoint may be a pre-defined tumor volume, a specific time point, or signs of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of ER degradation (Western blot, IHC), proliferation markers (e.g., Ki67 IHC), and other relevant biomarkers.[13]

Visualizations

SERD_Mechanism_of_Action cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds Ub Ubiquitin ER->Ub Ubiquitination (promoted by this compound) Transcription Gene Transcription ERE->Transcription Initiates Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Proteasome Proteasome Proteasome->ER Degrades Ub->Proteasome Targets for Degradation Estrogen Estrogen Estrogen->ER Binds This compound This compound (SERD) This compound->ER Rintodestrant_Combination_Pathway cluster_signaling ER Signaling Pathway cluster_cellcycle Cell Cycle Pathway ER_Signal Estrogen -> ER -> Gene Transcription CDK46 Cyclin D / CDK4/6 ER_Signal->CDK46 Upregulates Cyclin D Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases G1_S_Transition G1 -> S Phase Transition E2F->G1_S_Transition Promotes Proliferation Tumor Cell Proliferation G1_S_Transition->Proliferation This compound This compound This compound->ER_Signal Inhibits & Degrades ER CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_Inhibitor->CDK46 Inhibits Experimental_Workflow_In_Vivo start Implant ER+ Cells in Immunodeficient Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Treatment (Vehicle, Rinto, Combo) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Daily Dosing endpoint Endpoint Reached monitor->endpoint analysis Tumor Harvest & Pharmacodynamic Analysis endpoint->analysis

References

Rintodestrant Drug-Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of rintodestrant, understanding its potential for drug-drug interactions (DDI) is critical for designing robust clinical trials and ensuring patient safety. This technical support center provides essential information, troubleshooting guides, and frequently asked questions related to this compound DDI studies.

Frequently Asked Questions (FAQs)

Q1: Have any clinical drug-drug interaction studies for this compound been published?

Published data from a Phase 1 clinical trial of this compound in combination with the CDK4/6 inhibitor palbociclib have indicated a low potential for clinically significant drug-drug interactions between these two agents.[1] In this study, this compound exposure was as predicted, and palbociclib exposure was comparable to historical data, suggesting no mutual interference in their pharmacokinetic profiles.[1]

Q2: What is the metabolic pathway of this compound?

Detailed public information on the specific metabolic pathways of this compound, including the primary cytochrome P450 (CYP) enzymes involved in its metabolism, is limited. For other oral Selective Estrogen Receptor Degraders (SERDs), metabolism often involves pathways such as glucuronidation and oxidation. However, specific data for this compound is not yet publicly available.

Q3: Is this compound an inhibitor or inducer of cytochrome P450 enzymes?

Currently, there is no publicly available in vitro or in vivo data that characterizes the potential of this compound to inhibit or induce major CYP enzymes, such as CYP3A4, CYP2D6, or CYP2C9. Such studies are crucial for predicting potential interactions with a wide range of concomitant medications. Researchers are advised to conduct these assessments as part of their non-clinical development program.

Q4: My in vitro CYP inhibition assay with this compound shows inconsistent results. What are the common causes?

Inconsistent results in in vitro CYP inhibition assays can stem from several factors:

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in the incubation medium and does not precipitate at the tested concentrations. The use of a suitable co-solvent and careful concentration selection is critical.

  • Non-specific Binding: The compound may bind to the incubation vessel or microsomal proteins, reducing the effective concentration available to the enzyme. Using low-binding plates and considering protein binding in data analysis can mitigate this.

  • Metabolite Interference: If this compound is metabolized by the test system, its metabolites could also have inhibitory effects, confounding the results. Time-dependent inhibition studies can help to elucidate this.

  • Assay System Variability: Ensure consistency in microsomal protein concentrations, incubation times, and substrate concentrations. The health and confluency of cell-based assay systems (e.g., hepatocytes) are also critical.

Q5: How should I design a clinical DDI study involving this compound?

A clinical DDI study for this compound should be designed based on findings from preclinical in vitro metabolism and interaction studies. If in vitro data suggests this compound is a substrate, inhibitor, or inducer of a particular CYP enzyme, a clinical study with a known sensitive substrate or a potent inhibitor/inducer of that enzyme would be warranted. The study design would typically involve administering this compound alone and in combination with the interacting drug, followed by intensive pharmacokinetic sampling to assess any changes in exposure.

Troubleshooting Guides

In Vitro Metabolism and Reaction Phenotyping
Issue Potential Cause Troubleshooting Steps
No observable metabolism of this compound in human liver microsomes. Low intrinsic clearance; Involvement of non-CYP metabolic pathways (e.g., UGTs, SULTs); Insufficient assay sensitivity.1. Increase incubation time and/or protein concentration.2. Include cofactors for phase II enzymes (e.g., UDPGA, PAPS).3. Utilize more sensitive analytical methods (e.g., high-resolution mass spectrometry).4. Test with hepatocytes, which contain a broader range of metabolic enzymes.
High variability in metabolite formation across different lots of microsomes. Genetic polymorphisms in CYP enzymes within the donor pool; Differences in enzyme activity between lots.1. Use a large, pooled lot of human liver microsomes from a reputable supplier to average out individual donor variability.2. Characterize the specific CYP activities of the microsomal lot being used.3. If a specific polymorphic enzyme is suspected, use microsomes from genotyped individuals.
CYP Inhibition/Induction Assays
Issue Potential Cause Troubleshooting Steps
Apparent CYP activation at low this compound concentrations. Assay interference (e.g., fluorescence quenching/enhancement); Complex enzyme kinetics.1. Run a control experiment without the CYP enzyme to check for direct effects of this compound on the detection system.2. Use multiple probe substrates for the same CYP enzyme to confirm the effect.3. Ensure that the substrate concentration is well below the Km to be sensitive to competitive inhibition.
Discrepancy between reversible and time-dependent inhibition results. This compound may be a mechanism-based inactivator; The parent compound is a weak inhibitor, but a metabolite is a stronger inhibitor.1. Perform a more detailed time-dependent inhibition study with varying pre-incubation times and concentrations.2. Characterize the metabolites of this compound and test their direct inhibitory potential.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (Reversible Inhibition)

This protocol outlines a general procedure for assessing the direct, reversible inhibition of major human CYP450 enzymes by this compound in human liver microsomes.

  • Materials:

    • This compound (with a well-characterized certificate of analysis)

    • Pooled human liver microsomes (e.g., from 50 donors)

    • CYP-specific probe substrates and their corresponding metabolites (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6)

    • NADPH regenerating system

    • Potassium phosphate buffer

    • Positive control inhibitors for each CYP isoform

    • Acetonitrile with internal standard for reaction termination and sample processing

    • 96-well incubation plates and analytical plates

  • Procedure:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add buffer, human liver microsomes, and varying concentrations of this compound or the positive control inhibitor.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to an analytical plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 In Vitro DDI Assessment Workflow Metabolism Metabolism Studies (Microsomes, Hepatocytes) Phenotyping Reaction Phenotyping (Recombinant CYPs, Chemical Inhibitors) Metabolism->Phenotyping Identify Enzymes CYP_Inhibition CYP Inhibition Assays (Reversible, Time-Dependent) Metabolism->CYP_Inhibition Phenotyping->CYP_Inhibition Select Isoforms Risk_Assessment Clinical DDI Risk Assessment CYP_Inhibition->Risk_Assessment CYP_Induction CYP Induction Assays (Hepatocytes) CYP_Induction->Risk_Assessment Transporter Transporter Interaction Assays Transporter->Risk_Assessment Clinical_Study Decision for Clinical DDI Study Risk_Assessment->Clinical_Study G cluster_1 This compound and Palbociclib Interaction Pathway This compound This compound (Oral SERD) Metabolism_R Metabolism of this compound (Primarily Non-interactive with Palbociclib Metabolism) This compound->Metabolism_R Palbociclib Palbociclib (CDK4/6 Inhibitor) Metabolism_P Metabolism of Palbociclib (Primarily CYP3A4) Palbociclib->Metabolism_P No_Interaction No Clinically Significant Drug-Drug Interaction Observed Metabolism_R->No_Interaction Metabolism_P->No_Interaction

References

Technical Support Center: Rintodestrant Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rintodestrant in xenograft models for ER-positive breast cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD).[1] It functions by competitively binding to the estrogen receptor (ER), which inhibits ER signaling and leads to the degradation of the ER protein.[2] This mechanism of action makes it a promising agent for treating ER-positive breast cancers, including those that have developed resistance to other endocrine therapies.[1]

Q2: Which xenograft models are most suitable for this compound studies?

Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable for evaluating this compound.

  • CDX Models: MCF7 is a commonly used ER-positive breast cancer cell line that is estrogen-dependent and shows a response to this compound.[3][4] Tamoxifen-resistant (TamR) or long-term estrogen-deprived (LTED) variants of MCF7 are useful for studying acquired resistance.[3][4]

  • PDX Models: PDX models, particularly those harboring ESR1 mutations (e.g., Y537S), are highly relevant as they can recapitulate the heterogeneity and resistance mechanisms observed in patients.[1] However, it's important to note that ER-positive PDX models can have low engraftment rates.[5][6][7]

Q3: What is the expected anti-tumor activity of this compound in preclinical models?

In preclinical studies, this compound has demonstrated robust anti-tumor activity. It has been shown to significantly inhibit the growth of estrogen-dependent MCF7 xenografts and suppress the growth of tamoxifen-resistant and estrogen deprivation-resistant tumors.[3][4] Efficacy has also been observed in PDX models with ESR1 mutations.[1]

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group

Potential Cause Troubleshooting Step
Inconsistent Tumor Implantation: Ensure uniform tumor fragment size or cell number for implantation. Orthotopic implantation into the mammary fat pad is recommended for a more relevant tumor microenvironment.[8]
Heterogeneity of PDX Models: PDX models inherently retain the heterogeneity of the original patient tumor.[7] Increase the number of mice per group to ensure statistical power can overcome this variability.
Variable Estrogen Supplementation: Use slow-release estradiol pellets to ensure consistent estrogen levels in ovariectomized mice, which is crucial for the growth of ER-positive tumors.[9] Monitor pellet placement and replace if necessary.
Health Status of Mice: Monitor animal health closely. Weight loss or other signs of distress can impact tumor growth and treatment response.

Issue 2: Lack of Efficacy or Suboptimal Tumor Response to this compound

Potential Cause Troubleshooting Step
Loss of ER Expression: ER expression can diminish over multiple passages of a xenograft model.[10] Periodically verify ER expression in your model via immunohistochemistry (IHC).
Incorrect Dosing or Formulation: Ensure this compound is properly formulated for oral gavage and that the dose is appropriate for the model being used. Refer to preclinical studies for effective dose ranges.
Intrinsic or Acquired Resistance: The xenograft model may have intrinsic resistance to SERDs or may have developed resistance during the experiment. Consider using models with known ESR1 mutations to study resistance mechanisms.
Insufficient Estrogen Levels: For estrogen-dependent models, insufficient estrogen supplementation will result in slow or stalled tumor growth, masking the effect of the drug. Confirm appropriate estrogen levels.
Low Tumor Engraftment Rate: ER-positive tumors, especially from primary patient tissue, have notoriously low take rates.[5][7] Start with a larger cohort of mice to ensure enough tumors establish for the study.

Issue 3: Unexpected Toxicity or Adverse Events in Mice

Potential Cause Troubleshooting Step
Formulation Issues: The vehicle used for this compound formulation may be causing toxicity. Test the vehicle alone in a control group of mice.
Off-Target Effects: While this compound is selective, high doses may lead to off-target effects. Consider performing a dose-response study to find the optimal therapeutic window with minimal toxicity.
Interaction with Other Treatments: If using this compound in combination with other drugs (e.g., CDK4/6 inhibitors), be aware of potential overlapping toxicities.

Data Presentation

Table 1: Preclinical Efficacy of this compound (G1T48) in Xenograft Models

Model TypeCell Line/PDX ModelTreatmentKey FindingsReference
CDXMCF7 (Estrogen-Dependent)This compoundRobust anti-tumor activity.[3][4]
CDXTamoxifen-Resistant (TamR)This compoundSignificantly inhibited tumor growth.[3][4]
CDXLong-Term Estrogen-Deprived (LTED)This compoundSignificantly inhibited tumor growth.[4]
PDXER-Y537S MutantThis compound + LerociclibIncreased efficacy with combination therapy.[1]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model with this compound

  • Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF7) under standard conditions. Harvest cells during the exponential growth phase.

  • Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NOD/SCID or NSG).

  • Estrogen Supplementation: Implant a slow-release 17β-estradiol pellet subcutaneously to support the growth of estrogen-dependent tumors.

  • Tumor Cell Implantation: Resuspend harvested cells in a mixture of media and Matrigel. Inject the cell suspension (typically 1-5 million cells) orthotopically into the mammary fat pad.[11][12]

  • Tumor Monitoring: Monitor tumor growth by caliper measurement at least twice a week.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration: Administer this compound via oral gavage at the desired dose and schedule. The control group should receive the vehicle alone.

  • Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size. Collect tumors for downstream analysis (e.g., IHC for ER degradation, gene expression analysis).

Protocol 2: Patient-Derived Xenograft (PDX) Model with this compound

  • Tumor Tissue Acquisition: Obtain fresh, sterile patient tumor tissue from surgery or biopsy.

  • Animal Model: Use highly immunodeficient female mice (e.g., NSG) that have been ovariectomized.

  • Estrogen Supplementation: Implant a slow-release 17β-estradiol pellet subcutaneously.

  • Tumor Implantation: Cut the patient tumor into small fragments (e.g., 3-5 mm³). Implant a single tumor fragment into the mammary fat pad of each mouse.[13]

  • Tumor Engraftment and Passaging: Monitor mice for tumor growth. Once a tumor reaches a sufficient size (e.g., >1000 mm³), it can be harvested and passaged into new cohorts of mice for expansion.

  • Treatment Study: Once a stable PDX line is established and expanded, follow steps 5-8 from the CDX protocol for the treatment study.

Mandatory Visualizations

Rintodestrant_Mechanism_of_Action This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) in Cytoplasm Estrogen->ER Binds ER_this compound ER-Rintodestrant Complex This compound This compound (Oral SERD) This compound->ER Binds ER_Estrogen ER-Estrogen Complex Dimerization Dimerization & Nuclear Translocation ER_Estrogen->Dimerization Proteasome Proteasome ER_this compound->Proteasome Targeted for Nucleus Nucleus ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription (e.g., Proliferation, Survival) ERE->Transcription Initiates Degradation ER Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Xenograft_Workflow This compound Xenograft Experimental Workflow start Start: Select ER+ Model (CDX or PDX) implant Implant Tumor Cells/Fragments into Ovariectomized Mice with Estrogen Supplement start->implant monitor Monitor Tumor Growth (Caliper Measurement) implant->monitor randomize Randomize Mice (Tumor Volume ~150-200 mm³) monitor->randomize treat_rint Treatment Group: Oral this compound randomize->treat_rint treat_veh Control Group: Vehicle randomize->treat_veh monitor_treat Continue Treatment & Monitor Tumor Volume and Animal Health treat_rint->monitor_treat treat_veh->monitor_treat endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor_treat->endpoint analysis Tumor Excision & Downstream Analysis (IHC, RNA-seq, etc.) endpoint->analysis

Caption: A generalized workflow for conducting this compound efficacy studies in xenograft models.

References

Technical Support Center: Rintodestrant Formulation for Improved Oral Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Rintodestrant formulations to enhance oral absorption.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral administration?

A1: this compound is a poorly water-soluble drug, which presents a significant hurdle for oral bioavailability.[1][2] Its high lipophilicity (cLogP: 6.3) and acidic nature (pKa: 4.4) contribute to low dissolution rates in the gastrointestinal (GI) tract, which can lead to incomplete drug absorption and high variability among patients.[3] Overcoming this low solubility is the primary challenge in developing an effective oral dosage form.

Q2: What formulation strategies can be employed to improve the oral absorption of this compound?

A2: Several advanced formulation strategies can be considered to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of this compound in the GI tract and facilitate its absorption.

  • Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, thereby enhancing the dissolution velocity.

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can increase the solubility of this compound.

Q3: How does this compound exert its therapeutic effect?

A3: this compound is a selective estrogen receptor degrader (SERD).[4] It competitively binds to the estrogen receptor (ER), a key driver in the growth of ER-positive breast cancer.[5] This binding not only blocks the receptor's signaling activity but also induces a conformational change that marks the receptor for proteasomal degradation.[6] This dual mechanism of antagonism and degradation effectively shuts down estrogen-dependent growth signaling in cancer cells.[7]

Troubleshooting Guides

In Vitro Dissolution Studies
Problem Potential Cause Troubleshooting Steps
Low and variable dissolution of this compound in standard buffer systems. This compound's poor aqueous solubility limits its dissolution in simple aqueous buffers.1. Utilize biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic the in vivo environment.[1][8] 2. Ensure sink conditions are maintained throughout the experiment. If necessary, increase the volume of the dissolution medium. 3. For very early-stage formulation screening, consider adding a small percentage of a surfactant (e.g., 0.1% SDS) to the buffer to aid in wetting the drug substance.
Precipitation of the drug in the dissolution medium over time. The formulation may be generating a supersaturated solution that is not stable, leading to drug precipitation.1. Incorporate precipitation inhibitors into your formulation, such as polymers like HPMC or PVP. 2. Analyze the solid-state of the precipitate using techniques like XRPD or DSC to understand if it is reverting to a less soluble crystalline form. 3. Adjust the drug loading in your formulation to avoid excessive supersaturation.
Inconsistent dissolution profiles between batches of the same formulation. Minor variations in the manufacturing process (e.g., heating/cooling rates, solvent evaporation) can significantly impact the performance of amorphous solid dispersions or nanoparticles.1. Implement strict process controls during formulation manufacturing. 2. Characterize the solid-state properties of each batch (e.g., using XRPD to confirm amorphous nature, particle size analysis) to ensure consistency.
In Vivo Pharmacokinetic Studies
Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animal subjects. 1. Poor and variable absorption due to the drug's low solubility. 2. Differences in GI transit time and physiology between animals. 3. Inaccurate dosing.1. Ensure the formulation is homogenous and the dosing vehicle is appropriate. 2. Consider using a crossover study design to minimize inter-animal variability. 3. For oral gavage, ensure proper technique to deliver the full dose to the stomach.[9]
Low oral bioavailability despite promising in vitro dissolution. 1. Significant first-pass metabolism in the gut wall or liver. 2. Efflux by transporters such as P-glycoprotein (P-gp) in the intestinal wall. 3. Chemical or enzymatic degradation in the GI tract.1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism. 2. Use in vitro cell-based assays (e.g., Caco-2 permeability) to investigate potential P-gp efflux. 3. Assess the stability of this compound in simulated gastric and intestinal fluids.
Non-linear pharmacokinetics with increasing doses. Saturation of absorption mechanisms or metabolic pathways.1. Conduct a dose-ranging pharmacokinetic study to characterize the dose-linearity. 2. If absorption is saturable, this may indicate a carrier-mediated uptake process or solubility-limited absorption at higher doses.

Experimental Protocols

Protocol 1: In Vitro Dissolution of this compound Formulations in Biorelevant Media

Objective: To assess the dissolution profile of different this compound formulations in media simulating the fasted and fed states of the small intestine.

Materials:

  • This compound formulation (e.g., amorphous solid dispersion, nanoparticle formulation)

  • FaSSIF/FeSSIF/FaSSGF powder (or individual components: sodium taurocholate, lecithin, maleic acid, sodium hydroxide, sodium chloride)

  • USP Apparatus 2 (Paddle apparatus)

  • Dissolution vessels

  • HPLC system for drug analysis

Methodology:

  • Preparation of Biorelevant Media:

    • FaSSIF (Fasted State Simulated Intestinal Fluid): Prepare according to the manufacturer's instructions or by dissolving the appropriate amounts of sodium taurocholate, lecithin, and other components in a phosphate buffer of pH 6.5.[1]

    • FeSSIF (Fed State Simulated Intestinal Fluid): Prepare according to the manufacturer's instructions or by dissolving the appropriate amounts of sodium taurocholate, lecithin, and other components in an acetate buffer of pH 5.0.[1]

  • Dissolution Test:

    • Set up the USP Apparatus 2 with 500 mL of either FaSSIF or FeSSIF at 37 ± 0.5°C.

    • Set the paddle speed to a suitable rate (e.g., 75 RPM).

    • Introduce the this compound formulation into the dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PTFE).

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation in both media.

Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation in a preclinical animal model.

Materials:

  • This compound formulation

  • Sprague-Dawley rats (or other appropriate strain)

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • Fast the rats overnight prior to dosing, with free access to water.[10]

    • Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.

    • For the IV group, administer a single bolus injection of this compound (dissolved in a suitable vehicle) via the tail vein.

    • For the PO group, administer the this compound formulation via oral gavage.[9]

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[11]

    • Collect the blood into EDTA-coated tubes and centrifuge to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C26H19FO5S[4]
Molar Mass 462.49 g/mol [4]
pKa 4.4[3]
cLogP 6.3[3]

Table 2: Representative Human Pharmacokinetic Parameters of this compound (Monotherapy)

DoseCmax (ng/mL)AUC (ng*h/mL)t1/2 (h)
600 mg 150250025
800 mg 200350028
1000 mg 250450030

Note: The data in Table 2 is illustrative and compiled from various sources discussing the clinical development of this compound. Actual values may vary depending on the specific study and patient population.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP Inactive ER-HSP Complex Estrogen->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization Proteasome Proteasome ER->Proteasome Ubiquitination HSP HSP90 ER_HSP->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA This compound This compound This compound->ER Binds to ER This compound->ER_dimer Blocks Dimerization This compound->ERE Prevents DNA Binding Degradation ER Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Activates

Caption: Mechanism of action of this compound on the Estrogen Receptor signaling pathway.

Formulation_Workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) Excipient_Screening Excipient Screening & Compatibility Formulation_Strategy->Excipient_Screening Process_Optimization Process Optimization Excipient_Screening->Process_Optimization Prototype_Formulation Prototype Formulation Process_Optimization->Prototype_Formulation Solid_State Solid-State Characterization (XRPD, DSC) Prototype_Formulation->Solid_State In_Vitro_Dissolution In Vitro Dissolution (FaSSIF, FeSSIF) Solid_State->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetics (Animal Model) In_Vitro_Dissolution->In_Vivo_PK Bioavailability Assess Oral Bioavailability In_Vivo_PK->Bioavailability Bioavailability->Formulation_Strategy Iterate/Optimize

Caption: Experimental workflow for developing and testing an improved oral formulation of this compound.

References

Validation & Comparative

Rintodestrant Demonstrates Superior Anti-Proliferative Potency Over Fulvestrant in ER-Positive Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that rintodestrant (G1T48), an oral selective estrogen receptor degrader (SERD), exhibits greater potency in inhibiting the growth of estrogen receptor (ER)-positive breast cancer cells compared to the established SERD, fulvestrant. While both agents effectively degrade the estrogen receptor and suppress ER signaling, this compound demonstrates a marked advantage in anti-proliferative activity in head-to-head in vitro studies.

This comparison guide provides a detailed overview of the performance of this compound versus fulvestrant in ER-positive breast cancer cell lines, supported by experimental data on cell viability, ER degradation, and apoptosis. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound, a novel oral SERD, has been developed to overcome some of the limitations of fulvestrant, which includes its intramuscular route of administration and poor drug-like properties.[1] Preclinical studies have now provided quantitative evidence of this compound's enhanced anti-proliferative effects. In the ER-positive MCF-7 breast cancer cell line, this compound demonstrated approximately threefold higher potency in inhibiting estrogen-mediated growth compared to fulvestrant.[2] Both drugs were found to be effective in degrading the estrogen receptor alpha (ERα) and inhibiting the transcription of ER target genes. Interestingly, neither this compound nor fulvestrant were shown to significantly induce apoptosis in MCF-7 cells, suggesting their primary mechanism of action is cytostatic rather than cytotoxic in this context.

Comparative Efficacy in ER-Positive Cell Lines

The following tables summarize the key quantitative data from in vitro studies comparing this compound and fulvestrant.

Table 1: Anti-Proliferative Activity in ER-Positive Breast Cancer Cell Lines
CompoundCell LineIC50 (nM)Fold Difference (vs. Fulvestrant)Reference
This compoundMCF-7~0.1~3x more potent[2]
FulvestrantMCF-7~0.3-[2]
This compoundBT474Inhibited growthNot specified[2]
FulvestrantBT474Inhibited growthNot specified[2]
This compoundZR-75-1Inhibited growthNot specified[2]
FulvestrantZR-75-1Inhibited growthNot specified[2]
Table 2: Effect on Estrogen Receptor (ERα) Degradation
CompoundCell LineMethodResultReference
This compoundMCF-7Western BlotRobust ERα degradation[2]
FulvestrantMCF-7Western BlotRobust ERα degradation[2][3]
Table 3: Induction of Apoptosis
CompoundCell LineAssayResultReference
This compoundMCF-7Not specifiedDoes not impact apoptosis[2]
FulvestrantMCF-7Caspase-3/7 ActivityNo significant induction of apoptosis

Mechanism of Action and Signaling Pathways

Both this compound and fulvestrant are classified as selective estrogen receptor degraders (SERDs). Their primary mechanism of action involves binding to the estrogen receptor, which leads to a conformational change, inhibition of receptor dimerization, and subsequent degradation of the ER protein.[1] This prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER-positive breast cancer cells.

SERD_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA (Estrogen Response Elements) ER_regulated_genes ER-Regulated Genes (e.g., PGR, GREB1) DNA->ER_regulated_genes Initiates transcription Transcription_inhibition Transcription Inhibited Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer ER Dimerization ER->ER_dimer Dimerizes Degradation ER Degradation ER->Degradation Targeted for degradation SERD This compound or Fulvestrant (SERD) SERD->ER Binds ER_dimer->DNA Translocates to nucleus and binds DNA ER_dimer->Transcription_inhibition Inhibited by SERD binding Proteasome Proteasome Degradation->Proteasome by

Caption: General mechanism of action for SERDs like this compound and fulvestrant.

While both drugs share this core mechanism, there is evidence that fulvestrant can also influence other signaling pathways. Studies have shown that fulvestrant treatment can lead to the activation of the EGFR/HER signaling pathway, which may contribute to the development of resistance.[4] Furthermore, fulvestrant has been observed to impact the MAPK/ERK and PI3K/AKT pathways.[5] The detailed effects of this compound on these alternative signaling pathways are not as well-characterized in publicly available literature.

Downstream_Signaling_Comparison cluster_ER_signaling ER Signaling Pathway cluster_other_pathways Other Signaling Pathways This compound This compound ER Estrogen Receptor (ERα) This compound->ER Inhibits & Degrades Fulvestrant Fulvestrant Fulvestrant->ER Inhibits & Degrades EGFR EGFR Signaling Fulvestrant->EGFR Activates MAPK_ERK MAPK/ERK Pathway Fulvestrant->MAPK_ERK Modulates PI3K_AKT PI3K/AKT Pathway Fulvestrant->PI3K_AKT Modulates ER_target_genes ER Target Genes (e.g., PGR, GREB1) ER->ER_target_genes Activates Cell_Proliferation Cell Proliferation ER_target_genes->Cell_Proliferation Promotes

Caption: Comparative effects on downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of this compound and fulvestrant is typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or fulvestrant. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 5-7 days to allow for effects on cell proliferation.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A 1. Seed ER+ cells in 96-well plates B 2. Treat cells with This compound or Fulvestrant A->B C 3. Incubate for 5-7 days B->C D 4. Add MTT reagent (2-4 hours incubation) C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow for a typical MTT cell proliferation assay.
Western Blot for ERα Degradation

The ability of this compound and fulvestrant to induce the degradation of ERα is commonly evaluated by Western blot analysis.

  • Cell Treatment: ER-positive breast cancer cells are treated with this compound, fulvestrant, or a vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading across all lanes.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the ERα band in each lane is quantified using densitometry software and normalized to the intensity of the corresponding loading control band. The level of ERα degradation is expressed as a percentage of the vehicle-treated control.

Western_Blot_Workflow A 1. Treat ER+ cells with This compound or Fulvestrant B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Incubate with primary antibodies (anti-ERα and anti-loading control) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect protein bands (ECL) F->G H 8. Quantify band intensity (Densitometry) G->H

Caption: Workflow for Western blot analysis of ERα degradation.

Conclusion

The available preclinical data strongly suggest that this compound is a more potent anti-proliferative agent than fulvestrant in ER-positive breast cancer cell lines. Both drugs effectively function as SERDs, leading to the degradation of ERα and the inhibition of estrogen-driven signaling. The enhanced potency of this compound, combined with its oral bioavailability, positions it as a promising next-generation endocrine therapy for ER-positive breast cancer. Further clinical investigation is warranted to determine if this superior in vitro potency translates to improved clinical outcomes for patients.

References

Rintodestrant's Efficacy: A Comparative Analysis in ESR1 Mutant and Wild-Type Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical and clinical data reveals the efficacy of rintodestrant (G1T48), an oral selective estrogen receptor degrader (SERD), in both estrogen receptor 1 (ESR1) mutant and wild-type models of ER+/HER2- breast cancer. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound has demonstrated a favorable safety profile and preliminary evidence of antitumor activity in patients who have progressed after multiple lines of endocrine therapy, including those with tumors harboring ESR1 mutations.[1] Clinical studies have shown similar clinical benefit rates (CBR) in patient cohorts with ESR1 mutant and wild-type tumors, suggesting that this compound is effective regardless of ESR1 mutational status.

In Vitro Efficacy: Proliferation and Transcriptional Inhibition

Preclinical studies have demonstrated this compound's potent activity in inhibiting the proliferation of breast cancer cell lines and suppressing ER-mediated transcription. The following tables summarize the half-maximal inhibitory concentrations (GI50) for proliferation and half-maximal inhibitory concentrations (IC50) for transcriptional inhibition in MCF7 breast cancer cells engineered to express wild-type ESR1 or the common resistance mutations Y537S and D538G.

Table 1: Inhibition of Cell Proliferation (GI50, nM)

Cell LineThis compound (G1T48)Fulvestrant4-hydroxytamoxifen (4OHT)
MCF7 (Wild-Type ESR1)0.090.290.38
MCF7 (Y537S ESR1 Mutant)1.110.010.0
MCF7 (D538G ESR1 Mutant)0.281.11.1

Table 2: Inhibition of ER Transcriptional Activity (IC50, nM)

ER StatusThis compound (G1T48)Fulvestrant4-hydroxytamoxifen (4OHT)
Wild-Type ER0.290.310.44
Y537S Mutant ER1.810.010.0
D538G Mutant ER0.511.11.2

These data indicate that while a higher concentration of this compound is required to inhibit the constitutively active mutant ERs compared to the wild-type receptor, it remains significantly more potent than both fulvestrant and 4OHT in these resistant models.

In Vivo Efficacy: Patient-Derived Xenograft Models

In a patient-derived xenograft (PDX) model harboring the ER-Y537S mutation, oral administration of this compound resulted in a dose-dependent decrease in tumor growth. This provides in vivo evidence of this compound's activity against ESR1-mutant tumors.

Clinical Efficacy: Phase 1 Trial Data

A phase 1 clinical trial (NCT03455270) of this compound in heavily pretreated ER+/HER2- advanced breast cancer patients showed promising antitumor activity. Notably, the clinical benefit rate was comparable between patients with ESR1 mutant tumors and those with ESR1 wild-type tumors.

Table 3: Clinical Benefit Rate (CBR) in Phase 1 Study

ESR1 StatusClinical Benefit Rate (CBR)
ESR1 Mutant33%
ESR1 Wild-Type29%

These clinical findings are consistent with the preclinical data, supporting the efficacy of this compound in a patient population that includes those with acquired resistance to prior endocrine therapies driven by ESR1 mutations. Furthermore, this compound demonstrated robust ER target engagement, as evidenced by a significant reduction in 18F-fluoroestradiol (FES) uptake on PET scans, irrespective of ESR1 mutation status.

Mechanism of Action: ER Antagonism and Degradation

This compound functions as a selective estrogen receptor degrader (SERD), a class of drugs that both competitively antagonize the estrogen receptor and induce its degradation. This dual mechanism is particularly effective against ESR1 mutant tumors, where the receptor is constitutively active. By promoting the degradation of the mutant ER protein, this compound effectively shuts down this key driver of tumor growth.

Rintodestrant_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cell Cytoplasm ER_WT Wild-Type Estrogen Receptor ERE Estrogen Response Element (on DNA) ER_WT->ERE Binds Degradation Proteasomal Degradation ER_WT->Degradation Induces ER_Mut Mutant Estrogen Receptor (e.g., Y537S, D538G) ER_Mut->ERE Binds Constitutively ER_Mut->Degradation Induces Rinto This compound Rinto->ER_WT Binds & Antagonizes Rinto->ER_Mut Binds & Antagonizes Estrogen Estrogen Estrogen->ER_WT Binds & Activates Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Rinto_outside This compound (Oral Administration) Rinto_outside->Rinto Enters Cell

Caption: Mechanism of this compound in ESR1 WT vs Mutant Cells.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: MCF7 breast cancer cells engineered with doxycycline-inducible expression of wild-type ESR1, ESR1-Y537S, or ESR1-D538G.

  • Treatment: Cells were treated with a dose range of this compound, fulvestrant, or 4-hydroxytamoxifen for 7 days.

  • Analysis: Cell proliferation was quantified by measuring DNA content using a fluorescent dye (e.g., Hoechst stain). The half-maximal growth inhibition (GI50) was calculated.

ER Transcriptional Activity Assay (Reporter Gene Assay)
  • Cell Line: ER-negative SKBR3 breast cancer cells.

  • Transfection: Cells were co-transfected with an estrogen-responsive reporter gene construct (e.g., 3X-ERE-tata-Luc) and an expression vector for either wild-type ER, ER-Y537S, or ER-D538G.

  • Treatment: Transfected cells were treated with a dose range of this compound, fulvestrant, or 4-hydroxytamoxifen for 18 hours.

  • Analysis: Luciferase activity was measured to determine the level of reporter gene expression. The half-maximal inhibitory concentration (IC50) for transcriptional activity was calculated.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Animal Model: Ovariectomized female athymic nude mice.

  • Tumor Implantation: A patient-derived xenograft tumor harboring the ESR1-Y537S mutation was implanted into the mice.

  • Treatment: Once tumors reached a specified volume, mice were treated with vehicle control or varying doses of oral this compound.

  • Analysis: Tumor volume was measured regularly to assess tumor growth inhibition over the treatment period.

Experimental_Workflow_PDX_Model start Start implant Implant ESR1-Y537S PDX Tumor into Mice start->implant tumor_growth Allow Tumors to Reach Predetermined Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound (Oral Gavage) or Vehicle randomize->treat measure Measure Tumor Volume Periodically treat->measure measure->treat Daily Dosing end End of Study: Analyze Tumor Growth Inhibition measure->end

Caption: Workflow for In Vivo PDX Model Efficacy Study.

Conclusion

The available preclinical and clinical data consistently demonstrate that this compound is a potent inhibitor of both wild-type and clinically relevant ESR1 mutant forms of the estrogen receptor. Its efficacy in models of acquired resistance, coupled with a favorable safety profile, positions this compound as a promising therapeutic agent for patients with ER+/HER2- advanced breast cancer, including those whose disease has progressed on prior endocrine therapies due to the emergence of ESR1 mutations. The similar clinical benefit observed in both ESR1 mutant and wild-type populations underscores its potential to address a significant unmet need in this patient population.

References

A Head-to-Head on Estrogen Receptor Degradation: Rintodestrant vs. Elacestrant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of next-generation endocrine therapies, a clear understanding of the nuanced differences between selective estrogen receptor degraders (SERDs) is paramount. This guide provides a comparative analysis of the estrogen receptor (ER) degradation profiles of two prominent oral SERDs, Rintodestrant (G1T48) and Elacestrant (RAD1901), supported by preclinical and clinical data.

This comparison delves into the quantitative aspects of ER degradation, the methodologies employed in these assessments, and the underlying signaling pathways.

Quantitative Comparison of ER Degradation

The following table summarizes the key quantitative data on the ER degradation capabilities of this compound and Elacestrant based on available preclinical and clinical studies.

ParameterThis compound (G1T48)Elacestrant (RAD1901)Reference Compound
In Vitro ER Degradation (EC50/IC50) EC50: 0.24 nM (In-Cell Western, ERα)IC50: 1.6 nM (Western Blot, MCF7 cells)Fulvestrant: Not explicitly quantified in direct comparison
Maximal ER Degradation (in vitro) ~90% degradation (~10% ER remaining)Similar to fulvestrant; some studies suggest complete degradation, while one study reported a potential increase in ER levels at certain concentrations.Fulvestrant: ~80% degradation in MCF7 cells after 72 hours.
Clinical ER Degradation Median -27.8% change in ER H-score (Immunohistochemistry)Not explicitly quantified as a percentage change in the provided search results.-

Mechanism of Action and Signaling Pathway

Both this compound and Elacestrant are potent, orally bioavailable SERDs that function by competitively binding to the estrogen receptor. This binding event marks the receptor for proteasomal degradation, thereby reducing the overall levels of ER protein within cancer cells and inhibiting downstream estrogen-dependent signaling pathways that drive tumor growth.[1][2][3][4] The degradation of the estrogen receptor is a key mechanism for overcoming endocrine resistance, including that mediated by ESR1 mutations.

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus SERD This compound or Elacestrant ER Estrogen Receptor (ER) SERD->ER Binding Ub Ubiquitin ER->Ub Ubiquitination ER_responsive_genes ER-Responsive Genes ER->ER_responsive_genes Inhibition of Translocation Proteasome Proteasome Ub->Proteasome Targeting Degraded_ER Proteasome->Degraded_ER Degradation Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) ER_responsive_genes->Gene_Transcription Inhibition

Mechanism of Action of this compound and Elacestrant.

Experimental Protocols

The assessment of ER degradation for both this compound and Elacestrant has primarily been conducted using in vitro cell-based assays and analysis of clinical tumor samples. Below are generalized methodologies based on the available literature.

In Vitro ER Degradation Assays

1. Cell Culture and Treatment:

  • Cell Lines: Human breast cancer cell lines expressing estrogen receptor, such as MCF-7, are commonly used.

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum. For experiments, cells are often grown in a medium containing charcoal-stripped serum to remove endogenous steroids.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, Elacestrant, or a reference compound (e.g., fulvestrant) for a specified duration (e.g., 18-72 hours).

2. Western Blotting for ER Levels:

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the ER protein levels.

3. In-Cell Western (ICW) Assay:

  • Cell Plating and Treatment: Cells are seeded in multi-well plates (e.g., 96-well) and treated with the compounds as described above.

  • Fixation and Permeabilization: After treatment, cells are fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent-containing buffer (e.g., Triton X-100 in PBS).

  • Immunostaining: Cells are incubated with a primary antibody against ER and a fluorescently labeled secondary antibody. A second fluorescent dye that stains the nucleus or total protein can be used for normalization.

  • Imaging and Analysis: The fluorescence intensity in each well is measured using an imaging system. The ER signal is normalized to the cell number (nuclear stain) or total protein.

Experimental_Workflow cluster_invitro In Vitro ER Degradation Assessment cluster_clinical Clinical ER Degradation Assessment start Breast Cancer Cell Culture (e.g., MCF-7) treatment Treatment with This compound or Elacestrant start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis icw In-Cell Western treatment->icw western_blot Western Blotting lysis->western_blot analysis Quantification of ER Protein Levels western_blot->analysis icw->analysis biopsy Tumor Biopsy (Baseline and On-treatment) ihc Immunohistochemistry (IHC) for ER biopsy->ihc h_score H-Score Calculation ihc->h_score

References

Rintodestrant Demonstrates Potent In Vivo Efficacy in Endocrine-Resistant Breast Cancer Models, Outperforming Fulvestrant in a Tamoxifen-Resistant Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – Rintodestrant (G1T48), an investigational oral selective estrogen receptor degrader (SERD), has shown robust anti-tumor activity in preclinical in vivo models of estrogen receptor-positive (ER+) breast cancer, including those resistant to standard endocrine therapies. Notably, in a tamoxifen-resistant xenograft model, this compound exhibited superior tumor growth inhibition compared to the current standard-of-care SERD, fulvestrant. These findings position this compound as a promising next-generation endocrine therapy for patients with advanced or metastatic ER+ breast cancer.

A pivotal preclinical study by Andreano et al. (2020) evaluated the in vivo efficacy of this compound in several well-established breast cancer xenograft models.[1] In the estrogen-dependent MCF7 xenograft model, this compound demonstrated significant tumor growth inhibition. More critically, in models of acquired resistance, this compound showed pronounced efficacy.

In a tamoxifen-resistant (TamR) xenograft model, daily oral administration of this compound at 100 mg/kg resulted in substantial tumor growth inhibition.[1] When compared directly with fulvestrant administered at a clinically relevant dose, this compound displayed a greater ability to suppress tumor progression in this resistant setting.

Furthermore, the study explored the activity of this compound in a long-term estrogen-deprived (LTED) model, which mimics resistance to aromatase inhibitors. In this model, this compound also effectively inhibited tumor growth, highlighting its potential to overcome multiple mechanisms of endocrine resistance.[1]

Comparative In Vivo Efficacy of this compound

Parameter This compound (G1T48) Fulvestrant Tamoxifen Vehicle (Control) Reference
Tumor Model MCF7 Xenograft (Estrogen-Dependent)[1]
Dosage 100 mg/kg, oral, daily5 mg/mouse, subcutaneous, weeklyNot ReportedVehicle
Tumor Growth Inhibition Significant inhibitionSignificant inhibitionUninhibited growth
Tumor Model Tamoxifen-Resistant (TamR) Xenograft[1]
Dosage 100 mg/kg, oral, daily5 mg/mouse, subcutaneous, weeklyNot ReportedVehicle
Tumor Growth Inhibition Superior inhibitionSignificant inhibitionUninhibited growth
Tumor Model Long-Term Estrogen-Deprived (LTED) Xenograft[1]
Dosage 100 mg/kg, oral, dailyNot ReportedNot ReportedVehicle
Tumor Growth Inhibition Significant inhibitionUninhibited growth

Experimental Protocols

The in vivo efficacy of this compound was assessed using established xenograft models in immunocompromised mice.

MCF7 Xenograft Model:

  • Cell Line: MCF7 human breast cancer cells, which are ER-positive and estrogen-dependent.

  • Animals: Ovariectomized female nude mice.

  • Tumor Induction: MCF7 cells were implanted subcutaneously into the flank of each mouse. Estrogen supplementation was provided to support initial tumor growth.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally on a daily basis, while fulvestrant was given via subcutaneous injection weekly. The control group received a vehicle solution.

  • Efficacy Endpoint: Tumor volume was measured regularly using calipers throughout the study to assess the rate of tumor growth inhibition.[1]

Tamoxifen-Resistant (TamR) Xenograft Model:

  • Model Development: Tamoxifen-resistant tumors were established by continuously treating MCF7 xenografts with tamoxifen until the tumors resumed growth, indicating acquired resistance.

  • Treatment: Animals bearing tamoxifen-resistant tumors were then treated with this compound, fulvestrant, or a vehicle control.

  • Efficacy Endpoint: The primary endpoint was the comparison of tumor growth inhibition between the different treatment arms in this resistant setting.[1]

Long-Term Estrogen-Deprived (LTED) Xenograft Model:

  • Model Development: This model was generated by growing MCF7 cells in an estrogen-deprived environment for an extended period, mimicking resistance to aromatase inhibitors.

  • Treatment: Mice with established LTED tumors were treated with this compound or a vehicle control.

  • Efficacy Endpoint: Tumor growth was monitored to evaluate the efficacy of this compound in this aromatase inhibitor-resistant context.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound and other endocrine therapies is the targeting of the estrogen receptor signaling pathway, which is a key driver of growth in ER-positive breast cancers.

Estrogen_Receptor_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to Estrogen_ER_Complex Estrogen-ER Complex ERE Estrogen Response Element (ERE) Estrogen_ER_Complex->ERE Translocates to Nucleus & Binds ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to This compound This compound This compound->ER Degrades Fulvestrant Fulvestrant Fulvestrant->ER Degrades Tamoxifen Tamoxifen Tamoxifen->ER Blocks Estrogen Binding Aromatase_Inhibitors Aromatase Inhibitors Aromatase_Inhibitors->Estrogen Inhibits Production

Caption: Mechanism of action of endocrine therapies on the estrogen receptor signaling pathway.

Xenograft_Workflow Cell_Culture 1. Breast Cancer Cell Culture (e.g., MCF7) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound, Fulvestrant, etc.) Randomization->Treatment Data_Collection 6. Tumor Volume Measurement Treatment->Data_Collection Analysis 7. Data Analysis & Efficacy Comparison Data_Collection->Analysis

Caption: General experimental workflow for in vivo efficacy studies using xenograft models.

The promising preclinical data, particularly in endocrine-resistant models, underscore the potential of this compound as a valuable new therapeutic option for patients with ER+ breast cancer who have progressed on current therapies. Further clinical investigation is ongoing to confirm these findings in patients.

References

Navigating Endocrine Resistance: A Comparative Analysis of Rintodestrant and Other Next-Generation SERDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to cross-resistance profiles of emerging oral Selective Estrogen Receptor Degraders (SERDs) in breast cancer, supported by experimental data and detailed protocols.

The evolution of endocrine resistance remains a critical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. The development of novel oral Selective Estrogen Receptor Degraders (SERDs) has opened new avenues for treating patients who have progressed on prior endocrine therapies. Rintodestrant (G1T48), a potent oral SERD, has demonstrated significant antitumor activity in various preclinical models of endocrine resistance. This guide provides a comparative analysis of this compound's efficacy against other prominent SERDs, including the first-generation SERD fulvestrant and other next-generation oral SERDs such as elacestrant, amcenestrant, and giredestrant, with a focus on cross-resistance studies.

Comparative Efficacy in Endocrine-Resistant Models

The following tables summarize the preclinical efficacy of this compound and other SERDs in various in vitro and in vivo models of endocrine-resistant breast cancer. These models are crucial for understanding the potential for cross-resistance between different therapies.

In Vitro Proliferation and ER Degradation

Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation in Endocrine-Resistant Breast Cancer Cell Lines

Cell Line ModelResistance MechanismThis compound (G1T48) IC50 (nM)Fulvestrant IC50 (nM)Elacestrant IC50 (nM)Amcenestrant EC50 (nM) for ERα degradationGiredestrant IC50 (nM)
MCF-7Estrogen-DependentSimilar to fulvestrant[1][2]0.29[3]4 pM (EC50 for E2-stimulated proliferation)[4]0.2[5][6]0.05 (ER antagonist)[7]
MCF-7 TamRTamoxifen-ResistantEffective inhibition of proliferation[1][2]Effective inhibition of proliferation[8]Sensitive to inhibition[9]Not specifiedNot specified
LTED ModelsLong-Term Estrogen DeprivationDose-dependent inhibition of proliferation[1][2]Not specifiedSensitive to inhibition[9]Not specifiedNot specified
Insulin-Mediated MCF-7 ProliferationGrowth Factor Pathway ActivationEffective blockade of growth[1]Less effective (as a SERM)[1]Not specifiedNot specifiedNot specified

Note: Direct comparative IC50 values across multiple oral SERDs in the same resistant cell lines are not always available in single studies. Data is compiled from various sources to provide a broader perspective.

In Vivo Tumor Growth Inhibition

Table 2: Comparative In Vivo Efficacy in Endocrine-Resistant Xenograft Models

Xenograft ModelResistance MechanismThis compound (G1T48) Treatment & OutcomeFulvestrant Treatment & OutcomeElacestrant Treatment & OutcomeAmcenestrant Treatment & OutcomeGiredestrant Treatment & Outcome
MCF-7 XenograftEstrogen-DependentSignificant tumor growth inhibition[1][2]Complete tumor growth inhibition (5 mg)[3]Complete tumor growth inhibition (30-60 mg/kg)[4][10]Substantial tumor growth inhibition (2.5-25 mg/kg)[5][6]Induces tumor regression[11]
Tamoxifen-Resistant (TamR) XenograftTamoxifen ResistanceSignificant tumor growth inhibition[1][2]Sensitive to growth inhibition[8]Not specifiedNot specifiedNot specified
Long-Term Estrogen-Deprived (LTED) XenograftAromatase Inhibitor ResistanceDose-dependent inhibition of tumor growth[1][2]Effective in inhibiting tumor growth[12]Not specifiedNot specifiedNot specified
Patient-Derived Xenograft (PDX) with ESR1 mutationESR1 MutationNot specifiedNot specifiedSignificant antitumor activity[13][14]Significant tumor regression[5]Induces tumor regression in ESR1Y537S mutant PDX[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are summarized protocols for key experiments typically employed in the preclinical evaluation of SERDs.

Cell Viability and Proliferation Assays
  • Cell Lines: Endocrine-sensitive (e.g., MCF-7) and resistant variants (e.g., MCF-7 TamR, LTED cells) are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the SERDs (e.g., this compound, fulvestrant, elacestrant) for a specified period (typically 5-7 days).

  • Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP, or by staining with crystal violet and measuring absorbance.

  • Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves using non-linear regression analysis.

Western Blot for ER Degradation
  • Cell Culture and Lysis: Cells are treated with the SERDs for a defined time (e.g., 24 hours). After treatment, cells are washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with a primary antibody against the estrogen receptor (ERα). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of ER degradation.

In Vivo Xenograft Studies
  • Animal Models: Ovariectomized female immunodeficient mice (e.g., nu/nu or NSG) are used.

  • Tumor Implantation: Human breast cancer cells (e.g., MCF-7) or fragments from patient-derived tumors are implanted subcutaneously or in the mammary fat pad. For estrogen-dependent models, a slow-release estrogen pellet is implanted.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. SERDs are administered orally (for oral SERDs like this compound) or via injection (for fulvestrant) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

  • Endpoint: The study continues until tumors in the control group reach a predetermined size, or for a specified duration. Tumor growth inhibition (TGI) is calculated as a primary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of ER expression and downstream signaling molecules by Western blot or immunohistochemistry.

Visualizing Mechanisms and Workflows

Estrogen Receptor Signaling and SERD Intervention

The following diagram illustrates the estrogen receptor signaling pathway and the mechanism of action of SERDs.

ER_Signaling_and_SERD_Action cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ER Estrogen->ER_inactive Binds HSP HSP ER_inactive->HSP Bound ER_active Active Dimerized ER ER_inactive->ER_active Dimerization & Nuclear Translocation Proteasome Proteasome ER_inactive->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ER_active->ERE Binds Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Ub Ubiquitin Ub->ER_inactive SERD SERD (e.g., this compound) SERD->ER_inactive Binds & Induces Conformational Change

Caption: ER signaling pathway and SERD mechanism of action.

Experimental Workflow for Evaluating Cross-Resistance

This diagram outlines a typical experimental workflow to assess the cross-resistance profile of a novel SERD.

Cross_Resistance_Workflow start Start: Select Endocrine- Resistant Cell Line Models (e.g., Fulvestrant-Resistant) proliferation_assay Perform Cell Proliferation Assays with Novel SERD (e.g., this compound) and Comparator SERDs start->proliferation_assay er_degradation Assess ER Degradation Profile via Western Blot start->er_degradation in_vivo Conduct In Vivo Xenograft Studies using Resistant Tumor Models start->in_vivo ic50 Determine IC50 Values for Each SERD in Resistant Lines proliferation_assay->ic50 analysis Analyze and Compare Potency (IC50) and Efficacy (TGI) ic50->analysis er_degradation->analysis tgi Measure Tumor Growth Inhibition (TGI) in_vivo->tgi tgi->analysis conclusion Conclusion: Determine Cross-Resistance or Sensitivity Profile analysis->conclusion

Caption: Workflow for preclinical cross-resistance studies.

Logical Relationship of Cross-Resistance and Sensitivity

This diagram illustrates the logical framework for interpreting the results of cross-resistance studies.

Logical_Relationship cluster_outcome Outcome with New SERD (e.g., this compound) cluster_implication Clinical Implication start Tumor Resistant to Prior SERD (e.g., Fulvestrant) sensitive Sensitive: Tumor growth is inhibited start->sensitive If New SERD overcomes resistance mechanism resistant Cross-Resistant: Tumor growth is not inhibited start->resistant If New SERD is affected by the same resistance mechanism implication_sensitive Potential for sequential therapy with New SERD sensitive->implication_sensitive implication_resistant New SERD may not be effective in this patient population resistant->implication_resistant

Caption: Interpreting cross-resistance and sensitivity.

Conclusion

The preclinical data available to date suggests that this compound (G1T48) is a potent oral SERD with significant activity in various models of endocrine resistance, including those resistant to tamoxifen and aromatase inhibitors.[1][2] Its efficacy appears comparable or superior to fulvestrant in several preclinical settings. While direct, head-to-head comparative studies with other next-generation oral SERDs like elacestrant and amcenestrant in a comprehensive panel of resistant models are limited, the existing evidence positions this compound as a promising agent for overcoming endocrine resistance in ER+ breast cancer. Further studies delineating the specific cross-resistance profiles between the newer oral SERDs will be crucial in guiding their clinical development and optimal sequencing in the treatment of advanced breast cancer.

References

Validating Preclinical Promise: Rintodestrant Clinical Trial Data in ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Rintodestrant (G1T48), an oral selective estrogen receptor degrader (SERD), by juxtaposing its foundational preclinical findings with data from its Phase 1 clinical trial (NCT03455270). The aim is to objectively validate the preclinical hypotheses and illustrate the translational journey of this targeted therapy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.

Mechanism of Action: Targeting the Estrogen Receptor

This compound is a non-steroidal, orally bioavailable SERD designed to overcome resistance to existing endocrine therapies.[1][2] Like other SERDs, its primary mechanism involves binding to the estrogen receptor (ER). This binding event not only competitively antagonizes the receptor, preventing its activation by estrogen, but also induces a conformational change that marks the ER for ubiquitination and subsequent degradation by the proteasome.[3] This dual action—antagonism and degradation—effectively eliminates ER signaling, a key driver of proliferation in ER+ breast cancer cells.[4][5] This is particularly crucial in tumors that have developed resistance to aromatase inhibitors (AIs) or selective estrogen receptor modulators (SERMs), often through mutations in the ESR1 gene which can lead to ligand-independent, constitutive ER activity.[4][6]

Rintodestrant_MoA cluster_cell Tumor Cell Estrogen Estrogen ER Estrogen Receptor (ER) (Wild-Type or Mutant) Estrogen->ER Binds & Activates This compound This compound This compound->ER Binds & Induces Conformational Change ERE Estrogen Response Element (ERE) ER->ERE Binds ER->ERE Binding Blocked Degradation Proteasomal Degradation ER->Degradation Degraded Transcription Gene Transcription (e.g., Proliferation Genes) ERE->Transcription Promotes Ub Ubiquitin Ub->ER Tags for Degradation

Caption: this compound's dual mechanism of action.

Preclinical to Clinical Validation: A Data-Driven Comparison

The development of this compound was supported by robust preclinical data demonstrating its potential to overcome endocrine resistance. Clinical trials were subsequently designed to validate these findings in patients with advanced ER+/HER2- breast cancer.

Preclinical Hypotheses vs. Clinical Trial Outcomes

The core preclinical hypotheses suggested that this compound would effectively degrade ER, show antitumor activity in endocrine-resistant models (including those with ESR1 mutations), and be well-tolerated. The Phase 1 clinical trial (NCT03455270) was designed to test these hypotheses directly.

Logical_Flow Preclinical Preclinical Findings - Potent ER Antagonist & Degrader - Active in ESR1-mutant models - In vivo tumor suppression Hypothesis Translational Hypothesis This compound will show: 1. On-target ER degradation 2. Clinical activity in pre-treated, ESR1-mutant patients 3. Favorable safety profile Preclinical->Hypothesis Leads to Clinical Clinical Trial Endpoints (NCT03455270) - Pharmacodynamics (FES-PET, Biopsy) - Efficacy (CBR, ORR) - Safety & Tolerability Hypothesis->Clinical Tested by Validation Validation Clinical data confirms preclinical promise Clinical->Validation Results in

Caption: Logical flow from preclinical evidence to clinical validation.
Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies and the corresponding clinical trial results.

Table 1: ER Target Engagement and Degradation

ParameterPreclinical FindingClinical Trial Result (NCT03455270)Citation
ER Degradation Potent downregulation of ERα expression in wild-type and mutant cell lines.Tumor Biopsies: Median ER H-score decrease of -27.8% in 7 of 9 patients at 6 weeks.[7][8]
ER Pathway Inhibition Robustly inhibited estrogen-mediated transcription in ER+ breast cancer cells.[18F]-FES PET Imaging: 70% to 98% decrease in maximum standard uptake values (SUVmax) after 4 weeks.[1][7]
Effect on ESR1 Mutations Suppressed ER activity in models harboring ESR1 mutations (e.g., Y537S, D538G).cfDNA Analysis: Decrease in ESR1 variant allele fraction (VAF) in 16 of 20 patients with baseline mutations.[1][7]

Table 2: Antitumor Efficacy

ParameterPreclinical FindingClinical Trial Result (NCT03455270)Citation
Monotherapy Activity Suppressed growth of tamoxifen- and estrogen deprivation-resistant xenograft tumors.Monotherapy Cohort: Clinical Benefit Rate (CBR) of 30% in heavily pretreated patients.[1][9]
Combination Activity Increased efficacy observed in combination with CDK4/6 inhibitors in animal models.Combination w/ Palbociclib: CBR doubled to 60% at 24 weeks.[1][9]
Response in ESR1 Mutants Demonstrated efficacy in animal models with endocrine-resistant tumors.Promising antitumor activity observed in patients with tumors harboring ESR1 variants.[1][6][9]
Objective Response Rate (ORR) N/A (Tumor growth inhibition was the primary preclinical endpoint)Combination w/ Palbociclib: 5% confirmed partial response. Stable disease was observed in 68% of patients.[10][11]

Table 3: Safety and Tolerability

ParameterPreclinical FindingClinical Trial Result (NCT03455270)Citation
General Safety Favorable safety profile in animal studies.Monotherapy: Well-tolerated. Most common TRAEs were hot flushes, fatigue, and nausea.[1][3]
Combination Safety N/ACombination w/ Palbociclib: Very well tolerated. No new safety signals or dose-reductions due to this compound.[9][11]
Common Adverse Events (Combination) N/AMost common treatment-related AEs were neutropenia (88%), leukopenia (45%), anemia (10%), and thrombocytopenia (10%), consistent with palbociclib's known profile.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Preclinical Study Protocols
  • Cell-Based Assays: ER-positive human breast cancer cell lines (e.g., MCF-7) and ER-negative lines transfected with wild-type or mutant ESR1 (e.g., SKBR3) were used. Estrogen-mediated transcription was assessed using reporter gene assays. Cell proliferation was measured to evaluate the inhibitory effects of this compound.[1]

  • In Vivo Xenograft Models: Human breast cancer cells were implanted into immunocompromised mice to establish tumor xenografts. These models included early-stage estrogen-dependent tumors as well as those resistant to tamoxifen or estrogen deprivation. Tumor volume was measured over time to assess the antitumor activity of orally administered this compound, both as a monotherapy and in combination with the CDK4/6 inhibitor lerociclib.[1]

Clinical Trial Protocol (NCT03455270)
  • Study Design: A Phase 1, open-label, first-in-human study in women with ER+/HER2- advanced breast cancer. The trial consisted of three parts: Part 1 (dose escalation of monotherapy), Part 2 (dose expansion of monotherapy at selected doses), and Part 3 (combination of the optimal 800 mg dose with the CDK4/6 inhibitor palbociclib).[5][11]

  • Patient Population: Patients had progressed on prior endocrine therapy. For the combination cohort, patients could have had ≤1 line of chemotherapy and/or ≤1 line of ET in the advanced setting, but no prior CDK4/6 inhibitor therapy was allowed.[11]

  • Pharmacodynamic Assessments:

    • Tumor Biopsies: Samples were taken at baseline and after 6 weeks of treatment to assess ER degradation and the proliferation marker Ki67 via immunohistochemistry (IHC).[7][12]

    • [18F]-Fluoroestradiol Positron Emission Tomography ([18F]-FES PET): This imaging technique was used at baseline and after 4 weeks to visualize and quantify ER target engagement in tumors.[7][12]

    • Cell-Free DNA (cfDNA) Analysis: Peripheral blood samples were collected at baseline, during treatment, and at discontinuation to monitor changes in the variant allele fraction of cancer-related genes, including ESR1, using the Guardant360 panel.[12]

  • Efficacy and Safety: Antitumor activity was assessed using RECIST v1.1 criteria. Safety and tolerability were monitored throughout the study by tracking adverse events.[11]

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (NCT03455270) InVitro In Vitro Assays (Cell Lines, Reporter Genes) InVivo In Vivo Models (Xenografts) InVitro->InVivo Identifies Lead Compound Part1 Part 1: Dose Escalation (Monotherapy) InVivo->Part1 Supports IND Application Part2 Part 2: Dose Expansion (Monotherapy) Part1->Part2 Determines Optimal Dose PD_Analysis Pharmacodynamic Analysis (FES-PET, Biopsy, cfDNA) Part1->PD_Analysis Efficacy Efficacy & Safety Assessment (RECIST 1.1, AEs) Part1->Efficacy Part3 Part 3: Combination (this compound + Palbociclib) Part2->Part3 Part2->PD_Analysis Part2->Efficacy Part3->PD_Analysis Part3->Efficacy

Caption: High-level experimental workflow for this compound.

Conclusion

The clinical data from the Phase 1 trial of this compound successfully validates its foundational preclinical findings. The on-target ER engagement and degradation predicted by in vitro and in vivo models were clearly demonstrated in patients through advanced imaging and biomarker analysis.[7] The antitumor activity observed in endocrine-resistant preclinical models, particularly those with ESR1 mutations, translated into meaningful clinical benefit for a heavily pretreated patient population.[6][9] Furthermore, the combination of this compound with palbociclib showed a significant improvement in clinical benefit, supporting the preclinical rationale for combining ER degradation with CDK4/6 inhibition.[1][9] The favorable safety profile allows for effective combination therapy without additive toxicity.[11] These findings provide a strong validation of the preclinical development program and support the continued investigation of this compound as a novel endocrine therapy for ER+/HER2- advanced breast cancer.

References

Rintodestrant vs. Next-Generation ER Degraders: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, a new wave of oral selective estrogen receptor degraders (SERDs) is challenging the established treatment paradigms. This guide provides a detailed comparison of Rintodestrant against other next-generation ER degraders, including Camizestrant, Elacestrant, Imlunestrant, Giredestrant, and the discontinued Amcenestrant. Designed for researchers, scientists, and drug development professionals, this document synthesizes key clinical and preclinical data to facilitate an objective evaluation of these emerging therapies.

Mechanism of Action: A Shared Strategy with Potential Nuances

All SERDs, including this compound and its next-generation counterparts, share a primary mechanism of action: they bind to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] This dual action of antagonism and degradation is a key advantage over selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), particularly in the context of acquired resistance driven by mutations in the estrogen receptor 1 (ESR1) gene.[3]

While the fundamental mechanism is conserved, subtle differences in molecular interactions and downstream effects may distinguish these agents. For instance, Giredestrant is noted to induce an inactive conformation of the ER ligand-binding domain, promoting its degradation.[1] Elacestrant has been shown to slow ER nuclear translocation and disrupt downstream signaling.[4] Imlunestrant's activity has been linked to the downregulation of estrogen-responsive genes and enhanced cell cycle arrest.[5][6] Further research is needed to fully elucidate the unique signaling signatures of each of these next-generation SERDs.

dot

References

Safety Operating Guide

Safe Disposal of Rintodestrant: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Rintodestrant is an investigational oral selective estrogen receptor degrader (SERD) that requires careful handling and disposal to ensure personnel safety and environmental protection.[1] As a compound classified with acute oral toxicity and as very toxic to aquatic life with long-lasting effects, adherence to proper disposal protocols is critical.[2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Key Safety and Handling Information

Researchers and laboratory personnel must be familiar with the hazard classifications and handling precautions for this compound before initiating any procedure.

ParameterGuidelineSource
Hazard Classification Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (double chemotherapy gloves recommended), impervious clothing, suitable respirator[2][3]
Handling Precautions Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[2]
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and residual drug.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE, including double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield before handling this compound waste.[3]

  • Conduct all disposal procedures within a designated area, preferably within a chemical fume hood or a biohazard hood to minimize inhalation exposure.[4]

  • Prepare a designated, leak-proof, and puncture-resistant hazardous waste container.[4] This container should be clearly labeled as "Hazardous Waste: this compound" or "Antineoplastic Waste."

2. Segregation of Waste:

  • Separate this compound waste from other laboratory waste streams. Do not mix with general, radioactive, or biohazardous waste unless it is classified as a multi-hazardous waste.[3][5]

3. Disposal of Solid Waste:

  • Contaminated Labware: Dispose of all disposable items that have come into contact with this compound, such as gloves, absorbent pads, and plastic labware, in the designated hazardous waste container.[3][4]

  • Empty Vials and Packaging: Empty original containers should have their labels defaced to protect proprietary information and then be placed in the hazardous waste container.[6][7]

4. Disposal of Liquid Waste:

  • Residual Solutions: Do not dispose of this compound solutions down the drain.[2] Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Syringes: Syringes containing any residual amount of this compound must be disposed of as hazardous chemical waste in a designated bulk waste container, not in a sharps container.[3] Only completely empty syringes with no visible drug residue may be disposed of in a sharps container.[3]

5. Final Disposal:

  • All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2] Follow your institution's and local regulations for hazardous waste pickup and disposal.[3]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

RintodestrantDisposal Start Start: this compound Waste Generated PPE 1. Don Appropriate PPE (Double Gloves, Gown, Goggles) Start->PPE Segregate 2. Segregate this compound Waste PPE->Segregate SolidWaste 3a. Dispose of Solid Waste (Labware, Empty Vials) Segregate->SolidWaste LiquidWaste 3b. Dispose of Liquid Waste (Residual Solutions, Syringes) Segregate->LiquidWaste SolidContainer Hazardous Waste Container (Solids) SolidWaste->SolidContainer LiquidContainer Hazardous Waste Container (Liquids) LiquidWaste->LiquidContainer FinalDisposal 4. Arrange for Pickup by Approved Waste Disposal Service SolidContainer->FinalDisposal LiquidContainer->FinalDisposal End End: Disposal Complete FinalDisposal->End

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Rintodestrant

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and logistical information for the handling and disposal of Rintodestrant. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risk.

Hazard Identification and Safety Data Summary

This compound is an orally active, non-steroidal selective estrogen receptor degrader (SERD) and a CDK4/6 inhibitor.[1] While it is considered non-hazardous for transport, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] All laboratory personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work.

Table 1: this compound Hazard Classification (GHS) [2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°C
In Solvent-80°C6 months
In Solvent-20°C1 month

Personal Protective Equipment (PPE) Protocol

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following provides a general guideline for handling this compound powder and solutions.

Table 3: Personal Protective Equipment (PPE) for Handling this compound [2][3]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Double chemotherapy gloves.Provides maximum protection against skin contact. Change gloves hourly or immediately if contaminated, torn, or punctured.
Body Protection Solid-front barrier gown (impervious clothing).Prevents contamination of personal clothing.
Respiratory Protection Suitable respirator (e.g., N95 or higher).Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to avoid inhalation.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Handling & Emergency cluster_disposal Post-Handling & Disposal prep_start Start: Prepare to Handle this compound sds Consult Safety Data Sheet (SDS) prep_start->sds risk_assessment Conduct Risk Assessment for Procedure sds->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection gown 1. Don Impervious Gown ppe_selection->gown Powder/Aerosol Risk goggles 3. Don Safety Goggles/Face Shield ppe_selection->goggles Liquid Handling respirator 2. Don Respirator (if required) gown->respirator respirator->goggles gloves 4. Don Double Chemotherapy Gloves goggles->gloves handling Proceed with Handling this compound in a Ventilated Area gloves->handling spill Spill or Exposure Event? handling->spill No decon_ppe Decontaminate & Doff PPE handling->decon_ppe spill->handling Yes spill_kit Use Spill Kit & Follow Emergency Protocol spill->spill_kit decontaminate Decontaminate Area & Dispose of Waste spill_kit->decontaminate waste_disposal Dispose of Waste in Designated Hazardous Waste Containers decon_ppe->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash

Experimental Protocols: Step-by-Step Handling and Disposal

  • Inspection : Upon receipt, inspect the package for any signs of damage. If the container is compromised, handle it as a spill and follow the emergency procedures.

  • Labeling : Ensure the container is clearly labeled with the compound name, date received, and associated hazards.

  • Storage : Store the container in a tightly sealed, designated area under the recommended temperature conditions to maintain stability.[1][2] Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • Designated Area : All handling of this compound, especially the powder form, should be conducted in a designated area with appropriate exhaust ventilation, such as a certified chemical fume hood or a biological safety cabinet.[2]

  • Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in Table 3 and the workflow diagram.

  • Weighing : When weighing the powder, use a containment balance or perform the task within a ventilated enclosure to minimize aerosol formation.

  • Solution Preparation : To prepare solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.

  • Spill Management : A spill kit should be readily accessible. In the event of a spill, evacuate the area if necessary, and follow established institutional procedures for hazardous chemical spills. Clean the spill using the absorbent materials in the kit while wearing full PPE.

The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations for hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other laboratory waste streams.[3] It should be segregated as hazardous chemical waste.

  • Containerization :

    • Trace Waste : Items with trace contamination (e.g., used gloves, absorbent pads, empty vials) should be disposed of in a designated yellow chemotherapy waste container.[4]

    • Bulk Waste : Unused or expired this compound, as well as solutions and visibly contaminated items, must be collected in a special black hazardous chemical waste container.[3][4]

    • Sharps : Needles and syringes used for transferring this compound solutions should be placed in a designated sharps container. If the syringe contains residual drug, it must be disposed of as bulk hazardous waste.[3]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".

  • Pickup : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention. An eye-wash station should be readily accessible.[2]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[2]

  • Inhalation : Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion : If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water.[2]

By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with this or any other hazardous chemical.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。